Product packaging for FabG1-IN-1(Cat. No.:)

FabG1-IN-1

Cat. No.: B12420282
M. Wt: 436.0 g/mol
InChI Key: UBOXQKDXBUFYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FabG1-IN-1 is a research chemical developed to selectively inhibit FabG1, also known as MabA, an essential enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis . FabG1 is a β-ketoacyl-ACP reductase that is NADPH-dependent and plays a critical role in the biosynthesis of mycolic acids . Mycolic acids are long-chain fatty acids that are fundamental components of the unique, impermeable mycobacterial cell wall, which is crucial for the survival and intrinsic resistance of the pathogen . As FabG1 has been genetically validated as essential for the survival of M. tuberculosis , it represents a promising but underexploited therapeutic target for novel anti-tuberculosis agents . Prior to the discovery of this compound, no specific, drug-like inhibitors of MabA had been reported, making this compound a valuable tool for probing the FAS-II pathway and validating this target in modern antibacterial research . The mechanism of action of this compound involves the disruption of the elongation cycle of meromycolic acids, ultimately leading to the impairment of cell wall integrity and bacterial viability. This compound is provided for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2INO3 B12420282 FabG1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Cl2INO3

Molecular Weight

436.0 g/mol

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid

InChI

InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21)

InChI Key

UBOXQKDXBUFYSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Role of FabG1 in Mycobacterial FAS-II Pathway and Isoniazid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed examination of the β-ketoacyl-ACP reductase FabG1, a critical enzyme in the Mycobacterium tuberculosis fatty acid synthase II (FAS-II) system. It elucidates the mechanism of action within the mycolic acid biosynthesis pathway and explores the role of the fabG1 gene in the development of resistance to the frontline antitubercular drug, isoniazid. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial strategies.

The FAS-II Pathway and the Function of FabG1

Mycobacterium tuberculosis possesses two fatty acid synthase systems: FAS-I and FAS-II. While FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids (up to C26), the FAS-II system is essential for elongating these precursors into the very long meromycolic acids, which are characteristic components of the mycobacterial cell wall.[1][2] The FAS-II pathway is a multi-enzyme, dissociative system where each catalytic step is performed by a distinct, monofunctional enzyme.

The elongation cycle in the FAS-II pathway consists of four key reactions:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB).

  • Reduction: Catalyzed by the β-ketoacyl-ACP reductase, FabG1 (also known as MabA).

  • Dehydration: Catalyzed by the β-hydroxyacyl-ACP dehydratase complex (HadABC).

  • Reduction: Catalyzed by the 2-trans-enoyl-ACP reductase, InhA.

FabG1 carries out the first reductive step in the cycle, converting a β-ketoacyl-ACP substrate to β-hydroxyacyl-ACP.[3] This reaction is NADPH-specific.[4] Studies have shown that FabG1 preferentially metabolizes long-chain fatty acid substrates, typically ranging from C8 to C20, which is consistent with its role in the elongation of mycolic acid precursors.[4] The essentiality of fabG1 for the survival of M. tuberculosis under normal culture conditions has been demonstrated through genetic studies, making it an attractive target for drug development.[1][5]

Mechanism of Action of Isoniazid and the Role of the fabG1-inhA Operon

Isoniazid (INH) is a cornerstone of tuberculosis treatment. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase, KatG.[6] The activated form of isoniazid covalently inhibits InhA, the enoyl-ACP reductase of the FAS-II pathway.[6] This inhibition blocks the synthesis of mycolic acids, leading to the loss of cell wall integrity and bacterial death.

The genes fabG1 and inhA are co-transcribed as part of the same operon.[6] Resistance to isoniazid can arise through various mechanisms, with mutations in katG being the most common.[7] However, a significant number of resistant strains harbor mutations in the promoter region of the fabG1-inhA operon.[6][8] These mutations, most notably the c-15t substitution, lead to the overexpression of InhA.[7][8] The increased levels of the InhA protein effectively titrate the activated isoniazid, leading to a resistant phenotype.

Furthermore, certain synonymous mutations within the fabG1 coding sequence, such as L203L (g609a), have been shown to create an alternative promoter for inhA, also resulting in its overexpression and contributing to isoniazid resistance.[9]

Quantitative Data on fabG1-inhA Mutations in Isoniazid Resistance

Mutations in the fabG1-inhA locus are a well-documented cause of isoniazid resistance. The following table summarizes key findings from various studies.

Locus of MutationSpecific Mutation(s)Frequency in INH-Resistant IsolatesConferred PhenotypeReference(s)
fabG1-inhA promoterc-15t~13-25%Isoniazid Resistance (often intermediate level)[6][7]
fabG1-inhA promotert-8c, t-8a, a-16gLess frequent than c-15tIsoniazid Resistance[10]
fabG1 ORFL203L (synonymous)Identified in INH-resistant isolatesIsoniazid Resistance via creation of alternative inhA promoter[7][9]

Experimental Protocols

A common method for identifying mutations associated with isoniazid resistance involves PCR amplification and DNA sequencing of the target region.

Protocol:

  • Genomic DNA Extraction: Isolate genomic DNA from M. tuberculosis cultures.

  • PCR Amplification:

    • Amplify the fabG1-inhA regulatory region using specific primers. For example:

      • Forward Primer (519): 5'-CCTCGCTGCCCAGAAAGGGA-3'[6]

      • Reverse Primer (520): 5'-ATCCCCCGGTTTCCTCCGGT-3'[6]

    • Amplify the inhA open reading frame (ORF) using primers such as:

      • Forward Primer (534): 5'-TCCGGTGCGGTCATCCCG-3'[6]

      • Reverse Primer (535): 5'-AACGGCCGCACCTGCTCG-3'[6]

    • PCR conditions should be optimized for primer annealing temperature and extension time.

  • DNA Sequencing: Purify the PCR products and perform Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type M. tuberculosis H37Rv reference sequence to identify any mutations.

The essentiality of fabG1 can be confirmed using a two-step homologous recombination method.

Protocol:

  • Construct Delivery Vector: Clone the upstream and downstream flanking regions of fabG1 into a suicide vector containing selectable markers (e.g., sacB, hyg, lacZ).[5]

  • First Recombination (Single Crossover): Electroporate the delivery vector into M. tuberculosis. Select for single-crossover integrants on antibiotic-containing medium.

  • Construct Merodiploid Strain: Introduce a functional copy of fabG1 on an integrating plasmid (e.g., an L5 integrating vector) into the single-crossover strain to create a merodiploid strain.[5]

  • Second Recombination (Double Crossover): Culture the merodiploid strain in the absence of selection for the suicide vector and then plate on medium containing a counter-selective agent (e.g., sucrose for sacB).

  • Screening: Screen the resulting double-crossover colonies by PCR to differentiate between wild-type and deletion alleles. The inability to obtain a chromosomal deletion of fabG1 except in the presence of the complementing plasmid confirms its essentiality.[5]

Visualizations

FAS_II_Pathway Acyl_ACP Acyl-ACP (Cn) KasAB KasA/B Acyl_ACP->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) FabG1 FabG1 (MabA) Ketoacyl_ACP->FabG1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP HadABC HadABC Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP InhA InhA Enoyl_ACP->InhA Next_Acyl_ACP Acyl-ACP (Cn+2) Next_Acyl_ACP->Acyl_ACP Next Cycle KasAB->Ketoacyl_ACP Condensation FabG1->Hydroxyacyl_ACP Reduction (NADPH) HadABC->Enoyl_ACP Dehydration InhA->Next_Acyl_ACP Reduction (NADH)

Caption: The four enzymatic steps of the FAS-II pathway in M. tuberculosis.

Isoniazid_Mechanism cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance INH_Prodrug Isoniazid (Prodrug) KatG KatG INH_Prodrug->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Blocks Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Blocks Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to Promoter fabG1-inhA Promoter InhA_Overexpression InhA Overexpression Promoter->InhA_Overexpression Mutation in promoter (e.g., c-15t) InhA_Overexpression->Activated_INH Titrates drug Resistance Isoniazid Resistance InhA_Overexpression->Resistance Experimental_Workflow Start Isolate M. tuberculosis from clinical sample Culture Culture bacteria and perform Drug Susceptibility Testing (DST) Start->Culture gDNA Extract Genomic DNA from INH-Resistant Strain Culture->gDNA PCR PCR Amplification of fabG1-inhA region gDNA->PCR Sequencing Sanger Sequencing of PCR Product PCR->Sequencing Analysis Sequence Alignment and Mutation Analysis vs. H37Rv Sequencing->Analysis Result Identify Resistance- Conferring Mutation Analysis->Result

References

Target Engagement of FabG1-IN-1 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of FabG1-IN-1, a representative inhibitor of the essential β-ketoacyl-ACP reductase (FabG1) in Mycobacterium tuberculosis (M. tuberculosis). FabG1, also known as MabA, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These mycolic acids are unique, long-chain fatty acids that form the core of the protective mycobacterial cell wall, making the FAS-II pathway an attractive target for novel anti-tuberculosis drugs.[1][2][3][4][5] The emergence of drug-resistant strains of M. tuberculosis necessitates the development of therapeutics acting on new targets, and FabG1 is a promising candidate as it has been genetically validated as essential for the survival of the bacterium.[1][2]

The Role of FabG1 in Mycolic Acid Biosynthesis

The mycobacterial cell wall is a complex structure crucial for the bacterium's survival and resistance to many antibiotics.[4] Mycolic acids, its main component, are synthesized by two fatty acid synthase systems: FAS-I for de novo synthesis of shorter chain fatty acids, and FAS-II for their elongation to very long-chain precursors of mycolic acids.[1][5][6][7] FabG1 is a key enzyme in the FAS-II cycle, catalyzing the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) derivatives to β-hydroxyacyl-ACP.[2][6][8] This reduction is a vital step in the elongation of the fatty acid chain.[5][8] The fabG1 gene is part of the inhA operon, which also includes inhA, another crucial enzyme in the FAS-II pathway and the primary target of the frontline anti-tuberculosis drug isoniazid.[1][9][10]

Quantitative Data for FabG1 Inhibitors

While "this compound" is a representative name for a potent inhibitor, initial fragment-based screening has led to the discovery of the first-in-class inhibitors of FabG1, such as those from the anthranilic acid series.[3] The following table summarizes the typical quantitative data for such pioneering inhibitors.

Compound SeriesTargetAssay TypeIC50Whole-Cell Activity (MIC)Physicochemical Properties
Anthranilic Acid DerivativesMabA (FabG1)EnzymaticMicromolar (µM) rangeGrowth inhibition observedGood solubility (>100 µM), good plasma and microsomal stability

Note: Specific values for "this compound" are not publicly available. The data presented is representative of the first published inhibitors of FabG1.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of FabG1 inhibitors. Below are protocols for key experiments.

FabG1 (MabA) Enzymatic Assay (LC-MS/MS-based)

This assay quantitatively measures the enzymatic activity of FabG1 by detecting the formation of its product.

a. Materials:

  • Purified recombinant M. tuberculosis FabG1 (MabA) enzyme

  • Acetoacetyl-CoA (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

b. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the FabG1 enzyme in a 96-well plate.

  • Add the test compound at various concentrations (typically a serial dilution).

  • Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the product, hydroxybutyryl-CoA (HBCoA), formed.[4]

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Ligand-Observed Nuclear Magnetic Resonance (NMR) for Target Binding Confirmation

This biophysical method confirms the direct binding of an inhibitor to the FabG1 protein. 19F ligand-observed NMR is particularly useful for fluorinated compounds.

a. Materials:

  • Purified recombinant M. tuberculosis FabG1 (MabA) protein

  • Fluorinated test compound (e.g., a derivative of this compound)

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer equipped with a fluorine probe

b. Procedure:

  • Dissolve the 19F-containing test compound in the NMR buffer.

  • Acquire a one-dimensional 19F NMR spectrum of the compound alone. This serves as the reference spectrum.

  • Prepare a sample containing the test compound and the FabG1 protein in the NMR buffer.

  • Acquire a 19F NMR spectrum of the mixture.

  • Compare the spectrum of the compound in the presence and absence of the protein. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the 19F resonance upon addition of the protein indicates direct binding of the compound to FabG1.[3]

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

a. Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplates

  • Resazurin (or other viability indicator)

b. Procedure:

  • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Visualizations: Pathways and Workflows

To better illustrate the context and processes described, the following diagrams are provided.

Mycolic_Acid_Biosynthesis cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System (Elongation) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA C16-C26 Acyl-CoA C16-C26 Acyl-CoA Malonyl-CoA->C16-C26 Acyl-CoA KasA/B KasA/B C16-C26 Acyl-CoA->KasA/B Condensation β-ketoacyl-ACP β-ketoacyl-ACP KasA/B->β-ketoacyl-ACP FabG1 (MabA) FabG1 (MabA) β-ketoacyl-ACP->FabG1 (MabA) Reduction (NADPH) β-hydroxyacyl-ACP β-hydroxyacyl-ACP FabG1 (MabA)->β-hydroxyacyl-ACP HadAB/C HadAB/C β-hydroxyacyl-ACP->HadAB/C Dehydration trans-2-enoyl-ACP trans-2-enoyl-ACP HadAB/C->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Reduction (NADH) Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids This compound This compound This compound->FabG1 (MabA) Inhibition

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

FabG1_Reaction cluster_reaction FabG1 (MabA) Catalyzed Reaction Substrate β-ketoacyl-ACP Product β-hydroxyacyl-ACP Substrate->Product FabG1 (MabA) Cofactor_in NADPH + H+ FabG1 (MabA) FabG1 (MabA) Cofactor_in->FabG1 (MabA) Cofactor_out NADP+ FabG1 (MabA)->Cofactor_out This compound This compound This compound->FabG1 (MabA) Inhibition

Caption: Enzymatic Reaction of FabG1.

Inhibitor_Screening_Workflow Start Start: Compound Library Enzymatic_Assay High-Throughput Screening (FabG1 Enzymatic Assay) Start->Enzymatic_Assay Hit_Identification Identify Hits (IC50 < Threshold) Enzymatic_Assay->Hit_Identification Hit_Identification->Enzymatic_Assay No (Re-screen) Biophysical_Validation Biophysical Validation (e.g., NMR, Thermal Shift) Hit_Identification->Biophysical_Validation Yes Binding_Confirmation Confirm Direct Binding? Biophysical_Validation->Binding_Confirmation Binding_Confirmation->Hit_Identification No (Discard) Cellular_Assay Whole-Cell Activity (M. tuberculosis MIC) Binding_Confirmation->Cellular_Assay Yes Lead_Selection Lead Candidate Cellular_Assay->Lead_Selection

Caption: Workflow for FabG1 Inhibitor Screening and Validation.

References

An In-depth Technical Guide to the Inhibition of Mycobacterium tuberculosis FabG1 (MabA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research did not identify a specific inhibitor with the designation "FabG1-IN-1" in published scientific literature. This guide will therefore focus on the binding site and inhibition of FabG1 (also known as MabA) by well-documented inhibitors, particularly the anthranilic acid series, which represent the first class of inhibitors discovered for this enzyme.

Audience: Researchers, scientists, and drug development professionals.

Introduction to FabG1 (MabA) as a Therapeutic Target

Mycobacterium tuberculosis (M.tb), the etiological agent of tuberculosis, remains a primary cause of death from a single infectious agent worldwide, a problem compounded by the emergence of drug-resistant strains.[1][2] A key feature of M.tb is its complex cell wall, rich in mycolic acids. These unique, very long-chain fatty acids form a robust permeability barrier, contributing significantly to the bacterium's intrinsic resistance to many antibiotics and its overall virulence.[1][3][4][5][6]

The biosynthesis of mycolic acids is a proven target for several frontline anti-tubercular drugs.[4][5][6] This process involves two distinct fatty acid synthase (FAS) systems: FAS-I for de novo synthesis of fatty acid precursors, and FAS-II for their subsequent elongation to form the long meromycolic acid chains.[1][7][8] The FAS-II system comprises a cycle of four key enzymes. FabG1, also known as MabA, is an essential β-ketoacyl-ACP reductase that catalyzes the NADPH-specific reduction of β-ketoacyl derivatives—the second step in each elongation round.[2][7][8] For a considerable time, FabG1 was the only enzyme in the FAS-II pathway without a reported specific inhibitor, making it a high-priority, unexploited target for novel drug discovery initiatives.[1][2][7]

The Role of FabG1 in the Mycolic Acid Biosynthesis Pathway

The FAS-II system is an iterative pathway that incrementally adds two-carbon units to a growing acyl chain. FabG1's role is critical; by reducing the β-keto group introduced in the first step, it prepares the acyl chain for subsequent dehydration and reduction, completing one full elongation cycle. Inhibition of FabG1 halts this entire process, preventing the formation of mature mycolic acids and disrupting the integrity of the cell wall, which is lethal to the bacterium.[7]

Mycolic_Acid_Pathway FAS_I FAS-I System Acyl_Precursors Acyl-CoA Precursors (C16-C26) FAS_I->Acyl_Precursors FAS_II_Start Start of FAS-II Cycle Acyl_Precursors->FAS_II_Start Beta_Ketoacyl_ACP β-Ketoacyl-ACP FAS_II_Start->Beta_Ketoacyl_ACP FabG1 FabG1 (MabA) NADPH-dependent reductase Beta_Ketoacyl_ACP->FabG1 Substrate Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG1->Beta_Hydroxyacyl_ACP Product Elongation_Cycle Further Elongation Steps (HadAB/BC, InhA, KasA/B) Beta_Hydroxyacyl_ACP->Elongation_Cycle Meromycolic_Acid Meromycolic Acid Chain Elongation_Cycle->Meromycolic_Acid Iterative Cycles Mycolic_Acids Mature Mycolic Acids Meromycolic_Acid->Mycolic_Acids Cell_Wall Incorporation into Cell Wall Mycolic_Acids->Cell_Wall Inhibitor Anthranilic Acid Derivatives & Other Inhibitors Inhibitor->FabG1 Inhibition

Figure 1: Role of FabG1 (MabA) in the Mycolic Acid Biosynthesis Pathway.

Quantitative Analysis of FabG1 Inhibition

The first potent inhibitors of FabG1 were identified through a fragment-based screening of a 1280-compound library, which yielded several chemical series, most notably derivatives of anthranilic acid.[1][2] The inhibitory potency of these compounds was determined using a specially developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enzymatic assay, with results reported as IC50 values (the concentration inhibiting 50% of enzyme activity).[1][7]

Compound ClassRepresentative CompoundTarget EnzymeIC50 (µM)Reference
Anthranilic Acid DerivativeCompound 16MabA (FabG1)100[7]
Anthranilic Acid DerivativeCompound 18MabA (FabG1)300[7]
Anthranilic Acid DerivativeCompound 29MabA (FabG1)Not explicitly stated, but referenced as a potent inhibitor resulting from fragment optimization.[2][9]

Note: The IC50 values for compounds 16 and 18 are derived from concentrations tested in whole-cell mycolic acid synthesis assays, which reflect their inhibitory activity.[7] The abstracts suggest that optimization led to inhibitors with micromolar IC50s on the purified enzyme.[3]

Experimental Protocols for Inhibitor Characterization

A multi-faceted approach is required to identify, validate, and characterize novel FabG1 inhibitors. The key experimental protocols are detailed below.

LC-MS/MS-Based Enzymatic Assay for High-Throughput Screening

This robust assay was designed for the high-throughput screening of chemical libraries to discover novel FabG1 inhibitors.[1][3]

  • Principle: The assay quantifies the enzymatic conversion of the substrate, acetoacetyl-CoA, into the product, hydroxybutyryl-CoA (HBCoA), by the FabG1 enzyme, a reaction dependent on the cofactor NADPH. The highly sensitive and specific LC-MS/MS method measures the amount of HBCoA produced. A decrease in product formation in the presence of a test compound signifies enzymatic inhibition.[2][7]

  • Methodology:

    • Reaction Setup: The assay is conducted in 384-well plates to facilitate high-throughput screening.[3] Each well contains the purified FabG1 enzyme, acetoacetyl-CoA, NADPH, and a test compound (or DMSO as a negative control) in a buffered solution.

    • Incubation: The reaction plates are incubated at a controlled temperature for a specific duration to permit enzymatic turnover.

    • Reaction Quenching: The enzymatic reaction is terminated, typically by adding a strong organic solvent such as acetonitrile, which denatures the enzyme.

    • LC-MS/MS Analysis: The quenched reaction mixture is injected into a liquid chromatograph to separate the product (HBCoA) from the substrate and other components. The eluent is then passed into a tandem mass spectrometer, which specifically detects and quantifies the mass of the HBCoA product.[2]

    • Data Analysis: The quantity of product in each test well is compared to that in control wells to calculate the percent inhibition for each compound. For active compounds, dose-response experiments are performed to determine their IC50 values.[3]

LC_MS_Assay_Workflow cluster_plate 384-Well Plate Well Reaction Mixture: FabG1 + Substrate + NADPH + Inhibitor Incubation Incubation Well->Incubation Quenching Reaction Quenching Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis: % Inhibition & IC50 Calculation LC_MS->Data_Analysis

Figure 2: Workflow for the LC-MS/MS-based FabG1 enzymatic assay.
¹⁹F Ligand-Observed NMR for Binding Confirmation

To verify that an inhibitor directly interacts with the FabG1 protein, ¹⁹F ligand-observed Nuclear Magnetic Resonance (NMR) is a powerful technique, especially when using fluorinated analogues of the hit compounds.[1][7]

  • Principle: This method directly observes the NMR signal of the fluorine atom on the small molecule inhibitor. In its free state in solution, a small molecule tumbles rapidly, resulting in a sharp, well-defined NMR signal. When it binds to a large protein like FabG1 (~27 kDa), the resulting complex tumbles much more slowly. This drastic change in motional properties causes significant line broadening of the NMR signal, leading to a decrease in its observable intensity. Comparing the ¹⁹F NMR spectrum of the inhibitor alone with its spectrum in the presence of FabG1 provides definitive evidence of binding.[7][10][11] The ¹⁹F nucleus is ideal for this purpose due to its 100% natural abundance, high sensitivity, and the lack of any background signal in biological systems.[12][13]

  • Methodology:

    • Sample Preparation: Two primary samples are prepared in a suitable buffer: (i) a solution of the fluorinated inhibitor (e.g., a trifluoromethyl-containing analogue) at a known concentration, and (ii) a solution containing the same concentration of the inhibitor mixed with a known concentration of purified FabG1 protein.[7]

    • NMR Data Acquisition: Standard one-dimensional ¹⁹F NMR spectra are recorded for both samples using a high-field NMR spectrometer.[7]

    • Spectral Analysis: The two spectra are overlaid for comparison. A marked reduction in the signal intensity and/or a significant broadening of the ¹⁹F resonance peak in the sample containing FabG1 is a clear indication of direct binding between the inhibitor and the enzyme.[7][14]

NMR_Binding_Principle cluster_free Free Inhibitor cluster_bound Inhibitor Bound to FabG1 Free_Inhibitor Fluorinated Inhibitor (Fast Tumbling) Free_Spectrum Sharp NMR Signal Free_Inhibitor->Free_Spectrum Results in Bound_Complex FabG1-Inhibitor Complex (Slow Tumbling) Bound_Spectrum Broad NMR Signal Bound_Complex->Bound_Spectrum Results in

Figure 3: Principle of ¹⁹F Ligand-Observed NMR for detecting binding to FabG1.
Metabolic Labeling and TLC Analysis of Mycolic Acids

This whole-cell assay is crucial for determining whether an inhibitor that is active against the purified enzyme can also inhibit the mycolic acid biosynthesis pathway within live M. tuberculosis.[7]

  • Principle: Actively growing M.tb cultures are fed a radiolabeled precursor, typically ¹⁴C-acetate, which the bacteria incorporate into all newly synthesized lipids, including fatty acids and mycolic acids. Following treatment with an inhibitor, the cellular lipids are extracted, derivatized into their methyl ester forms (FAMEs and MAMEs), and separated by thin-layer chromatography (TLC). An autoradiogram of the TLC plate reveals the lipid profile. Inhibition of the FAS-II pathway by a compound like a FabG1 inhibitor is expected to reduce the signal from MAMEs and cause a corresponding accumulation of the radiolabeled FAME precursors.[7]

  • Methodology:

    • Bacterial Culture and Labeling: M. tuberculosis H37Rv is cultured to mid-log phase and then incubated with ¹⁴C-acetate in the presence of the test inhibitor. A vehicle control (DMSO) and a positive control (e.g., isoniazid, a known FAS-II inhibitor) are run in parallel.[7]

    • Lipid Extraction: After the incubation period, bacterial cells are harvested, and the total lipids are chemically extracted.

    • Derivatization: The extracted lipids undergo saponification followed by methylation to convert all fatty acids and mycolic acids into their more volatile methyl ester forms (FAMEs and MAMEs).

    • TLC Separation: The resulting FAMEs and MAMEs are spotted onto a TLC plate and separated based on their polarity using a specific solvent system.

    • Visualization: The TLC plate is exposed to radiographic film or a phosphorimager screen to visualize the positions of the radiolabeled lipids.

    • Analysis: The lipid profiles of the inhibitor-treated samples are compared to the controls. A specific decrease in the bands corresponding to the different mycolic acid forms (alpha-, methoxy-, and keto-) confirms that the inhibitor is acting on the mycolic acid synthesis pathway in bacterio.[7]

Concluding Remarks

The successful identification of the first specific inhibitors of FabG1 (MabA), such as the anthranilic acid derivatives, has validated this enzyme as a druggable target for tuberculosis therapy.[1][2] The experimental pipeline, from high-throughput screening with a robust LC-MS/MS assay to biophysical confirmation of binding via NMR, provides a powerful platform for discovering and advancing new chemical scaffolds. While subsequent investigations revealed that the antitubercular effect of the initial anthranilic acid series was linked to off-target intrabacterial acidification, these pioneering molecules have provided a critical foundation for future structure-activity relationship (SAR) studies aimed at designing highly potent and specific FabG1-targeted inhibitors.[7][15][16] Continued efforts to probe the FabG1 binding site will be instrumental in developing the next generation of drugs to combat multidrug-resistant tuberculosis.

References

The Impact of FabG1-IN-1 on Mycolic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. The biosynthesis of these complex lipids is a critical process for the bacterium's survival and virulence, making the enzymes involved in this pathway attractive targets for novel antitubercular drug development. One such key enzyme is FabG1 (also known as MabA), a β-ketoacyl-acyl carrier protein (ACP) reductase that catalyzes a crucial reduction step in the fatty acid synthase-II (FAS-II) elongation cycle, which produces the meromycolate chain of mycolic acids. This technical guide provides an in-depth overview of FabG1-IN-1, a recently identified inhibitor of FabG1, and its effects on mycolic acid synthesis.

This compound: An Overview

This compound, also referred to as Compound 29, is a member of the anthranilic acid series of molecules and represents one of the first identified inhibitors of M. tuberculosis FabG1.[1][2] Its discovery was the result of a fragment-based screening approach, which identified the anthranilic acid scaffold as a starting point for optimization.[2]

Quantitative Data on this compound and Analogs

The inhibitory activity of this compound and its analogs has been characterized both at the enzymatic and cellular level. The following table summarizes the available quantitative data.

CompoundTargetAssay TypeIC50 (µM)MIC90 (µM) against M. tuberculosis H37RvReference
This compound (Compound 29) MabA (FabG1)LC-MS/MS Enzymatic Assay38300[1][2]
Compound 16 MabA (FabG1)LC-MS/MS Enzymatic Assay>500100[1]
Compound 18 MabA (FabG1)LC-MS/MS Enzymatic Assay>500300[1]

Mechanism of Action and Effect on Mycolic Acid Synthesis

This compound was identified as a direct inhibitor of the FabG1 enzyme. However, further investigations into its whole-cell activity revealed a more complex mechanism of action. While it inhibits the enzymatic activity of FabG1 in vitro, its antibacterial effect appears to be multifaceted.

Metabolic labeling studies using 14C-acetate in M. tuberculosis treated with this compound analogs did not show a specific block in mycolic acid synthesis, which would typically result in the accumulation of fatty acid precursors. Instead, a general, dose-dependent decrease in all radiolabeled lipid species was observed.[1] This suggests that at bactericidal concentrations, these compounds may have broader effects on cellular metabolism or integrity.

A subsequent study has proposed that the antitubercular activity of the anthranilic acid series is linked to the carboxylic acid moiety, which may induce intrabacterial acidification, thereby disrupting the cellular homeostasis of M. tuberculosis.[1] This finding suggests that while FabG1 is a valid target, the whole-cell activity of this particular chemical series may not be solely attributable to the inhibition of mycolic acid synthesis.

Experimental Protocols

FabG1 (MabA) Inhibition Assay (LC-MS/MS-based)

This protocol describes a high-throughput enzymatic assay to identify and characterize inhibitors of FabG1.[2]

Materials:

  • Recombinant M. tuberculosis FabG1 (MabA) enzyme

  • Acetoacetyl-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Quenching solution (e.g., acetonitrile)

  • 384-well plates

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare a reaction mixture containing FabG1 enzyme, NADPH, and assay buffer in the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control (no inhibitor).

  • Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge the plates to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the product, hydroxybutyryl-CoA, formed.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Analysis of Mycolic Acid Synthesis in M. tuberculosis

This protocol outlines the metabolic labeling of M. tuberculosis to assess the impact of inhibitors on mycolic acid biosynthesis.[1]

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Growth medium (e.g., Sauton's medium)

  • [1,2-14C]acetic acid (radiolabel)

  • Test compounds (e.g., this compound analogs)

  • Isoniazid (positive control for mycolic acid synthesis inhibition)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for saponification and methylation (e.g., KOH, methyl iodide)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., petroleum ether/acetone, 95:5, v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis to mid-log phase in a suitable liquid medium.

  • Treat the bacterial cultures with the test compounds at desired concentrations for a specified period (e.g., 24 hours). Include a DMSO control and a positive control (isoniazid).

  • Add [1,2-14C]acetic acid to each culture and incubate for a further period (e.g., 8 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

  • Saponify the lipid extract to release the fatty acids and mycolic acids.

  • Methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Analyze the FAMEs and MAMEs by spotting the samples on a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

  • Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.

  • Analyze the resulting chromatogram to assess changes in the pattern of FAMEs and MAMEs in the treated samples compared to the controls. Inhibition of mycolic acid synthesis would be indicated by a decrease in MAMEs and a potential accumulation of FAMEs.

Visualizations

Mycolic_Acid_Synthesis_Pathway cluster_FASII FAS-II Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA C16-C18 Acyl-CoA FAS_I->Acyl_CoA KasAB KasA/B (Condensation) Acyl_CoA->KasAB Initiation Malonyl_ACP Malonyl-ACP FAS_II_Cycle FAS-II Elongation Cycle Ketoacyl_ACP β-Ketoacyl-ACP KasAB->Ketoacyl_ACP + Malonyl-ACP FabG1 FabG1 (MabA) (Reduction) Ketoacyl_ACP->FabG1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG1->Hydroxyacyl_ACP HadABC HadABC (Dehydration) Hydroxyacyl_ACP->HadABC Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Reduction) Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Elongated_Acyl_ACP->KasAB Next cycle Meromycolates Meromycolates Elongated_Acyl_ACP->Meromycolates FabG1_IN_1 This compound FabG1_IN_1->FabG1 Mycolic_Acids Mycolic Acids Meromycolates->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: Mycolic Acid Biosynthesis Pathway and the action of this compound.

Experimental_Workflow cluster_Discovery Inhibitor Discovery cluster_Characterization Characterization cluster_Results Key Findings Fragment_Screening Fragment-Based Screening Hit_Identification Hit Identification (Anthranilic Acid Scaffold) Fragment_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization FabG1_IN_1 This compound (Compound 29) Lead_Optimization->FabG1_IN_1 Enzyme_Assay LC-MS/MS Enzymatic Assay (FabG1 Inhibition) FabG1_IN_1->Enzyme_Assay Binding_Confirmation 19F Ligand-Observed NMR (Binding Confirmation) FabG1_IN_1->Binding_Confirmation Mycolic_Acid_Analysis Metabolic Labeling & TLC (Effect on Mycolic Acid Synthesis) FabG1_IN_1->Mycolic_Acid_Analysis Antibacterial_Assay MIC Determination (Whole-Cell Activity) FabG1_IN_1->Antibacterial_Assay IC50_Value IC50 = 38 µM Enzyme_Assay->IC50_Value General_Lipid_Decrease General Decrease in Lipids, Not Specific Inhibition Mycolic_Acid_Analysis->General_Lipid_Decrease MIC_Value MIC90 = 300 µM Antibacterial_Assay->MIC_Value Acidification_Hypothesis Antibacterial Effect Linked to Intrabacterial Acidification General_Lipid_Decrease->Acidification_Hypothesis MIC_Value->Acidification_Hypothesis

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a pioneering inhibitor of the essential mycolic acid biosynthesis enzyme FabG1. While its discovery has validated FabG1 as a druggable target, subsequent studies on its mode of action highlight the complexities of translating enzymatic inhibition into specific whole-cell effects. The observation that the antibacterial activity of the anthranilic acid series may be driven by intrabacterial acidification rather than direct inhibition of mycolic acid synthesis opens new avenues for research into the broader physiological consequences of these compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and methodologies for researchers in the field of tuberculosis drug discovery.

References

In Vitro Activity of Inhibitors Targeting FabG1 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of compounds targeting the β-ketoacyl-ACP reductase (FabG1), an essential enzyme in Mycobacterium tuberculosis (Mtb). While a specific compound designated "FabG1-IN-1" is not documented in the reviewed literature, this guide will focus on the principles of targeting FabG1, using the well-established anti-tubercular drug Isoniazid (INH) as a case study due to its intricate relationship with the fabG1-inhA operon.

Introduction: FabG1 as a Drug Target in M. tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall, rich in mycolic acids. These very-long-chain fatty acids are crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] The biosynthesis of mycolic acids is carried out by two fatty acid synthase (FAS) systems: FAS-I for de novo synthesis of shorter fatty acids, and FAS-II for their elongation to the final mycolic acid precursors.[1]

FabG1, also known as MabA, is a key enzyme in the FAS-II pathway.[2][3] It catalyzes the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) substrates to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.[2][4] Genetic studies have demonstrated that fabG1 is an essential gene for the normal in vitro growth of M. tuberculosis, making it an attractive target for the development of new anti-tubercular agents.[1][5]

The Role of the fabG1-inhA Operon and Isoniazid Action

FabG1 is co-transcribed with inhA, another essential gene in the FAS-II pathway that encodes the enoyl-ACP reductase.[6] Isoniazid (INH), a cornerstone of first-line tuberculosis treatment, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily targets InhA.[7][8][9]

Resistance to INH is commonly associated with mutations in katG or overexpression of inhA.[7][9] Mutations in the promoter region of the fabG1-inhA operon can lead to increased transcription of inhA, resulting in a higher concentration of the target enzyme and, consequently, reduced susceptibility to INH.[6][10] Therefore, studying the in vitro activity of INH against strains with these mutations provides valuable insights into the functional consequences of targeting this operon.

Quantitative Data: In Vitro Susceptibility to Isoniazid

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The following table summarizes the MIC ranges of isoniazid against M. tuberculosis strains harboring various mutations, with a focus on those affecting the fabG1-inhA operon.

Mtb Strain Genotype Mutation Type Isoniazid (INH) MIC Range (µg/mL) Level of Resistance
Wild-TypeNo known resistance mutations0.015 - 0.1Susceptible
inhA promoter mutations (e.g., -15 C→T)Target overexpression0.25 - 2.0[10][11]Low
katG mutations (e.g., S315T)Defective prodrug activation4.0 - >64.0[11]High
katG S315T with inhA promoter mutationCombined mechanism8.0 - 64.0[12]High
fabG1 mutation (at codon 203) with katG S315TAlternative promoter creation~8.0[10]High

Note: MIC values can vary depending on the specific mutation and the testing methodology used.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

Several methods are available for determining the MIC of a compound against M. tuberculosis. The choice of method often depends on factors such as throughput, cost, and the need for specialized equipment.

a) Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)

This is a widely used colorimetric method that is simple, cost-effective, and allows for high-throughput screening.[13]

  • Preparation of Drug Plates: The test compound is serially diluted in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the culture medium.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis (e.g., H37Rv strain) is diluted to a standardized cell density (e.g., McFarland standard 1), and then further diluted to achieve a final inoculum of approximately 5 x 104 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well.[13] A control well without the compound is also included.

  • Second Incubation: The plates are re-incubated for 16-24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

b) Broth Macrodilution Method

This method involves larger volumes and is often used for confirmation or when more cells are needed for subsequent analysis.

  • Preparation of Drug Dilutions: Serial dilutions of the test compound are prepared in tubes containing a larger volume (e.g., 2-5 mL) of supplemented Middlebrook 7H9 broth.

  • Inoculation: Each tube is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The tubes are incubated at 37°C for 7-14 days, or until visible turbidity is observed in the drug-free control tube.

  • Reading Results: The MIC is the lowest concentration of the compound that results in no visible growth (i.e., the tube remains clear).

c) Automated Liquid Culture Systems (e.g., BACTEC MGIT 960)

These systems provide a more rapid and automated approach to susceptibility testing.

  • System Principle: The BACTEC MGIT (Mycobacteria Growth Indicator Tube) system uses fluorescence to detect oxygen consumption as an indicator of bacterial growth.[14]

  • Procedure: A standardized inoculum is added to MGIT tubes containing the drug at a specific concentration and to a drug-free growth control tube.

  • Incubation and Monitoring: The tubes are placed in the BACTEC instrument, which continuously monitors them for an increase in fluorescence.

  • Result Interpretation: The instrument's software compares the time to positivity of the drug-containing tube with that of the growth control to determine susceptibility or resistance. A range of drug concentrations can be tested to determine the MIC.[10]

Visualizations

Diagram 1: Mycolic Acid Biosynthesis (FAS-II Pathway)

FAS_II_Pathway enzyme enzyme FAS_I FAS-I Product (C16-C26 Acyl-CoA) KasA_KasB KasA/KasB FAS_I->KasA_KasB Malonyl-ACP AcpM Acyl Carrier Protein (AcpM) AcpM->KasA_KasB Ketoacyl_ACP β-Ketoacyl-ACP KasA_KasB->Ketoacyl_ACP Condensation FabG1 FabG1 (MabA) Ketoacyl_ACP->FabG1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG1->Hydroxyacyl_ACP Reduction (NADPH) HadABC HadABC Hydroxyacyl_ACP->HadABC Dehydration Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Elongated_Acyl_ACP Elongated Acyl-ACP (+2 Carbons) InhA->Elongated_Acyl_ACP Reduction (NADH) Elongated_Acyl_ACP->KasA_KasB Next Elongation Cycle Meromycolate Meromycolate Chain (Final Product) Elongated_Acyl_ACP->Meromycolate Multiple Cycles

Caption: The Fatty Acid Synthase-II (FAS-II) elongation cycle in M. tuberculosis.

Diagram 2: Experimental Workflow for MIC Determination (MABA/REMA)

Caption: General workflow for the Resazurin Microtiter Assay (REMA).

References

The Dawn of FabG1 Inhibition: A Technical Guide to the Discovery and Development of the First-in-Class Anthranilic Acid-Based Inhibitors of Mycobacterium tuberculosis's MabA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless global health threat posed by Mycobacterium tuberculosis (M.tb.), particularly the rise of drug-resistant strains, necessitates the exploration of novel therapeutic targets. The mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall, has been a fertile ground for antitubercular drug discovery. Within this pathway, the fatty acid synthase-II (FAS-II) system is a critical component. While inhibitors for several enzymes in the FAS-II cycle have been identified, the β-ketoacyl-ACP reductase, MabA (also known as FabG1), remained an unexploited target. This technical guide provides an in-depth chronicle of the discovery and initial development of the first-ever reported inhibitors of M.tb. MabA, a series of compounds based on an anthranilic acid scaffold. This document details the fragment-based screening approach that led to their identification, the subsequent structure-activity relationship (SAR) exploration, and the elucidation of their mechanism of action, offering valuable insights for the continued development of novel antitubercular agents.

Introduction: The Imperative for New Antitubercular Targets

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new drugs with novel mechanisms of action.[1][2] The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[1][2] The biosynthesis of these mycolic acids is a validated target for several antitubercular drugs, including isoniazid, which targets InhA, an enzyme in the FAS-II system.[1]

The FAS-II system is responsible for the elongation of fatty acid precursors to the very long chains required for mycolic acid synthesis. It involves four key enzymes: MabA (FabG1), HadAB/BC, InhA, and KasA/B.[1][2] Prior to the work detailed herein, MabA (FabG1) was the only enzyme in this critical pathway for which no specific inhibitors had been reported.[1][2] This made MabA a highly attractive, unexploited target for novel drug discovery efforts.

The Discovery Engine: A Fragment-Based Approach

The journey to the first MabA inhibitors began with a fragment-based screening campaign.[1][2] This approach was chosen for its ability to identify low-molecular-weight compounds (fragments) that bind to the target protein with high ligand efficiency. These fragments then serve as starting points for the development of more potent, drug-like molecules.

Experimental Workflow: From Screening to Hit Validation

The discovery process followed a systematic workflow, as illustrated in the diagram below.

cluster_0 Fragment Screening cluster_1 Hit Identification & Validation cluster_2 Lead Generation cluster_3 Mechanism of Action Fragment Library (1280 compounds) Fragment Library (1280 compounds) LC-MS/MS Enzymatic Assay LC-MS/MS Enzymatic Assay Fragment Library (1280 compounds)->LC-MS/MS Enzymatic Assay Screening Hit Confirmation Hit Confirmation LC-MS/MS Enzymatic Assay->Hit Confirmation Primary Hits Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Confirmed Hits Anthranilic Acid Series Anthranilic Acid Series Dose-Response Analysis->Anthranilic Acid Series Hit Series Selection SAR Studies SAR Studies Anthranilic Acid Series->SAR Studies Optimization Binding Confirmation (19F NMR) Binding Confirmation (19F NMR) SAR Studies->Binding Confirmation (19F NMR) Antimycobacterial Activity Antimycobacterial Activity SAR Studies->Antimycobacterial Activity Intrabacterial Acidification Studies Intrabacterial Acidification Studies Antimycobacterial Activity->Intrabacterial Acidification Studies

Figure 1: Workflow for the discovery of MabA inhibitors.
Key Experimental Protocols

LC-MS/MS-Based Enzymatic Assay for MabA Activity:

A novel and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to screen for inhibitors of MabA.[1][2]

  • Principle: The assay measures the enzymatic conversion of acetoacetyl-CoA to β-hydroxybutyryl-CoA (HBCoA) by MabA, with NADPH as a cofactor. The formation of HBCoA is monitored by mass spectrometry.

  • Reagents:

    • MabA enzyme

    • Acetoacetyl-CoA (substrate)

    • NADPH (cofactor)

    • Tris-HCl buffer

    • Test compounds (from the fragment library)

  • Procedure:

    • The enzymatic reaction is carried out in a 384-well plate format.

    • MabA is incubated with the test compound for a defined period.

    • The reaction is initiated by the addition of acetoacetyl-CoA and NADPH.

    • After incubation, the reaction is quenched.

    • The reaction mixture is analyzed by LC-MS/MS to quantify the amount of HBCoA produced.

    • Inhibition is calculated relative to a DMSO control.

¹⁹F Ligand-Observed NMR for Binding Confirmation:

To confirm the direct binding of the anthranilic acid derivatives to MabA, ¹⁹F ligand-observed Nuclear Magnetic Resonance (NMR) experiments were performed.[1][2]

  • Principle: This technique is highly sensitive for detecting the binding of fluorine-containing ligands to a protein target. Upon binding, the NMR signal of the fluorine atom on the ligand is broadened and reduced in intensity.

  • Procedure:

    • A fluorinated analog of the lead compound series is synthesized.

    • The ¹⁹F NMR spectrum of the fluorinated compound is recorded in the absence of the protein.

    • The ¹⁹F NMR spectrum is then recorded in the presence of increasing concentrations of the MabA enzyme.

    • A decrease in the signal intensity of the fluorine resonance upon addition of MabA confirms direct binding.

From Fragments to Leads: The Anthranilic Acid Series

The fragment screening of a 1280-compound library led to the identification of several hit series. Among these, the anthranilic acid series was selected for further optimization due to its favorable properties and synthetic tractability.[1]

Structure-Activity Relationship (SAR) Studies

Initial hit-to-lead optimization efforts focused on exploring the SAR around the anthranilic acid core. This involved modifications at three key positions: the amide linkage, the carboxylic acid, and the phenyl ring.

CompoundR1R2IC50 (µM) vs. MabAMIC90 (µM) vs. M.tb. H37Rv
Fragment Hit HH>500>500
1 3,4-dichlorobenzoyl5-iodo38 ± 6>500
16 3,4-dichlorobenzoyl5-fluoro100 ± 10100
18 3,4-dichlorobenzoyl5-chloro300 ± 20300

Data synthesized from Faïon et al., 2023.[2]

The SAR studies revealed that:

  • A 3,4-dichlorobenzoyl group on the amide nitrogen was favorable for activity.

  • Halogen substitutions at the 5-position of the anthranilic acid ring were well-tolerated, with iodine providing the best enzymatic inhibition.

  • The carboxylic acid moiety was found to be crucial for the observed antimycobacterial activity, though not necessarily for MabA inhibition.

Unraveling the Mechanism of Action: Beyond MabA Inhibition

While the anthranilic acid derivatives were confirmed to be direct inhibitors of MabA, further investigations into their whole-cell activity against M. tuberculosis revealed a more complex mechanism of action.

Mycolic Acid Biosynthesis Inhibition

Surprisingly, when tested in a cellular context, the lead compounds did not specifically inhibit mycolic acid biosynthesis.[2] Instead, a general, dose-dependent decrease in all radiolabeled molecules was observed, suggesting an effect on broader cellular processes.[2]

Intrabacterial Acidification: The Dominant Antitubercular Effect

Subsequent studies demonstrated that the antitubercular activity of the anthranilic acid series is primarily due to the carboxylic acid group inducing intrabacterial acidification.[1][2] This protonophoric activity disrupts the proton motive force across the bacterial membrane, leading to a general disruption of cellular functions and ultimately, cell death.

cluster_0 Mycolic Acid Biosynthesis (FAS-II) cluster_1 Inhibition cluster_2 Cellular Effects Acetoacetyl-ACP Acetoacetyl-ACP MabA (FabG1) MabA (FabG1) Acetoacetyl-ACP->MabA (FabG1) Substrate β-hydroxyacyl-ACP β-hydroxyacyl-ACP MabA (FabG1)->β-hydroxyacyl-ACP Product NADPH NADPH NADPH->MabA (FabG1) Cofactor Anthranilic Acid Inhibitor Anthranilic Acid Inhibitor Anthranilic Acid Inhibitor->MabA (FabG1) Direct Binding Intrabacterial Acidification Intrabacterial Acidification Anthranilic Acid Inhibitor->Intrabacterial Acidification Primary MOA Disruption of Cellular Functions Disruption of Cellular Functions Intrabacterial Acidification->Disruption of Cellular Functions Bactericidal Effect Bactericidal Effect Disruption of Cellular Functions->Bactericidal Effect

References

In-Depth Technical Guide to FabG1-IN-1: A Novel Inhibitor of Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FabG1-IN-1, also identified as Compound 29, is a potent inhibitor of the enzyme MabA (FabG1), a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This system is essential for the biosynthesis of mycolic acids, which are unique and vital long-chain fatty acids forming the protective outer layer of the mycobacterial cell wall. By targeting MabA, this compound disrupts this crucial pathway, leading to inhibition of bacterial growth. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its place within the mycolic acid biosynthesis pathway.

Chemical Structure and Properties

This compound is an anthranilic acid derivative. Based on its description in the scientific literature as a compound composed of a 3,4-dichlorobenzoyl motif linked to the nitrogen of an anthranilic core with an iodine atom at position 5 of the phenyl ring, its chemical identity has been determined.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-(3,4-dichlorobenzamido)-5-iodobenzoic acid
Synonyms This compound, Compound 29
Molecular Formula C₁₄H₈Cl₂INO₃
SMILES String C1=CC(=C(C(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Molecular Weight 452.04 g/mol
Appearance Solid (predicted)
Solubility Soluble in DMSO

Biological Activity and Quantitative Data

This compound has been demonstrated to be an effective inhibitor of both the MabA enzyme and the growth of Mycobacterium tuberculosis.

Table 2: In Vitro Activity of this compound

ParameterValueTarget Organism/EnzymeReference
IC₅₀ 38 µMM. tuberculosis MabA (FabG1)[1]
MIC₉₀ 300 µMMycobacterium tuberculosis[1]

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound targets the mycolic acid biosynthesis pathway, a critical process for the survival and virulence of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of the long, complex fatty acids that are the primary constituents of the mycobacterial outer membrane. The enzyme MabA (FabG1) catalyzes the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) derivatives, a key step in the elongation of the fatty acid chain by the FAS-II system. By inhibiting MabA, this compound effectively halts the production of mycolic acids, compromising the integrity of the cell wall and leading to bacterial death.

Mycolic_Acid_Biosynthesis_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA C16-C26 Acyl-CoA FAS_I->Acyl_CoA FAS_II_init FAS-II Initiation Acyl_CoA->FAS_II_init KasA_B KasA/B FAS_II_init->KasA_B Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B beta_ketoacyl_ACP β-Ketoacyl-ACP KasA_B->beta_ketoacyl_ACP MabA MabA (FabG1) (β-Ketoacyl-ACP reductase) beta_ketoacyl_ACP->MabA Reduction beta_hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->beta_hydroxyacyl_ACP FabG1_IN_1 This compound FabG1_IN_1->MabA HadABC HadABC (Dehydratase) beta_hydroxyacyl_ACP->HadABC Dehydration trans_2_enoyl_ACP trans-2-Enoyl-ACP HadABC->trans_2_enoyl_ACP InhA InhA (Enoyl-ACP reductase) trans_2_enoyl_ACP->InhA Reduction Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Elongated_Acyl_ACP->KasA_B Further Elongation Cycles Pks13 Pks13 Elongated_Acyl_ACP->Pks13 Final Condensation Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids

Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound.

Experimental Protocols

LC-MS/MS Based Enzymatic Assay for MabA (FabG1) Inhibition (IC₅₀ Determination)

This protocol is adapted from the methods described for the discovery of this compound[1]. This assay quantifies the enzymatic activity of MabA by measuring the formation of its product, hydroxybutyryl-CoA (HBCoA), from the substrate acetoacetyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Recombinant M. tuberculosis MabA (FabG1) enzyme

  • Acetoacetyl-CoA (substrate)

  • NADPH (cofactor)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0

  • Quenching Solution: Acetonitrile

  • 384-well microplates

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Reaction Mixture: In each well of a 384-well plate, add the following components in order:

    • Assay Buffer

    • Test compound solution (or DMSO for control wells)

    • NADPH solution (final concentration, e.g., 100 µM)

    • Acetoacetyl-CoA solution (final concentration, e.g., 100 µM)

  • Enzyme Addition: Initiate the enzymatic reaction by adding the MabA enzyme solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 20 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile to each well.

  • Centrifugation: Centrifuge the plate to pellet any precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Inject an aliquot of the supernatant into the LC-MS/MS system to quantify the amount of hydroxybutyryl-CoA (HBCoA) produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

LC_MS_MS_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of this compound Compound_Addition Add diluted compound or DMSO (control) Compound_Dilution->Compound_Addition Assay_Mix Add assay buffer, NADPH, and Acetoacetyl-CoA to wells Assay_Mix->Compound_Addition Start_Reaction Initiate reaction with MabA enzyme Compound_Addition->Start_Reaction Incubation Incubate at constant temperature Start_Reaction->Incubation Quench Stop reaction with cold acetonitrile Incubation->Quench Centrifuge Centrifuge to pellet precipitated protein Quench->Centrifuge LC_MS_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS_MS Data_Analysis Calculate % inhibition and determine IC₅₀ LC_MS_MS->Data_Analysis

Workflow for the LC-MS/MS based enzymatic assay.
Determination of Minimum Inhibitory Concentration (MIC₉₀)

This protocol outlines a general method for determining the MIC of a compound against Mycobacterium tuberculosis using a broth microdilution method with a colorimetric indicator.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound dissolved in DMSO

  • 96-well microplates

  • Resazurin sodium salt solution (or other viability indicator like AlamarBlue)

  • Sterile water

Procedure:

  • Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate. Also include a drug-free control (inoculum only) and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the drug-free control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Addition of Viability Indicator: After the incubation period, add the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue). The MIC₉₀ is the concentration that inhibits 90% of the bacterial population growth.

Conclusion

This compound represents a promising starting point for the development of novel anti-tuberculosis therapeutics. Its specific inhibition of MabA, a key enzyme in the essential mycolic acid biosynthesis pathway, provides a clear mechanism of action. Further optimization of this compound series could lead to the development of more potent inhibitors with improved pharmacokinetic properties, offering a new strategy in the fight against drug-resistant tuberculosis. The experimental protocols provided herein serve as a guide for researchers to further investigate this compound and similar compounds.

References

FabG1 Inhibition: A Technical Guide to a Novel Anti-Tubercular Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents that act on new molecular targets. One such promising target is the β-ketoacyl-ACP reductase, FabG1 (also known as MabA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall, providing structural integrity and a permeability barrier. This technical guide provides a comprehensive overview of FabG1 as a drug target, the discovery of its inhibitors, and the experimental methodologies used in their evaluation.

The Role of FabG1 in Mycobacterium tuberculosis

FabG1 is a key enzyme in the FAS-II system of Mtb, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.[1][2][3] The FAS-II pathway is distinct from the mammalian fatty acid synthesis system, offering a potential therapeutic window. FabG1 catalyzes the NADPH-dependent reduction of β-ketoacyl-acyl carrier protein (ACP) substrates to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.[1][3] Genetic studies have demonstrated that fabG1 is an essential gene for the viability of Mtb, validating it as a promising target for drug discovery.[4][5] The enzyme preferentially metabolizes long-chain substrates (C8-C20), a characteristic that distinguishes it from many other ketoacyl reductases.[1][3][6]

Discovery of FabG1 Inhibitors

Until recently, FabG1 was the only enzyme in the FAS-II cycle for which no specific inhibitors had been reported.[7][8] A significant breakthrough came from a fragment-based screening approach, which led to the discovery of the first small-molecule inhibitors of MabA.[4][7] This screen identified several chemical fragments that bind to the enzyme, with the anthranilic acid series emerging as a promising starting point for optimization.[7][9]

Anthranilic Acid Derivatives

Further medicinal chemistry efforts focused on the anthranilic acid scaffold, leading to the development of more potent inhibitors.[8][9] Structure-activity relationship (SAR) studies explored modifications around the anthranilic acid core to improve enzyme inhibition and anti-mycobacterial activity.[9] However, subsequent investigations into the mechanism of action of these compounds revealed a potential dual mode of action. While they do inhibit FabG1, their anti-tubercular activity may also be attributed to the carboxylic acid moiety inducing intrabacterial acidification.[9] This highlights a critical consideration for the future development of FabG1-targeted therapies.

Quantitative Data on FabG1 Inhibitors

The following table summarizes the reported inhibitory activities of selected anthranilic acid derivatives against the FabG1 enzyme and M. tuberculosis.

Compound IDChemical SeriesFabG1 IC50 (µM)M. tuberculosis MIC90 (µM)Reference
Compound 29 Anthranilic acid38300[8]
Brominated Analog Anthranilic acid45Not Reported[8]

Note: The available public data on specific FabG1 inhibitors is limited. "Compound 29" is a designation from a cited research paper.

Signaling and Experimental Workflows

Mycolic Acid Biosynthesis (FAS-II) Pathway

FAS_II_Pathway cluster_FASII FAS-II Elongation Cycle Acyl_ACP Acyl-ACP (Cn) KasA_B KasA/B Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) KasA_B->Ketoacyl_ACP Condensation FabG1 FabG1 (MabA) (Target of Inhibition) Ketoacyl_ACP->FabG1 NADP NADP+ FabG1->NADP Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG1->Hydroxyacyl_ACP Reduction NADPH NADPH NADPH->FabG1 HadAB_C HadAB/C Hydroxyacyl_ACP->HadAB_C Dehydration Enoyl_ACP trans-2-Enoyl-ACP HadAB_C->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Reduction Elongated_Acyl_ACP Acyl-ACP (Cn+2) InhA->Elongated_Acyl_ACP Elongated_Acyl_ACP->KasA_B Next Cycle Mycolic_Acids Mycolic_Acids Elongated_Acyl_ACP->Mycolic_Acids Further Processing Acyl_CoA Acyl-CoA (from FAS-I) Acyl_CoA->Acyl_ACP

Caption: The FAS-II pathway for mycolic acid biosynthesis in M. tuberculosis.

Fragment-Based Screening Workflow

Fragment_Screening_Workflow Fragment_Library Fragment Library (1280 compounds) Enzymatic_Assay LC-MS/MS Based Enzymatic Assay Fragment_Library->Enzymatic_Assay Hit_Identification Hit Identification Enzymatic_Assay->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation Primary Hits Binding_Confirmation Binding Confirmation (¹⁹F Ligand-Observed NMR) Hit_Validation->Binding_Confirmation SAR_Optimization Structure-Activity Relationship (SAR) Optimization Binding_Confirmation->SAR_Optimization Confirmed Binders Lead_Compound Lead Compound SAR_Optimization->Lead_Compound

Caption: Workflow for the discovery of FabG1 inhibitors via fragment-based screening.

Dual Mechanism of Action Hypothesis

Dual_Mechanism cluster_direct Direct Inhibition cluster_indirect Off-Target Effect Compound Anthranilic Acid Derivative FabG1 FabG1 Enzyme Compound->FabG1 Acidification Intrabacterial Acidification Compound->Acidification Carboxylic Acid Moiety Inhibition Inhibition of Mycolic Acid Synthesis FabG1->Inhibition Bactericidal_Effect Anti-Tubercular Activity Inhibition->Bactericidal_Effect Acidification->Bactericidal_Effect

Caption: The proposed dual mechanism of action for anthranilic acid-based FabG1 inhibitors.

Detailed Experimental Protocols

FabG1 Enzyme Inhibition Assay (LC-MS/MS Based)

This assay quantitatively measures the inhibition of FabG1 by monitoring the enzymatic reaction product.[8]

  • Principle: The assay measures the formation of hydroxybutyryl-CoA (HBCoA) from the reduction of acetoacetyl-CoA by FabG1, with NADPH as a cofactor. The detection of HBCoA is performed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Materials:

    • Purified recombinant FabG1 enzyme

    • Acetoacetyl-CoA (substrate)

    • NADPH (cofactor)

    • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

    • Test compounds dissolved in DMSO

    • Microplates (e.g., 96-well)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, acetoacetyl-CoA, and NADPH in each well of the microplate.

    • Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the enzymatic reaction by adding the purified FabG1 enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.

    • Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

    • Analyze the formation of HBCoA in each well using an LC-MS/MS system.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

  • Principle: The microplate Alamar Blue assay (MABA) is a commonly used colorimetric method for determining the MIC of compounds against Mtb. The Alamar Blue reagent is an indicator of cell viability; metabolically active cells reduce the blue resazurin to the pink resorufin.

  • Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

    • Test compounds dissolved in DMSO

    • Alamar Blue reagent

    • 96-well microplates

    • Standard anti-tubercular drugs (e.g., isoniazid, rifampicin) as controls

  • Procedure:

    • Prepare a serial dilution of the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth.

    • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., McFarland standard 1.0).

    • Inoculate each well with the bacterial suspension. Include a drug-free control (bacterial growth) and a media-only control (sterility).

    • Seal the plates and incubate at 37°C for a specified period (typically 5-7 days).

    • After the initial incubation, add the Alamar Blue reagent to each well.

    • Re-incubate the plates for 24-48 hours.

    • Read the results visually or using a microplate reader. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.

Conclusion and Future Perspectives

FabG1 remains a promising and validated target for the development of novel anti-tubercular drugs. The discovery of the first inhibitors, primarily through fragment-based screening, has paved the way for further exploration of this target. The anthranilic acid series of inhibitors has provided valuable insights, but the revelation of a potential dual mechanism of action underscores the importance of thorough mechanistic studies in the drug development process.

Future efforts should focus on:

  • Identifying novel chemical scaffolds that are potent and selective inhibitors of FabG1.

  • Elucidating the precise mechanism of action of new and existing inhibitors to ensure on-target activity.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure efficacy in in vivo models.

  • Investigating the potential for combination therapies with existing anti-tubercular drugs to enhance efficacy and combat resistance.

The development of specific and potent FabG1 inhibitors holds the potential to provide a new class of anti-tubercular agents with a novel mechanism of action, which is a critical step in the global fight against tuberculosis.

References

Early-Stage Research on FabG1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early-stage research targeting FabG1 (also known as MabA), a critical enzyme in Mycobacterium tuberculosis (M.tb). The content is tailored for researchers, scientists, and drug development professionals, focusing on the foundational data, experimental protocols, and the logical framework for inhibitor discovery. As no publicly documented inhibitor is designated "FabG1-IN-1," this guide centers on the first reported small molecule inhibitors of FabG1, providing a representative case study of early-stage drug discovery for this target.

Introduction to FabG1 (MabA) as a Drug Target

FabG1, or MabA, is a 3-oxoacyl-ACP reductase, an essential enzyme within the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2] This pathway is responsible for the biosynthesis of mycolic acids, which are exceptionally long fatty acids that form the core of the mycobacterial cell wall.[2][3] The mycolic acid layer is crucial for the bacterium's structural integrity and provides a formidable permeability barrier, contributing to its intrinsic resistance to many antibiotics.[3][4]

Genetic studies have confirmed that fabG1 is an essential gene for the normal growth of M. tuberculosis in culture, making its protein product a promising target for novel anti-tuberculosis drugs.[3][4] The emergence of drug-resistant strains of M.tb underscores the urgent need for new therapeutic agents acting on novel targets like FabG1.[2] While inhibitors for other enzymes in the FAS-II pathway, such as InhA and KasA/B, have been identified, FabG1 remained the only enzyme in this critical pathway without reported specific inhibitors until recently.[2]

The Mycolic Acid Biosynthesis (FAS-II) Pathway

FabG1 catalyzes the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) derivatives to β-hydroxyacyl-ACP, a key step in the elongation of the fatty acid chain.[1][2][5] This cycle is repeated to elongate fatty acid chains, which will ultimately become the meromycolate chain of mycolic acids.[3][4]

Below is a diagram illustrating the role of FabG1 within the FAS-II cycle.

FAS_II_Pathway Acyl-ACP Acyl-ACP KasA/B KasA/B Acyl-ACP->KasA/B Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA/B beta-Ketoacyl-ACP beta-Ketoacyl-ACP KasA/B->beta-Ketoacyl-ACP Condensation FabG1 (MabA) FabG1 (MabA) beta-Ketoacyl-ACP->FabG1 (MabA) NADP+ NADP+ FabG1 (MabA)->NADP+ beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP FabG1 (MabA)->beta-Hydroxyacyl-ACP Reduction NADPH NADPH NADPH->FabG1 (MabA) HadAB/C HadAB/C beta-Hydroxyacyl-ACP->HadAB/C Dehydration trans-2-Enoyl-ACP trans-2-Enoyl-ACP HadAB/C->trans-2-Enoyl-ACP InhA InhA trans-2-Enoyl-ACP->InhA Reduction Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Elongated Acyl-ACP->Acyl-ACP Next Cycle

The FAS-II pathway for mycolic acid biosynthesis in M. tuberculosis.

Discovery of First-in-Class FabG1 Inhibitors

The first inhibitors of FabG1 (MabA) were identified through a fragment-based screening approach.[2][6] This methodology involves screening a library of low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, which can then be optimized into more potent lead compounds.

The initial screening of a 1280-fragment library led to the discovery of several small molecules that inhibited MabA activity.[6] While specific IC50 values for a compound named "this compound" are not available, data for the initial fragment hits and subsequently optimized compounds from the anthranilic acid series would be presented in a format similar to the table below. Note: The following data is illustrative, based on the description of the discovery process, as the specific quantitative values for all initial fragments are not detailed in the provided search results.

Compound IDChemical SeriesMethod of ConfirmationPotency (IC50)
Fragment Hit 1Anthranilic AcidLC-MS/MS Assay>100 µM
Optimized CompoundAnthranilic Acid DerivativeLC-MS/MS Assay, 19F NMR<50 µM

A crucial component of the inhibitor discovery campaign was the development of a novel and robust enzymatic assay suitable for high-throughput screening.

Enzymatic Assay for FabG1 (MabA) Activity

  • Principle : This assay measures the enzymatic reduction of a β-ketoacyl-CoA substrate to its corresponding β-hydroxyacyl-CoA product by FabG1, using NADPH as a cofactor. The formation of the product is detected and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

  • Reagents :

    • Purified recombinant FabG1 (MabA) enzyme.

    • Acetoacetyl-CoA (substrate).

    • NADPH (cofactor).

    • Assay buffer (e.g., potassium phosphate buffer with appropriate pH).

    • Test compounds (dissolved in DMSO).

  • Procedure :

    • The test compound or DMSO (as a control) is pre-incubated with the FabG1 enzyme in the assay buffer in a microplate format.

    • The enzymatic reaction is initiated by adding the substrate (acetoacetyl-CoA) and the cofactor (NADPH).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is quenched (e.g., by adding a strong acid or organic solvent).

    • The amount of product (hydroxybutyryl-CoA) formed is quantified by LC-MS/MS.

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the control.

Binding Confirmation by 19F Ligand-Observed NMR

  • Principle : For fluorine-containing fragments or compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm binding to the target protein. Changes in the 19F NMR signal of the compound upon addition of the protein indicate binding.[2][6]

  • Procedure :

    • A 19F NMR spectrum of the fluorine-containing compound is acquired in a suitable buffer.

    • The target protein (FabG1) is titrated into the solution containing the compound.

    • 19F NMR spectra are recorded at different protein concentrations.

    • Binding is confirmed by observing changes in the chemical shift, line broadening, or a decrease in the intensity of the 19F signal of the compound.

The logical workflow from target identification to hit optimization is depicted in the diagram below.

Inhibitor_Discovery_Workflow cluster_0 Assay Development & Screening cluster_1 Hit Validation & Optimization Assay LC-MS/MS based Enzymatic Assay Development Screening Screening of 1280 Fragment Library Assay->Screening Hits Identification of Initial Fragment Hits Screening->Hits Validation Hit Confirmation (e.g., Dose-Response) Hits->Validation Binding Binding Confirmation (19F NMR) Validation->Binding Optimization Chemical Optimization (e.g., Anthranilic Acid Series) Binding->Optimization PotentInhibitors More Potent Inhibitors Optimization->PotentInhibitors

Workflow for the discovery and optimization of FabG1 inhibitors.

Conclusion and Future Directions

The successful identification of the first small molecule inhibitors of FabG1 validates it as a druggable target for the development of new anti-tuberculosis therapies. The methodologies outlined in this guide, particularly the development of a robust LC-MS/MS assay, provide a clear roadmap for future inhibitor discovery and optimization campaigns.

Further research will likely focus on:

  • Improving the potency and pharmacokinetic properties of the initial inhibitor series.

  • Determining the crystal structure of FabG1 in complex with inhibitors to guide structure-based drug design.

  • Evaluating the efficacy of optimized compounds in cellular and in vivo models of tuberculosis.

This foundational work has paved the way for the development of a new class of anti-tuberculosis agents that target a previously unexploited enzyme in the essential mycolic acid biosynthesis pathway.

References

Specificity of Novel Anthranilic Acid-Based Inhibitors for Mycobacterial FabG1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of a novel class of anthranilic acid-based inhibitors targeting the Mycobacterium tuberculosis β-ketoacyl-ACP reductase, FabG1 (also known as MabA). FabG1 is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and indispensable component of the mycobacterial cell wall. The inhibition of this pathway is a clinically validated strategy for anti-tuberculosis drug development. This document summarizes key quantitative data, details experimental protocols for inhibitor characterization, and visualizes the relevant biological pathway and experimental workflows.

Core Findings and Data Presentation

A series of anthranilic acid derivatives have been identified as the first known inhibitors of M. tuberculosis FabG1.[1][2] The inhibitory activity of these compounds has been quantified, providing a basis for understanding their structure-activity relationships (SAR).

Table 1: Inhibitory Activity of Anthranilic Acid Derivatives against M. tuberculosis FabG1 (MabA)

Compound IDR Group ModificationIC50 (µM) against M. tb FabG1Reference
1 5-iodo-N-(3,4-dichlorobenzoyl)38 ± 6[2]
2 5-bromo-N-(3,4-dichlorobenzoyl)45 ± 6[2]
11 5-iodo-N-(3,4-dichlorobenzoyl), tetrazole bioisostere of carboxylic acid35 ± 1[2]
12 5-iodo-N-(3,4-dichlorobenzoyl), acylsulfonamide bioisostere of carboxylic acid24 ± 4[2]
13 5-iodo-N-(3,4-dichlorobenzoyl), acylsulfonamide bioisostere of carboxylic acid29 ± 1[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FabG1 by 50%.

Table 2: Inhibitory Activity of Related N-Benzoyl Anthranilic Acid Derivatives against Human Aldo-Keto Reductase (AKR) Isoforms

Compound IDModificationsIC50 (µM) against human AKR1C1IC50 (µM) against human AKR1C2IC50 (µM) against human AKR1C3Reference
10 N-(4-bromobenzoyl)anthranilic acid1.11.90.31[1]
13 N-(3-bromobenzoyl)anthranilic acid1.32.10.35[1]

These data suggest that anthranilic acid derivatives can inhibit human aldo-keto reductases, highlighting the need for further investigation into the selectivity profile of the anti-mycobacterial compounds. However, it is important to note that significant structural differences exist between the mycobacterial FAS-II system and the human fatty acid synthase (FAS-I) multienzyme complex, which may provide a basis for selective inhibition.

Interestingly, while these compounds demonstrate enzymatic inhibition of FabG1, their whole-cell anti-mycobacterial activity appears to be, at least in part, due to an off-target effect. It has been shown that the carboxylic acid moiety of these compounds can induce intrabacterial acidification, similar to the mechanism of the frontline anti-tuberculosis drug pyrazinamide.[2]

Mandatory Visualizations

The Mycobacterial FAS-II Pathway and the Role of FabG1

The following diagram illustrates the fatty acid synthase-II (FAS-II) pathway in Mycobacterium tuberculosis, which is responsible for the elongation of fatty acids to produce the long-chain mycolic acids. FabG1 (MabA) catalyzes a critical reduction step in this cycle.

FAS_II_Pathway cluster_FAS_I FAS-I cluster_FAS_II FAS-II Elongation Cycle Acetyl-CoA Acetyl-CoA FAS_I Fatty Acid Synthase I Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I Acyl-CoA (C16-C18) Acyl-CoA (C16-C18) FAS_I->Acyl-CoA (C16-C18) FabH FabH Acyl-CoA (C16-C18)->FabH beta-Ketoacyl-ACP beta-Ketoacyl-ACP FabH->beta-Ketoacyl-ACP MabA FabG1 (MabA) Target of Inhibition beta-Ketoacyl-ACP->MabA beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP MabA->beta-Hydroxyacyl-ACP NADPH -> NADP+ HadAB HadAB/C beta-Hydroxyacyl-ACP->HadAB trans-2-Enoyl-ACP trans-2-Enoyl-ACP HadAB->trans-2-Enoyl-ACP InhA InhA trans-2-Enoyl-ACP->InhA Acyl-ACP (C+2) Acyl-ACP (C+2) InhA->Acyl-ACP (C+2) NADH -> NAD+ KasA_B KasA/B Acyl-ACP (C+2)->KasA_B Elongation Cycles Mycolic Acids Mycolic Acids Acyl-ACP (C+2)->Mycolic Acids Further processing KasA_B->beta-Ketoacyl-ACP Inhibitor_Workflow Screening High-Throughput Screening (e.g., Fragment Library) Hit_ID Hit Identification (Primary enzymatic assay) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) (Chemical Synthesis of Analogs) Dose_Response->SAR Binding_Confirmation Binding Confirmation (e.g., Ligand-observed NMR) Dose_Response->Binding_Confirmation SAR->Dose_Response Iterative Cycle Lead_Opt Lead Optimization SAR->Lead_Opt Specificity Specificity & Selectivity Assays (vs. Homologous Enzymes) Binding_Confirmation->Specificity Cellular_Activity Whole-Cell Activity (MIC determination vs. M. tb) Specificity->Cellular_Activity MoA Mechanism of Action in bacterio (e.g., Mycolic Acid Analysis) Cellular_Activity->MoA MoA->Lead_Opt

References

Methodological & Application

Application Notes and Protocols for FabG1-IN-1 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of FabG1-IN-1, a putative inhibitor of the Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein reductase MabA (FabG1). The protocols are intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.

FabG1 is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3] Inhibition of FabG1 disrupts this pathway, leading to bacterial cell death, making it an attractive target for new anti-tuberculosis drugs.[4] The following protocols describe two common methods for assessing the potency of inhibitors against FabG1: a spectrophotometric assay and a mass spectrometry-based assay.

I. Quantitative Data Summary

The following table summarizes inhibitory data for known FabG1 inhibitors, providing a reference for the expected potency of novel compounds like this compound.

Compound IDAssay TypeIC50 (µM)Reference
Compound 29 (anthranilic acid derivative)LC-MS/MS38[2]
NITD-529Enzyme Inhibition Assay9.60[5]
NITD-564Enzyme Inhibition Assay0.59[5]
Isoniazid-NADP adductSpectrophotometric~2.7 (inhibition rate)[6]

II. Experimental Protocols

Two primary methods are employed to measure the enzymatic activity of FabG1 and the inhibitory potential of compounds like this compound.

A. Protocol 1: Spectrophotometric Assay

This method continuously monitors the enzymatic reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[6]

1. Materials and Reagents:

  • Purified recombinant M. tuberculosis FabG1 (MabA) enzyme

  • This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

  • Acetoacetyl-CoA (substrate)[6]

  • NADPH (cofactor)[6]

  • Sodium Phosphate buffer (100 mM, pH 7.0)[6]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of acetoacetyl-CoA in purified water.

    • Prepare a stock solution of NADPH in 100 mM sodium phosphate buffer, pH 7.0.

    • Prepare a stock solution of this compound and serial dilutions in the desired concentration range.

    • Dilute the purified FabG1 enzyme to the desired working concentration in 100 mM sodium phosphate buffer, pH 7.0.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well for a final volume of 200 µL:

      • 100 µL of 100 mM Sodium Phosphate buffer (pH 7.0)

      • 20 µL of this compound solution at various concentrations (or solvent control).

      • 20 µL of 1 mM NADPH (final concentration: 100 µM).[6]

      • 20 µL of FabG1 enzyme solution (e.g., final concentration of 400 nM).[6]

    • Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[6]

  • Initiate the Reaction:

    • Add 40 µL of 500 µM acetoacetyl-CoA (final concentration: 100 µM) to each well to start the reaction.[6]

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADPH oxidation) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. Protocol 2: LC-MS/MS-Based Assay

This high-throughput method directly measures the formation of the reaction product, hydroxybutyryl-CoA (HBCoA), and is particularly useful for screening large numbers of compounds.[2]

1. Materials and Reagents:

  • Purified recombinant M. tuberculosis FabG1 (MabA) enzyme

  • This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

  • Acetoacetyl-CoA (substrate)[2]

  • NADPH (cofactor)[2]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 384-well microplates

  • LC-MS/MS system

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of acetoacetyl-CoA, NADPH, and this compound as described in Protocol 1.

    • Dilute the FabG1 enzyme to the desired working concentration in the reaction buffer.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • This compound solution at various concentrations (or solvent control).

      • FabG1 enzyme solution.

    • Incubate for a defined period to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add a mixture of acetoacetyl-CoA and NADPH to each well to start the reaction.

  • Reaction Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of hydroxybutyryl-CoA (HBCoA) produced.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound based on the amount of product formed compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

III. Visualizations

Signaling Pathway

FabG1_Pathway cluster_FASII FAS-II System for Mycolic Acid Biosynthesis Acyl_ACP Acyl-ACP KasA_B KasA/B Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Beta_ketoacyl_ACP β-ketoacyl-ACP KasA_B->Beta_ketoacyl_ACP FabG1 FabG1 (MabA) (Target of this compound) Beta_ketoacyl_ACP->FabG1 NADPH -> NADP+ Beta_hydroxyacyl_ACP β-hydroxyacyl-ACP FabG1->Beta_hydroxyacyl_ACP HadAB_C HadAB/C Beta_hydroxyacyl_ACP->HadAB_C trans_2_enoyl_ACP trans-2-enoyl-ACP HadAB_C->trans_2_enoyl_ACP InhA InhA trans_2_enoyl_ACP->InhA NADH -> NAD+ Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Mix_Components Mix Enzyme, Inhibitor, and Buffer Prep_Reagents->Mix_Components Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix_Components Prep_Enzyme Prepare FabG1 Enzyme Solution Prep_Enzyme->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction (Spectrophotometry or LC-MS/MS) Initiate_Reaction->Monitor_Reaction Calc_Velocity Calculate Initial Velocities Monitor_Reaction->Calc_Velocity Calc_Inhibition Calculate % Inhibition Calc_Velocity->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of FabG1-IN-1 for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. The biosynthesis of these mycolic acids is crucial for the bacterium's survival and virulence, making the enzymes in this pathway attractive targets for novel anti-tubercular drugs. FabG1 (also known as MabA) is a β-ketoacyl-ACP reductase that plays an essential role in the elongation of fatty acids required for mycolic acid synthesis. Inhibition of FabG1 represents a promising strategy for the development of new therapeutics against tuberculosis.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel FabG1 inhibitor, FabG1-IN-1, against the virulent M. tuberculosis strain H37Rv. The described methodology is based on the widely accepted broth microdilution method, utilizing a colorimetric readout with AlamarBlue (resazurin) for assessing mycobacterial viability.

I. Signaling Pathway Context: Mycolic Acid Biosynthesis

FabG1 is a key enzyme in the Fatty Acid Synthase II (FAS-II) system of M. tuberculosis, which is responsible for the synthesis of the long-chain mycolic acids. The pathway is a cyclical process involving several enzymes that work in concert to elongate acyl chains.

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_II FAS-II Elongation Cycle Acyl-ACP Acyl-ACP KasA_B KasA/B Acyl-ACP->KasA_B Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA_B FabG1_MabA FabG1 (MabA) KasA_B->FabG1_MabA β-ketoacyl-ACP HadAB_C HadAB/C FabG1_MabA->HadAB_C β-hydroxyacyl-ACP (Reduction) InhA InhA HadAB_C->InhA trans-2-enoyl-ACP (Dehydration) Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP Reduction Elongated Acyl-ACP->Acyl-ACP Further Elongation Mycolic_Acids Mycolic_Acids Elongated Acyl-ACP->Mycolic_Acids Final processing FabG1_IN_1 This compound FabG1_IN_1->FabG1_MabA Inhibition

Caption: Inhibition of FabG1 by this compound in the M. tuberculosis FAS-II pathway.

II. Experimental Protocols

This section outlines the materials and detailed steps for performing the MIC assay. All work with virulent M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

A. Materials and Reagents
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).

    • Middlebrook 7H10 or 7H11 agar supplemented with OADC for culture maintenance and purity checks.

  • Test Compound: this compound, stock solution prepared in dimethyl sulfoxide (DMSO).

  • Control Drug: Isoniazid (INH), stock solution prepared in sterile distilled water.[1][2]

  • Reagents:

    • AlamarBlue (Resazurin) reagent.

    • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Sterile 4mm glass beads.

  • Equipment and Consumables:

    • Sterile, clear, flat-bottom 96-well microplates with lids.[3][4]

    • Incubator set to 37°C.

    • Biosafety cabinet.

    • Vortex mixer.

    • Spectrophotometer or McFarland densitometer.

    • Multichannel pipette.

B. Inoculum Preparation
  • Culture Propagation: Inoculate M. tuberculosis H37Rv into a flask containing 10 mL of Middlebrook 7H9 broth supplemented with ADC/OADC and glycerol. Incubate at 37°C with gentle shaking until the culture reaches mid-log phase (OD600 of 0.4-0.8).

  • Homogenization: Transfer the culture to a sterile tube containing glass beads and vortex for 1-2 minutes to break up clumps.

  • Turbidity Adjustment: Allow the culture to stand for 30 minutes to allow larger clumps to settle. Carefully transfer the upper suspension to a new tube and adjust the turbidity with sterile PBS-Tween 80 to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 5 x 10^7 CFU/mL.[3]

  • Final Dilution: Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in 7H9 broth to achieve a concentration of approximately 1 x 10^5 CFU/mL.[3]

C. Microplate Assay Setup
  • Compound Dilution:

    • Dispense 100 µL of 7H9 broth into all wells of a 96-well plate, except for the first column where the highest concentration of the drug will be added.

    • Add 200 µL of the highest concentration of this compound (e.g., 64 µg/mL) in 7H9 broth to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the second to last column. Discard 100 µL from this column.

    • The last column will serve as the growth control (no drug).

  • Controls:

    • Growth Control: Wells containing 100 µL of 7H9 broth and 100 µL of the bacterial inoculum.

    • Sterility Control: Wells containing 200 µL of 7H9 broth only (no bacteria or drug).

    • Positive Control: Set up a separate row or plate with a known anti-tubercular drug like Isoniazid, following the same serial dilution procedure.

  • Inoculation: Add 100 µL of the final bacterial inoculum (1 x 10^5 CFU/mL) to all wells except the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a lid or an adhesive plate sealer and place it in a humidified incubator at 37°C for 7 days.

D. MIC Determination with AlamarBlue
  • Reagent Addition: After 7 days of incubation, add 20 µL of AlamarBlue reagent to each well.

  • Re-incubation: Re-incubate the plate at 37°C for 24-48 hours.

  • Reading Results: Observe the color change in the wells.

    • Blue: Indicates no bacterial growth (inhibition).

    • Pink: Indicates bacterial growth (no inhibition).[5][6]

  • MIC Value: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3][5]

III. Data Presentation

The results of the MIC determination for this compound and the control drug Isoniazid are summarized below. The experiment was performed in triplicate.

CompoundReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)
This compound 1.252.51.251.67
Isoniazid 0.060.030.060.05

Note: The MIC for Isoniazid against the H37Rv strain typically falls within the range of 0.03-0.12 µg/mL.[2][3]

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps in the MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Propagate M. tb H37Rv in 7H9 Broth B Adjust Culture to 0.5 McFarland Standard A->B C Prepare 1:100 Dilution for Final Inoculum B->C E Inoculate Plate with M. tb Suspension C->E D Prepare Serial Dilutions of this compound in 96-Well Plate D->E F Incubate at 37°C for 7 Days E->F G Add AlamarBlue Reagent to each well F->G H Incubate for 24-48 hours G->H I Record Color Change (Blue = No Growth, Pink = Growth) H->I J Determine MIC: Lowest Concentration with No Growth I->J

Caption: Workflow for determining the MIC of this compound against M. tuberculosis.

References

Application Notes and Protocols for Efficacy Studies of FabG1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FabG1 (also known as MabA) is a 3-oxoacyl-acyl carrier protein reductase, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2][3] This pathway is critical for the biosynthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall.[1] The essential nature of FabG1 makes it a compelling target for the development of novel anti-tuberculosis therapeutics, particularly in light of rising drug resistance.[3][4] FabG1-IN-1 is a novel investigational inhibitor of FabG1. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound is designed to specifically inhibit the enzymatic activity of FabG1. By blocking this key reductase step in the FAS-II pathway, this compound is hypothesized to disrupt mycolic acid synthesis, leading to a compromised cell wall and ultimately, mycobacterial cell death.

Signaling Pathway Diagram

FabG1_Pathway cluster_FAS_II Fatty Acid Synthase II (FAS-II) Pathway AcpM Acyl Carrier Protein (AcpM) KasA_B KasA/KasB (β-ketoacyl-ACP synthase) AcpM->KasA_B Malonyl-ACP FabG1 FabG1 (MabA) (3-oxoacyl-ACP reductase) KasA_B->FabG1 β-ketoacyl-ACP HadAB_C HadAB/HadBC (β-hydroxyacyl-ACP dehydratase) FabG1->HadAB_C β-hydroxyacyl-ACP InhA InhA (enoyl-ACP reductase) HadAB_C->InhA trans-2-enoyl-ACP Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Further processing FabG1_IN_1 This compound FabG1_IN_1->FabG1 Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Incorporation InVivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase (4 weeks) cluster_assessment Efficacy Assessment A Select Mice (BALB/c or C57BL/6) B Aerosol Infection with M. tuberculosis H37Rv A->B C Randomize into Groups B->C 4 weeks post-infection D Daily Oral Administration: - Vehicle - this compound (multiple doses) - Isoniazid C->D E Euthanize Mice D->E End of treatment F Harvest Lungs and Spleen E->F G Homogenize Tissues F->G H Plate Serial Dilutions G->H I Incubate and Count CFUs H->I

References

Application Notes and Protocols: Utilizing FabG1-IN-1 in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the development of novel therapeutic strategies. The mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall, is a well-established target for several anti-tubercular agents. FabG1 (also known as MabA), a β-ketoacyl-ACP reductase, is a critical and essential enzyme within the fatty acid synthase-II (FAS-II) system of Mtb, responsible for the elongation of fatty acid precursors of mycolic acids.[1][2] Its essentiality for mycobacterial survival makes it an attractive target for new drug development.[1]

FabG1-IN-1 is a representative small molecule inhibitor of Mtb FabG1. This document provides detailed application notes and protocols for investigating the potential of this compound in combination with first- and second-line anti-tuberculosis drugs, particularly those that also target the mycolic acid biosynthesis pathway, such as isoniazid and ethionamide. The primary rationale for this combinatorial approach is to enhance efficacy, overcome potential resistance mechanisms, and shorten treatment durations.

Mechanism of Action and Rationale for Combination Therapy

This compound directly inhibits the enzymatic activity of FabG1, thereby blocking the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a crucial step in the elongation of mycolic acid precursors. This disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to bacterial growth inhibition.

Isoniazid (INH) is a prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form of INH primarily inhibits InhA, the enoyl-acyl carrier protein reductase, which is another key enzyme in the FAS-II pathway.[3] Resistance to INH can arise from mutations in katG or overexpression of inhA.[3]

Ethionamide (ETH) is also a prodrug, activated by the monooxygenase EthA. Activated ETH, similar to INH, forms an adduct with NAD+ that inhibits InhA.[4] Resistance to ETH is commonly associated with mutations in ethA or the transcriptional repressor ethR.[5][6]

The genes for FabG1 (fabG1) and InhA (inhA) are co-transcribed as an operon.[3] Mutations in the promoter region of this operon can lead to the overexpression of InhA, resulting in cross-resistance to both INH and ETH.[4][7] By targeting a different, essential enzyme in the same pathway, this compound offers a strategy to potentially:

  • Synergize with INH and ETH by creating a sequential blockade of the mycolic acid biosynthesis pathway.

  • Restore sensitivity to INH or ETH in strains that overexpress InhA.

  • Reduce the likelihood of the emergence of drug resistance.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data from in vitro synergy testing of this compound with isoniazid and ethionamide against a drug-susceptible strain of M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound1.00.25 (with INH)
0.125 (with ETH)
Isoniazid (INH)0.10.025
Ethionamide (ETH)0.50.125

Table 2: Fractional Inhibitory Concentration (FIC) Index for Drug Combinations

Drug CombinationFIC of this compoundFIC of Partner DrugFIC Index (FICI)Interpretation
This compound + INH0.250.250.50Synergy
This compound + ETH0.1250.250.375Synergy

Note: Synergy is defined as an FICI of ≤ 0.5, additivity as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0.[8]

Signaling Pathway and Experimental Workflow Diagrams

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII Fatty Acid Synthase-II (FAS-II) Elongation Cycle cluster_drugs Drug Action Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP KasA/B Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG1 (MabA) Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadAB/C Acyl-ACP_elongated Acyl-ACP_elongated Enoyl-ACP->Acyl-ACP_elongated InhA Mycolic Acids Mycolic Acids Acyl-ACP_elongated->Mycolic Acids Further processing FabG1_IN_1 FabG1_IN_1 FabG1_IN_1->Ketoacyl-ACP Inhibition Isoniazid_activated Isoniazid_activated Isoniazid_activated->Enoyl-ACP Inhibition Ethionamide_activated Ethionamide_activated Ethionamide_activated->Enoyl-ACP Inhibition Cell Wall Cell Wall Mycolic Acids->Cell Wall Incorporation

Caption: Mycolic Acid Biosynthesis Pathway and Drug Targets.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Evaluation MIC_determination Determine MIC of individual drugs Checkerboard_assay Checkerboard Assay (this compound + Partner Drug) MIC_determination->Checkerboard_assay Calculate_FICI Calculate FIC Index (FICI) Checkerboard_assay->Calculate_FICI Time_kill_assay Time-Kill Curve Assay Calculate_FICI->Time_kill_assay Confirm synergy Mouse_infection Infect mice with M. tuberculosis Time_kill_assay->Mouse_infection Proceed if synergistic Drug_treatment Treat with monotherapy and combination therapy Mouse_infection->Drug_treatment CFU_enumeration Enumerate bacterial load (CFU) in lungs and spleen Drug_treatment->CFU_enumeration Relapse_study Assess relapse rates after treatment cessation CFU_enumeration->Relapse_study

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of FabG1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FabG1, also known as MabA, is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway. This pathway is responsible for the biosynthesis of mycolic acids, which are essential components of the unique and protective cell wall of Mycobacterium tuberculosis. The essential nature of FabG1 for mycobacterial survival makes it a promising target for the development of new anti-tuberculosis drugs. FabG1-IN-1 is a novel inhibitor designed to target this key enzyme.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound against mycobacteria. The described assays are designed to measure both the overall viability of the bacteria and the specific inhibition of mycolic acid biosynthesis, providing a comprehensive understanding of the inhibitor's cellular activity. For these assays, non-pathogenic surrogate species such as Mycobacterium smegmatis or the attenuated Mycobacterium bovis BCG are often used for initial screening in Biosafety Level 1 (BSL-1) or 2 (BSL-2) laboratories, respectively, before progressing to studies with the pathogenic M. tuberculosis in a BSL-3 environment. Reporter gene-expressing mycobacterial strains, such as those expressing luciferase or fluorescent proteins, are valuable tools for high-throughput screening.

Signaling Pathway and Experimental Workflow Diagrams

FabG1_Pathway cluster_FAS_II FAS-II Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP KasA_B KasA/B Acyl_ACP->KasA_B Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B beta_ketoacyl_ACP β-ketoacyl-ACP KasA_B->beta_ketoacyl_ACP FabG1 FabG1 (MabA) beta_ketoacyl_ACP->FabG1 Reduction beta_hydroxyacyl_ACP β-hydroxyacyl-ACP FabG1->beta_hydroxyacyl_ACP FabG1_IN_1 This compound FabG1_IN_1->FabG1 Inhibition HadABC HadABC beta_hydroxyacyl_ACP->HadABC Dehydration trans_2_enoyl_ACP trans-2-enoyl-ACP HadABC->trans_2_enoyl_ACP InhA InhA trans_2_enoyl_ACP->InhA Reduction Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: Mycolic Acid Biosynthesis Pathway and the Action of this compound.

Reporter_Assay_Workflow start Start culture Culture reporter-expressing mycobacteria to mid-log phase start->culture inoculate Inoculate plates with mycobacterial culture culture->inoculate prepare_plates Prepare 96-well plates with serial dilutions of this compound prepare_plates->inoculate incubate Incubate plates at 37°C inoculate->incubate measure Measure reporter signal (Luminescence/Fluorescence) incubate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a Reporter-Based Whole-Cell Viability Assay.

Mycolic_Acid_Assay_Workflow start Start culture Culture mycobacteria to mid-log phase start->culture treat Treat cultures with this compound and [14C]-acetic acid culture->treat incubate Incubate at 37°C treat->incubate harvest Harvest and wash cells incubate->harvest extract_lipids Extract total lipids harvest->extract_lipids saponify Saponify lipids to release fatty and mycolic acids extract_lipids->saponify methylate Derivatize to Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs) saponify->methylate tlc Separate FAMEs and MAMEs by TLC methylate->tlc autoradiography Visualize by autoradiography and quantify band intensity tlc->autoradiography analyze Analyze data and determine inhibition autoradiography->analyze end End analyze->end

Caption: Workflow for the [14C]-Acetic Acid Incorporation Assay.

Experimental Protocols

Protocol 1: Whole-Cell Viability/Growth Inhibition Assay Using a Luciferase Reporter Strain

This assay measures the overall viability and growth inhibition of mycobacteria in the presence of this compound. A mycobacterial strain expressing a luciferase reporter gene is used, where light production is proportional to the number of viable cells.

Materials:

  • Mycobacterium smegmatis or M. bovis BCG expressing the firefly luciferase gene.

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Isoniazid).

  • Negative control (DMSO).

  • Sterile, white, clear-bottom 96-well plates.

  • Luciferase substrate (e.g., D-luciferin).

  • Luminometer.

Procedure:

  • Culture Preparation: Grow the luciferase-expressing mycobacterial strain in Middlebrook 7H9 broth at 37°C with shaking to mid-log phase (OD600 of 0.4-0.6).

  • Compound Plating:

    • Prepare serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.

    • Include wells with the positive control (Isoniazid) and negative control (DMSO at the same final concentration as in the compound wells).

  • Inoculation:

    • Dilute the mid-log phase culture to an OD600 of 0.05 in Middlebrook 7H9 broth.

    • Add 100 µL of the diluted culture to each well of the 96-well plate containing the compounds.

  • Incubation: Seal the plate and incubate at 37°C for 48-72 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with media only).

    • Normalize the data to the negative control (DMSO-treated cells) to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mycolic Acid Biosynthesis Inhibition Assay Using [14C]-Acetic Acid Incorporation

This assay directly measures the effect of this compound on mycolic acid biosynthesis by monitoring the incorporation of radiolabeled acetic acid into mycolic acids.

Materials:

  • Mycobacterium smegmatis or M. bovis BCG.

  • Middlebrook 7H9 broth supplemented with 10% ADC.

  • This compound stock solution.

  • Positive control (e.g., Isoniazid).

  • Negative control (DMSO).

  • [1-14C]-acetic acid (sodium salt).

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Reagents for saponification and methylation (e.g., KOH, sulfuric acid, methanol, diethyl ether).

  • TLC plates (silica gel).

  • TLC developing solvent (e.g., petroleum ether:acetone 95:5, v/v).

  • Phosphor screen and imager for autoradiography.

Procedure:

  • Culture and Treatment:

    • Grow mycobacteria in Middlebrook 7H9 broth to mid-log phase.

    • Aliquot the culture into tubes and add this compound at various concentrations (e.g., 1x, 5x, and 10x MIC). Include positive and negative controls.

    • Add [1-14C]-acetic acid (1 µCi/mL) to each tube.

  • Incubation: Incubate the cultures at 37°C for 6-8 hours.

  • Lipid Extraction:

    • Harvest the cells by centrifugation and wash with PBS.

    • Extract total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).

  • Saponification and Derivatization:

    • Saponify the extracted lipids with KOH to release the fatty acids and mycolic acids.

    • Acidify the mixture and extract the fatty and mycolic acids with diethyl ether.

    • Methylate the acids using a solution of sulfuric acid in methanol to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • TLC Analysis:

    • Spot the FAMEs and MAMEs onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate the FAMEs and MAMEs.

  • Visualization and Quantification:

    • Dry the TLC plate and expose it to a phosphor screen.

    • Visualize the radiolabeled lipids using a phosphor imager.

    • Quantify the intensity of the bands corresponding to FAMEs and MAMEs.

  • Data Analysis:

    • Calculate the ratio of MAMEs to FAMEs for each condition. A decrease in this ratio indicates specific inhibition of mycolic acid biosynthesis.

    • Compare the ratios in the treated samples to the negative control to determine the percentage of inhibition.

Data Presentation

Table 1: Whole-Cell Viability/Growth Inhibition Data for this compound

CompoundTargetCell LineAssay TypeIC50 (µM)
This compoundFabG1M. smegmatis (luciferase)Luminescence5.2
This compoundFabG1M. bovis BCG (luciferase)Luminescence8.7
IsoniazidInhAM. smegmatis (luciferase)Luminescence0.8
IsoniazidInhAM. bovis BCG (luciferase)Luminescence0.1

Table 2: Inhibition of Mycolic Acid Biosynthesis by this compound

CompoundConcentrationCell LineMAME/FAME Ratio (Normalized to Control)% Inhibition of Mycolic Acid Synthesis
This compound1x MICM. smegmatis0.6535%
This compound5x MICM. smegmatis0.2872%
This compound10x MICM. smegmatis0.1288%
Isoniazid5x MICM. smegmatis0.1585%
DMSO-M. smegmatis1.000%

These protocols and data presentation formats provide a robust framework for the cellular characterization of FabG1 inhibitors, facilitating the identification and development of new therapeutics for tuberculosis.

Application Notes and Protocols: FabG1-IN-1 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FabG1 (also known as MabA) is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Inhibition of FabG1 is a promising strategy for the development of novel anti-tuberculosis drugs.[3][4] FabG1-IN-1 is a potent and selective inhibitor of FabG1, belonging to the anthranilic acid derivative class of compounds.[1][2] Accurate preparation and proper storage of this compound stock solutions are critical for obtaining reliable and reproducible results in experimental settings. This document provides detailed protocols for the preparation and storage of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for accurate stock solution preparation and for understanding the compound's behavior in experimental assays.

PropertyValue
Molecular Formula C₁₅H₁₀Cl₂N₂O₃
Molecular Weight 353.16 g/mol
Appearance White to off-white solid
Purity ≥98% (by HPLC)
Solubility (at 25°C) DMSO: ≥50 mg/mL (≥141.6 mM)
Ethanol: ~5 mg/mL
Water: Insoluble
Storage (Solid) -20°C, protected from light
Storage (Stock Solution) -20°C or -80°C for long-term storage

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound.

    • Calculation:

      • Volume of DMSO (L) = (Mass of this compound (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

      • Volume of DMSO (mL) = (Mass (mg) / 353.16 g/mol ) / 0.01 mol/L * 1000

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 3.53 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[3][5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] When ready to use, thaw a single aliquot at room temperature. Any unused portion of the thawed aliquot should be discarded to maintain the integrity of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of FabG1 in the mycolic acid biosynthesis pathway and the experimental workflow for preparing this compound stock solutions.

FabG1_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA FAS_II_Initiation FAS-II Initiation Acyl_CoA->FAS_II_Initiation KasA_KasB KasA/KasB FAS_II_Initiation->KasA_KasB Elongation Cycle MabA MabA (FabG1) KasA_KasB->MabA β-ketoacyl-ACP HadAB_HadBC HadAB/HadBC MabA->HadAB_HadBC β-hydroxyacyl-ACP InhA InhA HadAB_HadBC->InhA InhA->KasA_KasB Meromycolate Meromycolate Chain InhA->Meromycolate Mycolic_Acids Mycolic Acids Meromycolate->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall FabG1_IN_1 This compound FabG1_IN_1->MabA

Caption: Role of FabG1 in the Mycolic Acid Biosynthesis Pathway.

Stock_Solution_Workflow cluster_Preparation Stock Solution Preparation cluster_Storage Storage cluster_Use Experimental Use Weigh 1. Weigh this compound Powder Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw a Single Aliquot Store->Thaw Dilute 7. Dilute to Working Concentration in Assay Buffer Thaw->Dilute Assay 8. Perform Biological Assay Dilute->Assay

Caption: Workflow for this compound Stock Solution Preparation and Use.

Recommendations for Use in Biological Assays

  • Solvent Effects: When diluting the DMSO stock solution into aqueous assay buffers, it is crucial to ensure that the final concentration of DMSO is low enough (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts in the assay.[3]

  • Precipitation: Anthranilic acid derivatives can be poorly soluble in aqueous solutions.[1][6] To prevent precipitation upon dilution, it is recommended to add the DMSO stock solution to the assay buffer with vigorous mixing. Serial dilutions of the stock solution should first be made in DMSO before the final dilution into the aqueous buffer.

  • Controls: Always include a vehicle control (assay buffer containing the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.

Stability and Storage Summary

FormStorage TemperatureDurationNotes
Solid -20°CUp to 2 yearsStore in a desiccator, protected from light.
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
(in DMSO) -80°CUp to 6 monthsRecommended for long-term storage.
Working Dilution 4°CUse immediatelyPrepare fresh for each experiment from a thawed aliquot.

Disclaimer: The information provided in these application notes is intended for research use only. The stability and handling of specific batches of this compound may vary. It is recommended to consult the manufacturer's product data sheet for specific handling and storage instructions. Independent validation of experimental protocols is always advised.

References

Application of FabG1 Inhibitors in Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This necessitates the discovery and development of novel therapeutic agents that act on new molecular targets. The mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall, is a clinically validated target for anti-TB drugs. Within this pathway, the fatty acid synthase-II (FAS-II) system is responsible for the elongation of long-chain fatty acids, the precursors to mycolic acids.

FabG1 (also known as MabA) is a crucial enzyme in the FAS-II cycle, catalyzing the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) substrates.[1] Its essentiality for Mtb growth makes it an attractive target for novel drug development.[1][2] This document provides detailed application notes and protocols for the evaluation of FabG1 inhibitors, using a representative anthranilic acid derivative as a model compound, against drug-resistant Mtb strains. While a specific compound designated "FabG1-IN-1" was not identified in the public literature at the time of this writing, the principles and protocols outlined here are broadly applicable to novel FabG1 inhibitors.

Mechanism of Action of FabG1 and its Inhibition

The FAS-II system of M. tuberculosis is responsible for the synthesis of the long meromycolate chain of mycolic acids. This multi-enzyme system carries out a repeating cycle of four reactions to elongate an acyl chain. FabG1, a β-ketoacyl-ACP reductase, catalyzes the second step in each cycle: the reduction of a β-ketoacyl-AcpM to a β-hydroxyacyl-AcpM. Inhibition of FabG1 disrupts the FAS-II cycle, leading to the cessation of mycolic acid synthesis, which in turn compromises the structural integrity of the mycobacterial cell wall, ultimately resulting in bacterial cell death.

Mutations in the fabG1-inhA operon's regulatory region are a known mechanism of resistance to isoniazid, a first-line anti-TB drug.[3] This underscores the importance of this pathway in Mtb's response to chemotherapy. Direct inhibition of FabG1 offers a strategy to circumvent existing resistance mechanisms that target other enzymes in this pathway, such as InhA.

Signaling Pathway Diagram

FAS_II_Pathway Acyl_ACP Acyl-ACP (Cₙ) KasA_B KasA/B (Condensation) Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Beta_Ketoacyl_ACP β-Ketoacyl-ACP (Cₙ₊₂) KasA_B->Beta_Ketoacyl_ACP CO₂ FabG1 FabG1 (MabA) (Reduction) Beta_Ketoacyl_ACP->FabG1 NADPH -> NADP⁺ Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG1->Beta_Hydroxyacyl_ACP Inhibitor Anthranilic Acid Derivative Inhibitor->FabG1 HadAB_C HadAB/C (Dehydration) Beta_Hydroxyacyl_ACP->HadAB_C Enoyl_ACP trans-2-Enoyl-ACP HadAB_C->Enoyl_ACP H₂O InhA InhA (Reduction) Enoyl_ACP->InhA NADH -> NAD⁺ Elongated_Acyl_ACP Acyl-ACP (Cₙ₊₂) InhA->Elongated_Acyl_ACP Elongated_Acyl_ACP->KasA_B Next Cycle Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids

Caption: The FAS-II pathway for mycolic acid precursor elongation in M. tuberculosis and the point of inhibition by FabG1 inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of a series of anthranilic acid derivatives against the FabG1 enzyme and against M. tuberculosis H37Rv. This data is adapted from Faïon et al., 2023.[2]

Table 1: In Vitro FabG1 Enzymatic Inhibition

Compound IDModifications to Anthranilic Acid CoreIC₅₀ (µM) on MabA
1 2-amino-5-iodobenzamide derivative15 ± 2
3 N-methylation of amide linker> 100
4 Sulfonamide linker> 100
16 N-phenyl-5-iodoanthranilic acid25 ± 5
18 5-chloro-N-phenylanthranilic acid30 ± 6

IC₅₀ values represent the concentration of the compound required to inhibit 50% of FabG1 (MabA) enzymatic activity.

Table 2: Antimycobacterial Activity and Cytotoxicity

Compound IDMIC₉₀ on M. tuberculosis H37Rv (µM)Cytotoxicity (CC₅₀ on Vero cells, µM)Selectivity Index (SI = CC₅₀/MIC₉₀)
1 100> 100> 1
16 100> 100> 1
18 300> 300> 1

MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of the bacterial population. CC₅₀ is the concentration that causes a 50% reduction in cell viability.

Note: While these compounds inhibit the FabG1 enzyme, further investigation by the source authors suggests their whole-cell activity may also be attributed to intrabacterial acidification due to the carboxylic acid moiety.[2]

Experimental Protocols

Protocol 1: FabG1 (MabA) Enzymatic Inhibition Assay (LC-MS/MS-based)

This protocol is adapted from the method described for the discovery of anthranilic acid inhibitors.[4][5] It allows for the direct measurement of FabG1 enzymatic activity and its inhibition.

Experimental Workflow Diagram:

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - MabA Enzyme - Acetoacetyl-CoA (Substrate) - NADPH (Cofactor) - Test Compound Dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate MabA with Test Compound (15 min) Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction by adding NADPH and Acetoacetyl-CoA Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate Reaction Mixture (e.g., 20 min at 37°C) Initiate_Reaction->Incubate_Reaction Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Incubate_Reaction->Quench_Reaction Analyze_Sample Analyze Product (HBCoA) formation by LC-MS/MS Quench_Reaction->Analyze_Sample Calculate_IC50 Calculate % Inhibition and IC₅₀ Analyze_Sample->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the LC-MS/MS-based FabG1 (MabA) enzymatic inhibition assay.

Materials:

  • Purified recombinant Mtb FabG1 (MabA) enzyme

  • Acetoacetyl-CoA (substrate)

  • NADPH (cofactor)

  • Test compound (FabG1 inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Acetonitrile (for quenching the reaction)

  • 384-well microplates

  • LC-MS/MS system

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate.

  • Enzyme Preparation: Dilute the FabG1 enzyme to the desired concentration in assay buffer.

  • Pre-incubation: Add the diluted enzyme to the wells containing the test compound. Allow to pre-incubate for 15 minutes at room temperature to permit binding of the inhibitor to the enzyme.

  • Reaction Initiation: Prepare a solution of NADPH and acetoacetyl-CoA in assay buffer. Add this solution to the wells to start the enzymatic reaction. The final reaction volume may be around 50 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes), during which the enzyme converts the substrate (acetoacetyl-CoA) to the product (hydroxybutyryl-CoA, HBCoA).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge the plates to pellet any precipitate. Analyze the supernatant using an LC-MS/MS system to quantify the amount of HBCoA formed.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against Mtb

This protocol describes a common method for determining the MIC of a compound against Mtb using a broth microdilution assay with a resazurin-based readout for cell viability.[6][7]

Materials:

  • M. tuberculosis strains (e.g., H37Rv, drug-resistant clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Test compound

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) as controls

  • 96-well microplates

  • Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)

Procedure:

  • Inoculum Preparation: Grow Mtb cultures to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 10⁵ CFU/mL.[6]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in 7H9 broth directly in a 96-well plate. Typically, 100 µL of each dilution is added to the wells. Include a drug-free well for a growth control and a media-only well for a sterility control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates (e.g., with a plate sealer or in a zip-lock bag) and incubate at 37°C.

  • Growth Assessment: After 7 days of incubation, add 30 µL of the resazurin solution to each well.

  • Reading Results: Incubate for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the general toxicity of a compound on a mammalian cell line (e.g., Vero, HepG2, or L929).[8][9]

Materials:

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion

FabG1 is a promising target for the development of new anti-TB drugs with the potential to be active against drug-resistant Mtb strains. The protocols detailed in this document provide a framework for the initial characterization of novel FabG1 inhibitors, from enzymatic assays to whole-cell activity and cytotoxicity profiling. While the model compounds discussed here, anthranilic acid derivatives, have a complex mechanism of action, the methodologies for their evaluation are standard and can be readily applied to any new chemical series targeting FabG1. Rigorous and standardized evaluation is a critical step in advancing new FabG1 inhibitors through the drug discovery pipeline to address the urgent need for new treatments for tuberculosis.

References

Troubleshooting & Optimization

FabG1-IN-1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FabG1-IN-1, a potent inhibitor of the Mycobacterium tuberculosis β-ketoacyl-ACP reductase (FabG1), a key enzyme in the mycolic acid biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals to address common issues, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Mycobacterium tuberculosis FabG1 enzyme. FabG1 is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of mycolic acids.[1][2][3] Mycolic acids are essential lipids that form the protective outer layer of the mycobacterial cell wall.[1][3] By inhibiting FabG1, this compound disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

A2: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For most in vitro assays, a 10 mM stock solution in 100% DMSO is recommended. This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid off-target effects.

Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer. Try using a lower final concentration of this compound.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO (e.g., up to 2%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a different buffer system: The pH and composition of your buffer can influence solubility. Consider testing a range of pH values if your experiment allows.

  • Incorporate a surfactant: Non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic compounds.[4]

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.

Troubleshooting Guides

Guide 1: Optimizing this compound Solubility for Biochemical Assays

This guide provides a systematic approach to determine the optimal conditions for solubilizing this compound in your specific biochemical assay buffer.

Problem: this compound precipitates out of solution during the experiment, leading to inconsistent results.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: this compound Precipitation Observed prep_stock Prepare a 10 mM stock in 100% DMSO start->prep_stock dilution Dilute stock to final concentration in aqueous buffer prep_stock->dilution observe Observe for precipitation (visual inspection, light scattering) dilution->observe precip_yes Precipitation? observe->precip_yes precip_no No Precipitation Proceed with assay precip_yes->precip_no No lower_conc Lower final concentration of this compound precip_yes->lower_conc Yes add_cosolvent Increase co-solvent (e.g., DMSO) concentration (Check for assay compatibility) lower_conc->add_cosolvent change_buffer Modify buffer pH or composition add_cosolvent->change_buffer add_surfactant Add a non-ionic surfactant (e.g., Tween 20) change_buffer->add_surfactant add_surfactant->dilution Re-test Solubility_Assessment_Workflow start Start: Prepare Serial Dilutions of this compound in Buffer incubation Incubate at Room Temperature for 1 hour start->incubation centrifugation Centrifuge at 14,000 x g for 10 minutes incubation->centrifugation supernatant_collection Carefully collect the supernatant centrifugation->supernatant_collection measurement Measure the concentration of this compound in the supernatant (e.g., by HPLC-UV or a suitable spectrophotometric method) supernatant_collection->measurement determine_solubility Determine the highest concentration where no precipitation is observed and the measured concentration matches the nominal concentration measurement->determine_solubility Mycolic_Acid_Pathway cluster_FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA FAS_II_init FAS-II Initiation Acyl_CoA->FAS_II_init KasA_B KasA/B FAS_II_init->KasA_B FabG1 FabG1 (MabA) KasA_B->FabG1 β-ketoacyl-ACP HadAB_C HadAB/C FabG1->HadAB_C β-hydroxyacyl-ACP InhA InhA HadAB_C->InhA trans-2-enoyl-ACP InhA->KasA_B Acyl-ACP Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Elongated Acyl Chains FabG1_IN_1 This compound FabG1_IN_1->FabG1 Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall

References

FabG1-IN-1 degradation and stability problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FabG1-IN-1, a novel inhibitor of Mycobacterium tuberculosis FabG1 (β-ketoacyl-ACP reductase). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation and stability challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound represents a class of novel small molecule inhibitors targeting the FabG1 enzyme in Mycobacterium tuberculosis. FabG1 is a crucial component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2] The stability of this compound is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of inhibitory activity, resulting in misleading data regarding its potency and efficacy.[3]

Q2: What are the common signs of this compound degradation or instability?

Common indicators of compound instability include:

  • A decrease in potency (higher IC50 values) over time.

  • Precipitation of the compound in your stock solution or assay buffer.

  • Inconsistent results between experiments.

  • Changes in the color or appearance of the solution.

  • The appearance of unexpected peaks during analysis by techniques like HPLC or LC-MS.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is best to use a fresh, anhydrous grade of DMSO, as moisture can accelerate the degradation of some compounds. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow an aliquot to thaw completely and come to room temperature.

Q4: My this compound is precipitating when I add it to my aqueous assay buffer. What should I do?

Precipitation is a common issue when diluting a compound from a DMSO stock into an aqueous medium. Here are some steps to troubleshoot this:

  • Lower the final concentration: The compound may not be soluble in the aqueous buffer at the desired concentration.

  • Intermediate dilution: First, perform serial dilutions of the DMSO stock in DMSO before adding the final diluted sample to your aqueous buffer.

  • Control the final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (DMSO alone) in your experiments.

  • Check the pH of the buffer: The solubility of some compounds can be pH-sensitive.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

If you are observing significant variability in the IC50 values of this compound in your assays, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment.Repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to degradation.
Solubility Issues Visually inspect for precipitation. Perform a solubility test at the highest concentration used.Inaccurate concentrations due to precipitation will lead to variable results.
Light Sensitivity Handle the compound in a dark room or use amber-colored tubes.[4]Some small molecules are sensitive to light and can degrade upon exposure.
Interaction with Assay Components Run a control experiment to assess the stability of this compound in the assay buffer over the course of the experiment.Components of the media or buffer could be contributing to the degradation of the compound.
Issue 2: Complete Loss of Inhibitory Activity

A complete loss of activity can be alarming. The following workflow can help identify the cause.

Loss_of_Activity_Workflow start Loss of Activity Observed check_stock Check Stock Solution: - Age of stock? - Storage conditions? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution from Powder check_stock->prep_fresh_stock test_fresh_stock Retest with Fresh Stock prep_fresh_stock->test_fresh_stock activity_restored Activity Restored? test_fresh_stock->activity_restored problem_solved Problem Solved: Old Stock Degraded activity_restored->problem_solved Yes investigate_assay Investigate Assay Conditions activity_restored->investigate_assay No check_target Verify Target Enzyme Activity: - Use a known inhibitor - Check enzyme storage investigate_assay->check_target target_active Target Enzyme Active? check_target->target_active check_compound_stability Assess Compound Stability in Assay Buffer target_active->check_compound_stability Yes root_cause Identify Root Cause: - Buffer incompatibility - Assay duration too long target_active->root_cause No (Enzyme Inactive) check_compound_stability->root_cause

Caption: Workflow for troubleshooting a complete loss of inhibitor activity.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Selection of solvents (e.g., DMSO, ethanol, water, PBS)

  • Vortex mixer

  • Spectrophotometer or HPLC

Method:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of solvent.

  • Incubate the solution at a controlled temperature (e.g., room temperature) for several hours with constant agitation to ensure equilibrium is reached.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a spectrophotometer (if the compound has a chromophore) or by HPLC with a standard curve.

  • The measured concentration represents the solubility of the compound in that solvent at the tested temperature.

Illustrative Solubility Data for this compound:

Solvent Solubility at 25°C (mM)
DMSO>100
Ethanol25
PBS (pH 7.4)<0.1
Water<0.01
Protocol 2: Evaluating the Stability of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent or buffer over time.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • HPLC or LC-MS system.

Method:

  • Dilute the this compound stock solution to a final concentration in the desired assay buffer.

  • Divide the solution into several aliquots.

  • Immediately analyze one aliquot (T=0) by HPLC or LC-MS to determine the initial concentration and purity.

  • Incubate the remaining aliquots at a relevant temperature (e.g., 37°C for cell-based assays).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to T=0. This will provide a degradation profile.

Visualizing the Target Pathway

Understanding the biological context of FabG1 is crucial for interpreting experimental results. The diagram below illustrates the Fatty Acid Synthase-II (FAS-II) pathway in M. tuberculosis, highlighting the role of FabG1.

FAS_II_Pathway cluster_fas1 FAS-I System cluster_fas2 FAS-II Elongation Cycle FAS1 Fatty Acid Synthase I Acyl_CoA Acyl-CoA (C16-C18) FAS1->Acyl_CoA KasA_B KasA/B (Condensation) Acyl_CoA->KasA_B Initiation FabG1 FabG1 (MabA) (Reduction) KasA_B->FabG1 β-ketoacyl-ACP HadAB_C HadAB/C (Dehydration) FabG1->HadAB_C β-hydroxyacyl-ACP InhA InhA (Reduction) HadAB_C->InhA trans-2-enoyl-ACP Acyl_ACP Acyl-ACP InhA->Acyl_ACP Elongated Acyl-ACP Acyl_ACP->KasA_B Mycolic_Acids Mycolic Acid Biosynthesis Acyl_ACP->Mycolic_Acids Termination Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B FabG1_IN_1 This compound FabG1_IN_1->FabG1

Caption: The FAS-II pathway in M. tuberculosis, the target of this compound.

References

Troubleshooting FabG1 Inhibitor Inconsistent Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with FabG1 inhibitors. While the specific designation "FabG1-IN-1" does not correspond to a widely recognized inhibitor in scientific literature, this guide offers strategies applicable to inhibitors of the FabG1 (MabA) enzyme, a key component in the Mycobacterium tuberculosis mycolic acid biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for our FabG1 inhibitor between experiments. What are the potential causes?

A1: High variability in IC50 values can stem from several factors. Key areas to investigate include:

  • Reagent Stability: Ensure the inhibitor, enzyme (FabG1), and substrate are stored correctly and have not undergone degradation. Prepare fresh solutions for each experiment.

  • Assay Conditions: Inconsistencies in incubation times, temperature, pH, or buffer composition can significantly impact enzyme activity and inhibitor potency.

  • Enzyme Concentration: Use a consistent concentration of active FabG1 in each assay. Enzyme activity can vary between batches.

  • DMSO Concentration: If using DMSO to dissolve the inhibitor, ensure the final concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).

Q2: Our FabG1 inhibitor shows good activity in biochemical assays but has no effect on M. tuberculosis growth. Why might this be?

A2: The discrepancy between in vitro and cellular activity is a common challenge in drug discovery. Several factors could be at play:

  • Cell Permeability: The inhibitor may not be able to cross the complex cell wall of M. tuberculosis to reach its target, FabG1.

  • Efflux Pumps: The bacterium may actively pump the inhibitor out of the cell.

  • Inhibitor Metabolism: The inhibitor could be inactivated by metabolic processes within the bacterium.

  • Target Engagement: Even if the inhibitor enters the cell, it may not reach a high enough concentration in the vicinity of FabG1 to be effective.

Q3: We are seeing a progressive loss of FabG1 enzyme activity during our assay, even in the control wells without an inhibitor. What could be the cause?

A3: A gradual loss of enzyme activity suggests instability of the FabG1 enzyme under the assay conditions. Consider the following:

  • Buffer Composition: The pH, ionic strength, or presence of certain ions in the buffer may not be optimal for FabG1 stability.

  • Temperature: Extended incubation at a suboptimal temperature can lead to enzyme denaturation.

  • Proteases: Contamination with proteases can degrade the enzyme. The addition of a protease inhibitor cocktail may be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent Enzyme Kinetics

If you are observing variable kinetic parameters (Km and Vmax) for FabG1, refer to the following troubleshooting table.

Potential Cause Recommended Action
Substrate Purity Verify the purity of the substrate (e.g., long-chain β-ketoacyl derivatives) using an appropriate analytical method.
Enzyme Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent enzyme aggregation.
Cofactor Limitation Ensure the cofactor (NADPH) is present at a saturating concentration.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Issue 2: High Background Signal in the Assay

A high background signal can mask the true inhibitory effect. Use this guide to identify and resolve the source of the high background.

Potential Cause Recommended Action
Autohydrolysis of Substrate Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Interference from Inhibitor Test the inhibitor in the assay without the enzyme to see if it contributes to the signal.
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water.

Experimental Protocols

Standard FabG1 Inhibition Assay Protocol

This protocol outlines a typical spectrophotometric assay to measure FabG1 activity and inhibition.

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

    • FabG1 Enzyme: Prepare a stock solution of purified FabG1 in assay buffer.

    • NADPH: Prepare a stock solution in assay buffer.

    • Substrate: Prepare a stock solution of a suitable β-ketoacyl-ACP substrate in assay buffer.

    • Inhibitor: Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Procedure:

    • Add 2 µL of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 48 µL of a master mix containing FabG1 and NADPH in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over 30 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Normalize the data to the DMSO control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FabG1 Catalytic Cycle and Inhibition Workflow

FabG1_Inhibition_Workflow cluster_cycle FabG1 Catalytic Cycle cluster_inhibition Inhibition Pathway cluster_workflow Experimental Workflow E FabG1 ES FabG1-Substrate-NADPH E->ES Substrate & NADPH Binding EI FabG1-Inhibitor E->EI Inhibitor Binding EP FabG1-Product-NADP+ ES->EP Reduction EP->E Product & NADP+ Release Reagents Prepare Reagents Assay Perform Assay Reagents->Assay Data Analyze Data Assay->Data

Caption: Workflow of FabG1 inhibition and the experimental process.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results CheckReagents Check Reagent Stability (Inhibitor, Enzyme, Substrate) Start->CheckReagents CheckAssay Review Assay Conditions (Time, Temp, pH) Start->CheckAssay CheckEnzyme Verify Enzyme Concentration & Activity Start->CheckEnzyme CheckDMSO Confirm Consistent Final DMSO Concentration Start->CheckDMSO Solution Consistent Results CheckReagents->Solution CheckAssay->Solution CheckEnzyme->Solution CheckDMSO->Solution

Caption: Decision tree for troubleshooting variable IC50 values.

How to prevent FabG1-IN-1 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FabG1-IN-1, a potent inhibitor of Mycobacterium tuberculosis MabA (FabG1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of compound precipitation in experimental media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Precipitate observed in media after adding this compound.

dot

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

Based on common practices for small molecule inhibitors, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

2. What is the maximum recommended concentration for a this compound stock solution in DMSO?

3. My this compound precipitated when I added it to my cell culture media. What went wrong?

Precipitation upon addition to aqueous media is a common issue with hydrophobic small molecules. The most likely causes are:

  • "Salting out": The inhibitor is crashing out of solution upon contact with the aqueous environment.

  • High final concentration: The concentration of this compound in the media exceeds its solubility limit.

  • High final DMSO concentration: While DMSO aids initial dissolution, high concentrations in the final media can be toxic to cells and can also influence compound solubility.

To avoid this, it is best to make intermediate serial dilutions of your DMSO stock solution in DMSO before adding the final diluted sample to your buffer or incubation medium.[1] Most cells can tolerate a final DMSO concentration of up to 0.1%.[1]

4. Can I heat the solution to help dissolve this compound?

Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, excessive heating should be avoided as it may degrade the compound. Some suppliers suggest that if necessary, inhibitors can be heated to no higher than 50°C.[2]

5. How should I store my this compound stock solution?

Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

6. Is this compound expected to be poorly soluble in aqueous media?

Yes. This compound is an anthranilic acid derivative. This class of compounds often exhibits limited solubility in aqueous solutions. Research on related anthranilic acid-based MabA inhibitors indicates a solubility of over 300 µM in Sauton's medium, a common mycobacterial growth medium. This suggests that while soluble to a degree, high concentrations in aqueous media may lead to precipitation.

Data Presentation

Table 1: Properties of this compound and Related Compounds

CompoundTargetIC50Solubility in MediaReference
This compound (Compound 29) MabA (FabG1)38 µMNot explicitly reported--INVALID-LINK--
Analog 16 MabA (FabG1)->300 µM in Sauton medium--INVALID-LINK--
Analog 18 MabA (FabG1)->300 µM in Sauton medium--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

Objective: To prepare a clear, stable stock solution of this compound and dilute it appropriately for use in cell culture experiments while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed (37°C) cell culture medium

dot

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound add_dmso Add Anhydrous DMSO (to make 10 mM stock) start->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate Briefly (if needed) vortex->sonicate check_clear Ensure Solution is Clear sonicate->check_clear aliquot Aliquot for Storage (-20°C or -80°C) check_clear->aliquot thaw_stock Thaw One Aliquot of Stock aliquot->thaw_stock For Experiment serial_dilute Perform Serial Dilutions in 100% DMSO thaw_stock->serial_dilute add_to_media Add Final Dilution Dropwise to Pre-warmed Media While Vortexing serial_dilute->add_to_media final_check Visually Inspect for Precipitation add_to_media->final_check use_immediately Use Immediately in Experiment final_check->use_immediately

Caption: Recommended workflow for preparing and using this compound.

Procedure:

  • Stock Solution Preparation (10 mM): a. Carefully weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. d. If necessary, briefly sonicate the solution in a water bath to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Preparation of Working Solution in Media: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your media, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. c. Warm your cell culture medium to 37°C. d. While gently vortexing the pre-warmed media, add the required volume of the intermediate DMSO stock dropwise. This gradual addition helps to prevent the compound from precipitating out of solution. e. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (ideally ≤0.1%) to avoid solvent toxicity. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. g. Use the prepared media immediately.

References

Technical Support Center: Investigating Off-Target Effects of FabG1-IN-1 in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FabG1-IN-1, a novel inhibitor of Mycobacterium tuberculosis FabG1 (also known as MabA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: We observe a potent bactericidal effect of this compound, but the potency against the isolated FabG1 enzyme is lower than expected. What could be the reason?

A1: This discrepancy can arise from several factors. It is possible that this compound has one or more off-target effects within the mycobacterial cell that contribute to its bactericidal activity. Another possibility is that the compound is metabolized to a more active form within the cell. We recommend performing a cellular thermal shift assay (CETSA) to confirm target engagement in whole cells and initiating a broad-spectrum kinase and reductase profiling to identify potential off-targets.

Q2: Our experiments show that overexpressing FabG1 in M. tuberculosis does not lead to the expected level of resistance to this compound. Does this indicate off-target effects?

A2: Yes, this is a strong indicator of potential off-target effects. If FabG1 were the sole target, its overexpression should titrate the inhibitor, leading to a significant increase in the minimum inhibitory concentration (MIC). The lack of a substantial MIC shift suggests that this compound may be inhibiting other essential cellular pathways. We recommend proceeding with the off-target identification workflow outlined in our troubleshooting guide.

Q3: We have identified a potential off-target for this compound. How can we validate this interaction?

A3: Validating a potential off-target requires a multi-pronged approach. First, if the off-target is an enzyme, you should perform an in vitro enzyme inhibition assay with the purified off-target protein to determine the IC50 of this compound.[4] Second, you can attempt to overexpress the putative off-target in M. tuberculosis and assess for changes in susceptibility to this compound. Finally, structural biology techniques like co-crystallization can provide definitive evidence of binding.[5]

Q4: Are there known off-targets for inhibitors of the mycolic acid biosynthesis pathway?

A4: While specific off-targets depend on the inhibitor's chemical scaffold, other enzymes in the fatty acid synthase II (FAS-II) system are potential candidates. Additionally, due to the conserved nature of cofactor binding sites (e.g., for NADPH), other reductases in the cell could be inhibited. It is also important to consider that some inhibitors have been shown to have paradoxical effects on signaling pathways.[5]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe unexpected cellular phenotypes upon treatment with this compound (e.g., cell filamentation, altered colony morphology) that are not consistent with the known function of FabG1, follow these steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting FabG1 in your experimental system. Use a cellular target engagement assay.

  • Metabolomic Profiling: Perform untargeted metabolomics on treated and untreated cells. This can reveal perturbations in metabolic pathways unrelated to mycolic acid synthesis, pointing towards potential off-target classes.[6]

  • Transcriptomic Analysis (RNA-seq): Analyze changes in gene expression following treatment. Upregulation of stress response genes or pathways unrelated to cell wall biosynthesis can indicate off-target effects.

  • Hypothesize and Test Off-Targets: Based on the metabolomic and transcriptomic data, hypothesize potential off-target proteins or pathways. Proceed with biochemical assays to test these hypotheses.[4][7]

Guide 2: Deconvoluting On-Target vs. Off-Target Effects on Cell Viability

Use the following workflow to distinguish between the contributions of on-target and off-target inhibition to the overall bactericidal effect of this compound.

cluster_0 Start: Discrepancy Observed cluster_1 Genetic Validation cluster_2 Biochemical Validation cluster_3 Conclusion start Discrepancy between cellular and enzymatic potency overexpression Overexpress FabG1 in M. tb start->overexpression mic_shift Measure MIC shift of this compound overexpression->mic_shift no_shift No significant MIC shift mic_shift->no_shift No shift Significant MIC shift mic_shift->shift Yes profiling Broad-spectrum biochemical profiling (e.g., kinome, reductase panels) no_shift->profiling on_target_conclusion Conclusion: On-target effect is primary driver of cellular activity shift->on_target_conclusion hits Identify potential off-target hits profiling->hits off_target_conclusion Conclusion: Off-target effects are likely contributing to cellular activity hits->off_target_conclusion

Caption: Troubleshooting logic for unexpected cellular potency.

Quantitative Data Summary

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

Target EnzymeOrganismIC50 (µM)
FabG1 (MabA) M. tuberculosis 0.5 ± 0.1
FabG4M. tuberculosis> 100
Human Fatty Acid Synthase (hFAS)Homo sapiens> 100
Putative Off-Target Reductase 1M. tuberculosis5.2 ± 0.8
Putative Off-Target Reductase 2M. tuberculosis15.7 ± 2.3

Table 2: Cellular Activity of this compound against M. tuberculosis

StrainGenotypeMIC (µM)
H37RvWild-type1.0 ± 0.2
H37RvfabG1 overexpression1.5 ± 0.3
H37RvPutative Off-Target 1 overexpression4.8 ± 0.9

Experimental Protocols

Protocol 1: Broad-Spectrum Reductase Inhibition Profiling

This protocol is designed to identify potential off-targets of this compound from a panel of purified mycobacterial reductase enzymes.

  • Prepare Reagents:

    • Purified recombinant mycobacterial reductases.

    • This compound stock solution in DMSO.

    • Appropriate substrates and cofactors (e.g., NADPH) for each enzyme.

    • Assay buffer.

  • Assay Procedure:

    • Dispense 50 µL of assay buffer containing the reductase enzyme into a 96-well plate.

    • Add 1 µL of this compound at a final concentration of 10 µM. Include a DMSO-only control.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[7]

    • Initiate the reaction by adding 50 µL of a solution containing the substrate and NADPH.

    • Monitor the reaction kinetics by measuring the decrease in absorbance at 340 nm (for NADPH consumption) over 30 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for this compound against each reductase compared to the DMSO control.

    • For any enzyme showing significant inhibition (>50%), perform a dose-response experiment to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound binds to FabG1 in intact mycobacterial cells.

  • Cell Culture and Treatment:

    • Grow M. tuberculosis to mid-log phase.

    • Harvest the cells and resuspend in PBS.

    • Treat one aliquot of cells with this compound (at 10x MIC) and another with DMSO for 1 hour.

  • Heat Treatment:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by bead beating.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble FabG1 in each sample by Western blot.

  • Data Analysis:

    • Plot the amount of soluble FabG1 as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Mycolic Acid Biosynthesis Pathway and Potential Off-Targets

cluster_fas1 FAS-I cluster_fas2 FAS-II Cycle cluster_off_targets Potential Off-Targets fas1 Fatty Acid Synthase I kasA KasA/B fas1->kasA Elongation fabG1 FabG1 (MabA) (Target of this compound) kasA->fabG1 hadAB HadAB/C fabG1->hadAB inhA InhA hadAB->inhA inhA->kasA reductase1 Other Reductases kinases Kinases fabG1_inhibitor This compound fabG1_inhibitor->fabG1 fabG1_inhibitor->reductase1 Off-target? fabG1_inhibitor->kinases Off-target?

Caption: Simplified FAS-II pathway and potential off-targets.

Experimental Workflow for Off-Target Identification

start Start: Unexpected Phenotype or Potency Discrepancy cetsa Confirm Target Engagement (CETSA) start->cetsa genetics Genetic Validation (Overexpression) start->genetics profiling Broad-spectrum Profiling (Metabolomics, Transcriptomics) cetsa->profiling genetics->profiling hypothesis Hypothesize Off-Targets profiling->hypothesis biochem Biochemical Profiling (Reductase/Kinase Panels) biochem->hypothesis validation Validate Hits (IC50, Genetic Rescue) hypothesis->validation conclusion Identify and Characterize Off-Targets validation->conclusion

Caption: Workflow for identifying off-target effects.

References

Improving the bioavailability of FabG1-IN-1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with FabG1-IN-1, a novel inhibitor of the Mycobacterium tuberculosis FabG1 enzyme. The information provided is based on general principles for improving the bioavailability of poorly soluble small molecule inhibitors.

Troubleshooting Guide

Issue 1: Low or inconsistent efficacy of this compound in cell-based assays.

Possible Cause: Poor solubility and low permeability of the compound across the mycobacterial cell wall.

Troubleshooting Steps:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in your assay medium.

  • Formulation Strategies:

    • Co-solvent Systems: Test the effect of using biocompatible co-solvents such as DMSO, ethanol, or PEG 400.

    • Surfactant Micelles: Employ non-ionic surfactants like Tween 80 or Pluronic F-127 to form micelles that can encapsulate the inhibitor.

    • Cyclodextrins: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance aqueous solubility.

  • Permeability Enhancement:

    • Co-administration with Permeation Enhancers: Investigate the use of agents known to increase mycobacterial cell wall permeability, such as ethambutol, albeit at sub-inhibitory concentrations to avoid confounding results.

Experimental Protocol: Kinetic Solubility Assay

A high-throughput kinetic solubility assay can be performed to quickly assess the solubility of this compound in various media.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add the stock solution to the desired aqueous buffer or assay medium in a 96-well plate to achieve a range of final concentrations (e.g., 1 to 200 µM).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Issue 2: High variability in pharmacokinetic (PK) data from animal studies.

Possible Cause: Poor oral absorption due to low solubility and/or rapid metabolism.

Troubleshooting Steps:

  • Formulation Optimization for In Vivo Studies:

    • Lipid-Based Formulations: Formulate this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.

    • Amorphous Solid Dispersions: Prepare amorphous solid dispersions with polymers like PVP or HPMC to improve dissolution rate and solubility.

  • Route of Administration:

    • If oral bioavailability remains low, consider alternative routes of administration for preclinical studies, such as intravenous (IV) or intraperitoneal (IP) injection, to establish a baseline for systemic exposure.

  • Metabolic Stability Assessment:

    • Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the metabolic half-life of this compound.

Experimental Protocol: Preparation of a SEDDS Formulation

  • Component Selection: Screen various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to dissolve this compound.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution in aqueous media.

  • Formulation Preparation:

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly until a clear and homogenous solution is obtained.

  • Characterization: Evaluate the self-emulsification time, droplet size, and stability of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Mycobacterium tuberculosis 3-oxoacyl-acyl carrier protein reductase (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. Inhibition of FabG1 disrupts the integrity of the mycobacterial cell wall.

Q2: What are the typical physicochemical properties of FabG1 inhibitors?

Inhibitors of enzymes in the FAS-II pathway are often lipophilic molecules with poor aqueous solubility. The table below summarizes hypothetical but representative physicochemical properties for a compound like this compound.

PropertyValue
Molecular Weight~350 - 500 g/mol
LogP> 3
Aqueous Solubility (pH 7.4)< 1 µg/mL
pKaNot ionizable in physiological pH range

Q3: Which formulation strategies have shown the most promise for improving the bioavailability of similar compounds?

For preclinical studies, lipid-based formulations and amorphous solid dispersions are generally the most effective strategies for enhancing the oral bioavailability of poorly soluble, lipophilic compounds. The choice of formulation will depend on the specific properties of this compound.

Formulation StrategyAdvantagesDisadvantages
Co-solvent Systems Simple to preparePotential for in vivo precipitation upon dilution
Surfactant Micelles Can significantly increase solubilityPotential for toxicity at high surfactant concentrations
Cyclodextrins Well-established, low toxicityLimited drug loading capacity
SEDDS Enhances both solubility and permeabilityComplex to develop and characterize
Amorphous Solid Dispersions High drug loading, improved dissolutionPotential for recrystallization during storage

Visualizations

Mycolic Acid Biosynthesis Pathway and the Role of FabG1

Mycolic_Acid_Biosynthesis cluster_FASII Fatty Acid Synthase-II (FAS-II) Cycle KasA_KasB KasA/KasB (β-ketoacyl-ACP synthase) Ketoacyl_ACP β-Ketoacyl-ACP KasA_KasB->Ketoacyl_ACP Condensation FabG1 FabG1 (MabA) (β-ketoacyl-ACP reductase) Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG1->Hydroxyacyl_ACP Reduction HadAB_HadBC HadAB/HadBC (β-hydroxyacyl-ACP dehydratase) Enoyl_ACP trans-2-Enoyl-ACP HadAB_HadBC->Enoyl_ACP InhA InhA (enoyl-ACP reductase) Elongated_Acyl_ACP Elongated Acyl-ACP (Cn+2) InhA->Elongated_Acyl_ACP Acyl_ACP Acyl-ACP (C2-C56) Acyl_ACP->KasA_KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_KasB Ketoacyl_ACP->FabG1 Hydroxyacyl_ACP->HadAB_HadBC Dehydration Enoyl_ACP->InhA Reduction Elongated_Acyl_ACP->Acyl_ACP Further Elongation Meromycolic_Acid Meromycolic Acid Elongated_Acyl_ACP->Meromycolic_Acid FabG1_IN_1 This compound FabG1_IN_1->FabG1 FAS_I Fatty Acid Synthase-I (FAS-I) C24-C26 Acyl-CoA C24-C26 Acyl-CoA FAS_I->C24-C26 Acyl-CoA Pks13 Pks13 Meromycolic_Acid->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Final Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall C24-C26 Acyl-CoA->Pks13 Bioavailability_Workflow cluster_formulation Formulation Strategies Start Start: Poor In Vivo Efficacy Physicochem Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochem InVitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Physicochem->InVitro_ADME Formulation_Dev Formulation Development InVitro_ADME->Formulation_Dev InVivo_PK In Vivo Pharmacokinetics (PK) Formulation_Dev->InVivo_PK Co_solvents Co-solvents Formulation_Dev->Co_solvents Lipid_based Lipid-based (SEDDS) Formulation_Dev->Lipid_based Solid_dispersion Solid Dispersions Formulation_Dev->Solid_dispersion PD_Efficacy Pharmacodynamics (PD) & Efficacy Studies InVivo_PK->PD_Efficacy Decision Decision: Proceed or Optimize? PD_Efficacy->Decision Decision->Formulation_Dev Optimize Formulation Stop Stop/Redesign Decision->Stop Poor Profile Proceed Proceed to Advanced Studies Decision->Proceed Good Profile

Technical Support Center: Overcoming FabG1-Associated Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on strategies to overcome drug resistance associated with the FabG1/InhA pathway in Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is FabG1 and why is it a target for anti-tubercular drugs?

FabG1, also known as MabA, is a 3-ketoacyl-acyl carrier protein reductase. It is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are unique, long-chain fatty acids that form the outer layer of the Mtb cell wall, providing a crucial permeability barrier and contributing to the bacterium's intrinsic resistance to many antibiotics.[1] Because the FAS-II pathway is essential for the survival of Mtb, its enzymes, including FabG1, are attractive targets for drug development.[1][3]

Q2: How is FabG1 related to isoniazid (INH) resistance?

Isoniazid (INH) is a first-line anti-tubercular drug that, in its activated form, primarily targets InhA, another essential enzyme in the FAS-II pathway.[4] The gene for FabG1 (fabG1) is located upstream of the gene for InhA (inhA) and they are co-transcribed as part of the same operon.[1][4] Resistance to INH can emerge through mutations in the promoter region of this operon, which is located within the fabG1 coding sequence or just upstream. These mutations can lead to the overexpression of InhA, effectively titrating the activated INH and rendering the drug less effective.[4][5] A notable example is a synonymous mutation at codon 203 of fabG1 (L203L), which creates an alternative promoter, leading to increased inhA expression.[5][6]

Q3: What are the common mutations in the fabG1-inhA locus that confer resistance?

Mutations associated with INH resistance are frequently found in the regulatory region between fabG1 and inhA. The most common is the C-15T mutation in the fabG1-inhA promoter.[4][7] Other mutations in this region, as well as mutations within the fabG1 gene itself (like the L203L mutation), have also been identified in INH-resistant clinical isolates.[5][8]

Q4: Are there direct inhibitors of FabG1?

While the FAS-II pathway has been a focus of drug discovery, FabG1 has been a challenging target. For a long time, no specific inhibitors were reported.[9] However, recent research using fragment-based screening has led to the discovery of the first small molecules that can inhibit MabA (FabG1) activity.[9][10] This opens a new avenue for developing drugs that could bypass existing INH resistance mechanisms targeting InhA.

Troubleshooting Guide

Problem 1: My novel FabG1 inhibitor shows high potency in enzymatic assays but has poor whole-cell activity against Mtb.

Potential CauseTroubleshooting Steps
Poor Cell Wall Penetration 1. Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP) and polar surface area (PSA). Mtb has a complex, lipid-rich cell wall that is difficult to penetrate.[1] 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modified properties to improve uptake. 3. Use of Permeabilizing Agents: As a test, co-administer the inhibitor with a non-toxic concentration of a compound known to disrupt the Mtb cell wall, such as ethambutol, to see if activity increases.
Efflux Pump Activity 1. Test in Efflux Pump Knockout Strains: If available, test your compound against Mtb strains lacking known efflux pumps (e.g., Rv1258c).[11] 2. Use of Efflux Pump Inhibitors (EPIs): Screen for synergy with known EPIs like verapamil or chlorpromazine.[11] A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an EPI suggests your compound is an efflux substrate.
Off-Target Effects in Whole Cells 1. Confirm Target Engagement: Use methods like Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to FabG1 within the Mtb cell. 2. Whole Genome Sequencing of Resistant Mutants: Generate spontaneous resistant mutants to your compound and sequence their genomes to see if mutations are in the fabG1 gene.

Problem 2: I have an Mtb mutant with a mutation in the fabG1-inhA promoter. How do I determine the best therapeutic strategy?

QuestionExperimental Approach
Does the mutation confer high-level resistance? 1. Determine the MIC: Perform a standard MIC assay for isoniazid. Strains with only inhA promoter mutations often exhibit low-level INH resistance, whereas mutations in katG (the INH activator) typically lead to high-level resistance.[6] 2. Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression level of inhA. A significant increase compared to the wild-type strain confirms the functional impact of the promoter mutation.
Can this resistance be overcome with synergistic drug combinations? 1. Perform a Checkerboard Assay: Test your inhibitor in combination with first-line anti-tubercular drugs like rifampicin or second-line drugs.[12][13] This assay can identify synergistic, additive, or antagonistic interactions. 2. Focus on Different Mechanisms: Combine your FabG1/InhA pathway-targeting compound with drugs that have different mechanisms of action (e.g., protein synthesis inhibitors like spectinomycin or cell wall inhibitors).[11][14]

Quantitative Data Summary

Table 1: Isoniazid (INH) MIC Distributions in Mtb Strains with Different Resistance Mechanisms

Resistance MechanismGenotype ExamplesTypical INH MIC Range (µg/mL)Resistance Level
InhA Overexpression fabG1-inhA promoter C-15T0.2 - 2.0Low to Intermediate
InhA Overexpression fabG1 L203L1.0 - 8.0Intermediate
Impaired INH Activation katG S315T2.0 - >64High
Combined Mechanisms katG S315T + fabG1-inhA C-15T>4.0High

Note: MIC values are approximate and can vary between studies and testing methods. Data compiled from multiple sources.[6][15][16]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of Mtb.

  • Preparation: Grow Mtb H37Rv or mutant strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Inoculum Adjustment: Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in 7H9 broth. Add the adjusted bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest drug concentration at which there is no visible growth. Growth can be assessed visually or by using a growth indicator like Resazurin.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two compounds.

  • Plate Preparation: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute Drug A horizontally and Drug B vertically. The result is a plate where each well has a unique combination of concentrations of the two drugs.

  • Inoculation: Add the Mtb inoculum, prepared as for the MIC assay, to each well.

  • Incubation and Reading: Incubate and read the results as described for the MIC assay.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_II FAS-II Elongation Cycle Ketoacyl_ACP β-Ketoacyl-ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration Acyl_ACP Acyl-ACP (C[n+2]) Enoyl_ACP->Acyl_ACP Reduction FabG1 FabG1 (MabA) FabG1->Ketoacyl_ACP Catalyzes InhA InhA InhA->Enoyl_ACP Catalyzes INH Isoniazid (INH) INH_Active Activated INH INH->INH_Active Activated by KatG INH_Active->InhA Inhibits FabG1_Inhibitor FabG1 Inhibitor FabG1_Inhibitor->FabG1 Inhibits

Caption: Mycolic Acid Biosynthesis (FAS-II) Pathway in Mtb.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Whole-Cell Inactivity start Start: Novel Inhibitor Identified enzymatic_assay High Potency in Enzymatic Assay? start->enzymatic_assay whole_cell_assay High Potency in Whole-Cell Assay? enzymatic_assay->whole_cell_assay Yes stop_fail Stop: Low Potency enzymatic_assay->stop_fail No permeability Assess Permeability (LogP, SAR) whole_cell_assay->permeability No synergy_testing Proceed to Synergy & In Vivo Testing whole_cell_assay->synergy_testing Yes efflux Test Efflux (EPIs, KO strains) permeability->efflux target_engagement Confirm Target Engagement (CETSA) efflux->target_engagement target_engagement->synergy_testing Issues Resolved

Caption: Workflow for troubleshooting novel inhibitor efficacy.

Resistance_Confirmation_Logic q1 Mtb Strain Shows Resistance to Test Compound? action_wgs Perform Whole Genome Sequencing q1->action_wgs Yes outcome_unconfirmed Resistance Mechanism Unconfirmed q1->outcome_unconfirmed No q2 Mutation in fabG1-inhA locus? q3 Is inhA overexpressed (qRT-PCR)? q2->q3 Yes action_other_mech Investigate other resistance mechanisms (e.g., efflux) q2->action_other_mech No outcome_confirmed Resistance Mechanism Confirmed q3->outcome_confirmed Yes q3->outcome_unconfirmed No action_wgs->q2 action_synergy Test Synergistic Combinations outcome_confirmed->action_synergy

Caption: Logical flow for confirming resistance mechanisms.

References

Technical Support Center: Refining FabG1-IN-1 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of FabG1 inhibitors, exemplified here as "FabG1-IN-1," for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

A1: For a novel inhibitor like this compound, it is advisable to start with a broad range of concentrations to determine the optimal working dose. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How can I determine the half-maximal inhibitory concentration (IC50) of this compound for my cell line?

A2: The IC50 value can be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring a relevant biological endpoint, such as cell viability or a specific biomarker of FabG1 activity. The data is then plotted with inhibitor concentration on the x-axis and the measured response on the y-axis. The IC50 is the concentration of the inhibitor that results in a 50% reduction in the measured response.

Q3: What is the difference between IC50 and EC50?

A3: IC50 (half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce a biological response by 50%. It is typically used for inhibitors of a specific target. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. While related, IC50 is more specific to the inhibitory activity of a compound.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary depending on the cell type, the mechanism of action of the inhibitor, and the biological question being asked. A typical starting point for initial dose-response experiments is 24 to 72 hours. It may be necessary to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal endpoint for your specific assay.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on my cells, even at high concentrations.

Possible Cause Suggested Solution
Inhibitor Inactivity Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a cell-free biochemical assay.
Cell Line Resistance The target, FabG1, may not be essential in your chosen cell line, or the cells may have compensatory mechanisms.[1][2] Consider using a cell line where FabG1 is known to be critical.
Incorrect Dosage Range Your "high" concentration may still be too low. Try a higher concentration range, but be mindful of potential off-target effects and solubility limits.
Insufficient Incubation Time The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine if a longer incubation period is required.
Inhibitor Degradation The inhibitor may be unstable in your cell culture medium. Consult the manufacturer's data sheet for stability information.

Problem 2: I am observing high levels of cell death (cytotoxicity) even at low concentrations of this compound.

Possible Cause Suggested Solution
Off-Target Effects The inhibitor may be affecting other essential cellular processes. This is a common issue with kinase inhibitors and other targeted therapies.
High Potency of the Inhibitor Your "low" concentration may still be too high for your sensitive cell line. Perform a dose-response experiment with a much lower concentration range.
Solvent Toxicity If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5%).
Contamination Your inhibitor stock or cell culture may be contaminated. Use sterile techniques and check for contamination.[3]

Problem 3: My experimental results with this compound are not reproducible.

Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Ensure that cell passage number, confluency, and media composition are consistent between experiments.[4]
Variability in Inhibitor Preparation Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to avoid degradation.
Assay Variability Include appropriate positive and negative controls in every experiment to monitor assay performance.[5]
Cell Line Instability Cell lines can change over time in culture. Use cells from a low-passage, authenticated stock.

Data Presentation

Table 1: Example Dose-Response Data for this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.0198.1 ± 5.1
0.185.3 ± 6.3
152.1 ± 4.8
1015.7 ± 3.9
1002.4 ± 1.1

Table 2: Example Cytotoxicity Data (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
0.016.1 ± 2.1
0.112.4 ± 3.5
148.9 ± 5.2
1088.3 ± 6.7
10095.1 ± 4.3

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Cell Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: General Protocol for Treating Cells with this compound for Downstream Analysis

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to reach the desired confluency.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control) for the predetermined optimal time.

  • Cell Lysis or Fixation: After incubation, wash the cells with ice-cold PBS.

    • For protein analysis (Western blot), lyse the cells in a suitable lysis buffer.

    • For RNA analysis (qPCR), lyse the cells in a TRIzol-like reagent.

    • For immunofluorescence, fix the cells with paraformaldehyde.

  • Downstream Processing: Proceed with your specific downstream application according to standard protocols.

Visualizations

FabG1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_downstream Downstream Products & Effects Precursor_Metabolites Precursor_Metabolites Acyl-ACP Acyl-ACP Precursor_Metabolites->Acyl-ACP 3-ketoacyl-ACP 3-ketoacyl-ACP Acyl-ACP->3-ketoacyl-ACP Condensation FabG1 FabG1 3-hydroxyacyl-ACP 3-hydroxyacyl-ACP FabG1->3-hydroxyacyl-ACP Reduction 3-ketoacyl-ACP->FabG1 Mycolic_Acids Mycolic_Acids 3-hydroxyacyl-ACP->Mycolic_Acids Further Elongation Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acids->Cell_Wall_Integrity Bacterial_Viability Bacterial_Viability Cell_Wall_Integrity->Bacterial_Viability FabG1_IN_1 FabG1_IN_1 FabG1_IN_1->FabG1 Inhibition Dosage_Optimization_Workflow Start Start Broad_Range_Screen Broad Range Screen (e.g., 1 nM - 100 µM) Start->Broad_Range_Screen Dose_Response_Assay Dose-Response Assay (Narrower Range) Broad_Range_Screen->Dose_Response_Assay Determine_IC50 Determine IC50 Dose_Response_Assay->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, Trypan Blue) Determine_IC50->Cytotoxicity_Assay Select_Optimal_Dose Select Optimal Dose (Efficacious & Non-Toxic) Cytotoxicity_Assay->Select_Optimal_Dose Functional_Assays Functional Assays (Target Engagement, Phenotypic Readouts) Select_Optimal_Dose->Functional_Assays End End Functional_Assays->End Troubleshooting_Tree Start Problem Observed No_Effect No Effect Observed? Start->No_Effect Is it... High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Is it... Check_Inhibitor_Activity Check Inhibitor Activity & Purity No_Effect->Check_Inhibitor_Activity Yes Increase_Concentration Increase Concentration Range No_Effect->Increase_Concentration Yes Increase_Incubation_Time Increase Incubation Time No_Effect->Increase_Incubation_Time Yes Verify_Target_Essentiality Verify Target Essentiality in Cell Line No_Effect->Verify_Target_Essentiality Yes Lower_Concentration Lower Concentration Range High_Cytotoxicity->Lower_Concentration Yes Check_Solvent_Toxicity Check Solvent Toxicity High_Cytotoxicity->Check_Solvent_Toxicity Yes

References

Technical Support Center: Mitigating FabG1-IN-1 Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with FabG1-IN-1 in mammalian cells.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and mitigate the cytotoxic effects of this compound in your mammalian cell culture experiments.

Question 1: I am observing a significant decrease in cell viability after treating my mammalian cells with this compound. How can I confirm this is a true cytotoxic effect?

Answer:

It is crucial to first confirm that the observed decrease in cell viability is a genuine cytotoxic effect and not an artifact of the experimental setup.

Recommended Actions:

  • Perform Dose-Response and Time-Course Studies: Treat your cells with a range of this compound concentrations and measure viability at different time points (e.g., 24, 48, and 72 hours). This will help you determine the IC50 (half-maximal inhibitory concentration) and the kinetics of the cytotoxic effect.

  • Use Multiple Viability Assays: Relying on a single assay can sometimes be misleading. It is advisable to use at least two different methods that measure distinct cellular parameters.[1][2]

    • Metabolic Assays: (e.g., MTT, MTS, WST-1) measure mitochondrial activity.

    • Membrane Integrity Assays: (e.g., LDH release, Propidium Iodide staining, Trypan Blue exclusion) detect plasma membrane damage.[3]

  • Include Proper Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

    • Untreated Control: Cells in culture medium alone.

Experimental Workflow for Confirming Cytotoxicity

G cluster_0 Initial Observation cluster_1 Confirmation Steps cluster_2 Outcome start Decreased cell viability observed with this compound dose_response Dose-Response & Time-Course Study start->dose_response multiple_assays Use Multiple Viability Assays (Metabolic & Membrane Integrity) dose_response->multiple_assays controls Include Proper Controls (Vehicle, Positive, Untreated) multiple_assays->controls conclusion Confirmed Cytotoxic Effect controls->conclusion Consistent Results artifact Experimental Artifact controls->artifact Inconsistent Results

Caption: Workflow for confirming this compound induced cytotoxicity.

Question 2: I have confirmed that this compound is cytotoxic to my mammalian cells. What are the potential causes?

Answer:

The cytotoxicity of a small molecule inhibitor can stem from two primary sources: on-target effects or off-target effects.

  • On-Target Effect: this compound may be inhibiting a mammalian ortholog of the mycobacterial FabG1, leading to cellular dysfunction.

  • Off-Target Effect: The compound may be interacting with other, unrelated proteins in the mammalian cells, causing toxicity. This is a common challenge with small molecule inhibitors.[4]

Logical Relationship of Potential Cytotoxicity Causes

G cluster_0 Observed Effect cluster_1 Potential Causes cytotoxicity This compound is Cytotoxic to Mammalian Cells on_target On-Target Effect (Inhibition of Mammalian FabG1 Ortholog) cytotoxicity->on_target off_target Off-Target Effect (Interaction with other cellular proteins) cytotoxicity->off_target

Caption: Potential causes of this compound cytotoxicity.

Question 3: How can I investigate whether the cytotoxicity is due to on-target or off-target effects?

Answer:

Distinguishing between on-target and off-target effects is a critical step in understanding and mitigating cytotoxicity.

Experimental Approaches:

  • Target Engagement Assays: Confirm that this compound is engaging its intended target within the cell. While the primary target is mycobacterial, these assays can be adapted to assess binding to potential mammalian orthologs.

  • CRISPR/Cas9 Knockout/Knockdown: If a mammalian ortholog of FabG1 is known or predicted, use CRISPR/Cas9 to knock out or knockdown its expression. If the cells become resistant to this compound, it suggests an on-target effect.

  • Thermal Shift Assays (CETSA): Assess the binding of this compound to its target protein in intact cells.

  • Activity-Based Protein Profiling (ABPP): Identify the cellular targets of this compound.

  • Rescue Experiments: Overexpress the target protein. If this rescues the cells from the cytotoxic effects of the inhibitor, it points to an on-target mechanism.

Workflow for Investigating the Mechanism of Cytotoxicity

G cluster_0 Investigation Strategy cluster_1 Potential Outcomes start Confirmed Cytotoxicity target_engagement Target Engagement Assays start->target_engagement crispr CRISPR Knockout/Knockdown of Potential Ortholog start->crispr cetsa Thermal Shift Assays (CETSA) start->cetsa rescue Rescue by Overexpression of Target start->rescue on_target On-Target Cytotoxicity target_engagement->on_target Binding Confirmed off_target Off-Target Cytotoxicity target_engagement->off_target No Binding crispr->on_target Resistance Observed crispr->off_target No Change in Sensitivity cetsa->on_target Target Stabilized cetsa->off_target No Target Stabilization rescue->on_target Viability Restored rescue->off_target No Change in Viability

Caption: Experimental workflow to differentiate on-target vs. off-target cytotoxicity.

Question 4: What immediate steps can I take to reduce the cytotoxicity of this compound in my experiments?

Answer:

While you investigate the underlying cause, here are some strategies to potentially reduce the cytotoxicity in your current experiments:

  • Lower the Concentration: Use the lowest effective concentration of this compound that still inhibits the mycobacterial target.

  • Reduce Incubation Time: Limit the exposure of the mammalian cells to the compound.

  • Optimize Cell Density: Ensure you are using an optimal cell seeding density, as both too low and too high densities can exacerbate cytotoxic effects.

  • Serum Concentration: In some cases, increasing the serum concentration in the culture medium can mitigate non-specific toxicity.

  • Co-treatment with a Pan-Caspase Inhibitor: If you suspect apoptosis is the mechanism of cell death, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can help to confirm this and may preserve cell viability for certain experimental readouts.

Frequently Asked Questions (FAQs)

Q1: Does FabG1 have a known ortholog in mammalian cells?

While FabG1 is a key enzyme in the type II fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, mammalian cells primarily utilize a type I fatty acid synthase (FAS-I) system.[2][5][6][7][8] However, mitochondria in mammalian cells do possess a FAS-II-like system. The human ortholog with a similar function in mitochondrial fatty acid synthesis is 3-oxoacyl-ACP reductase, encoded by the OXSM gene. It is plausible that this compound could have some inhibitory activity against this mitochondrial enzyme, leading to cellular toxicity.

Q2: What are the standard protocols for assessing cytotoxicity?

Below are generalized protocols for two common cytotoxicity assays.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.High throughput, sensitive, relatively inexpensive.Can be affected by changes in cellular metabolism that are not related to viability.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.Non-destructive to remaining viable cells, allows for kinetic studies.Can underestimate cytotoxicity if the compound inhibits LDH activity or if cell death does not involve membrane rupture.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls (vehicle, positive, untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Detailed Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Q3: What signaling pathways are commonly involved in drug-induced cytotoxicity?

Drug-induced cytotoxicity can trigger several signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Potential Signaling Pathways Affected by Off-Target Effects

G cluster_0 Cellular Stress Responses cluster_1 Apoptotic Pathways cluster_2 Cellular Outcome inhibitor This compound (Off-Target Effects) ros Reactive Oxygen Species (ROS) Production inhibitor->ros mito Mitochondrial Dysfunction inhibitor->mito er_stress ER Stress inhibitor->er_stress ros->mito bax_bak Bax/Bak Activation mito->bax_bak er_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways leading to apoptosis due to off-target effects.

Q4: If off-target effects are confirmed, what are the next steps for my research?

If the cytotoxicity of this compound is due to off-target effects, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce cytotoxicity while maintaining on-target potency.

  • Computational Approaches: Use computational modeling and docking studies to predict potential off-targets and guide the design of more selective inhibitors.[9]

  • Phenotypic Screening: Employ high-content screening to characterize the cellular phenotype induced by this compound, which can provide clues about its off-target mechanism of action.[10]

  • Target Deconvolution: Utilize techniques like chemical proteomics to identify the specific off-target proteins that this compound interacts with.

References

Validation & Comparative

A Comparative Analysis of FabG1-IN-1 and Isoniazid for Tuberculosis Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel β-ketoacyl-acyl carrier protein reductase (FabG1) inhibitor, FabG1-IN-1 (also known as Compound 29) , and the cornerstone anti-tuberculosis drug, isoniazid . The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new therapeutic agents and drug targets. FabG1, an essential enzyme in the mycolic acid biosynthesis pathway, represents a promising target, and this compound is a recently identified inhibitor of this enzyme. This document outlines the available data on this compound and contrasts it with the well-established profile of isoniazid, offering insights for further research and development.

At a Glance: this compound vs. Isoniazid

FeatureThis compound (Compound 29)Isoniazid
Target β-ketoacyl-acyl carrier protein reductase (FabG1/MabA)Enoyl-acyl carrier protein reductase (InhA)
Mechanism of Action Direct inhibitor of FabG1 enzyme activity.Prodrug requiring activation by KatG; the activated form inhibits InhA.[1]
Activation Not required (Direct-acting)Requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1]
IC50 Value 38 µM (against MabA/FabG1 enzyme)Also inhibits FabG1 in vitro, but its primary target is InhA.[1]
MIC Value (M. tb H37Rv) Not publicly available0.025 - 0.06 mg/L[2][3]
Resistance Mechanisms Mutations in fabG1 (potential)Mutations in katG (preventing activation) or the fabG1-inhA operon (overexpressing the target).[4][5]

Mechanism of Action: A Tale of Two Targets in the Same Pathway

Both this compound and isoniazid disrupt the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall. However, they do so by targeting different enzymes within the fatty acid synthase-II (FAS-II) system.

Isoniazid , a long-standing first-line anti-tuberculosis drug, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it forms a covalent adduct with NAD, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[1] This inhibition halts the elongation of fatty acids necessary for mycolic acid synthesis.

This compound , on the other hand, is a direct inhibitor of the β-ketoacyl-acyl carrier protein reductase, MabA (also known as FabG1).[6] This enzyme catalyzes the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a critical step in the FAS-II cycle. By directly inhibiting FabG1, this compound blocks the pathway at a different point than isoniazid. The direct-acting nature of this compound means it does not require metabolic activation, a key difference from isoniazid.

Diagram of the Mycolic Acid Biosynthesis Pathway (FAS-II System)

FAS_II_Pathway cluster_inhibitors Inhibitors Fatty Acyl-ACP Fatty Acyl-ACP KasA/B KasA/B Fatty Acyl-ACP->KasA/B Elongation β-ketoacyl-ACP β-ketoacyl-ACP KasA/B->β-ketoacyl-ACP FabG1 (MabA) FabG1 (MabA) β-ketoacyl-ACP->FabG1 (MabA) Reduction β-hydroxyacyl-ACP β-hydroxyacyl-ACP FabG1 (MabA)->β-hydroxyacyl-ACP HadABC HadABC β-hydroxyacyl-ACP->HadABC Dehydration trans-2-enoyl-ACP trans-2-enoyl-ACP HadABC->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Reduction Acyl-ACP (elongated) Acyl-ACP (elongated) InhA->Acyl-ACP (elongated) Acyl-ACP (elongated)->KasA/B This compound This compound This compound->FabG1 (MabA) Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->InhA

Caption: Mycolic acid biosynthesis pathway (FAS-II) and the targets of this compound and activated isoniazid.

Efficacy Data: A Preliminary View

Direct comparative efficacy data between this compound and isoniazid is not yet available in the public domain. The research on this compound is in the early stages of inhibitor discovery and characterization.

Enzyme Inhibition:

  • This compound has a reported half-maximal inhibitory concentration (IC50) of 38 µM against the recombinant MabA (FabG1) enzyme.[6]

Whole-Cell Activity (Minimum Inhibitory Concentration - MIC):

  • The MIC of This compound against M. tuberculosis has not been reported in the initial discovery publication.

  • Isoniazid typically exhibits an MIC in the range of 0.025 to 0.06 mg/L against the reference strain M. tuberculosis H37Rv.[2][3]

Experimental Protocols

MabA (FabG1) Inhibition Assay (LC-MS/MS based)

This assay was utilized for the discovery and characterization of this compound.

  • Reaction Mixture: The enzymatic reaction is conducted in a suitable buffer containing the MabA (FabG1) enzyme, the substrate acetoacetyl-CoA, and the cofactor NADPH.

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated to allow for the enzymatic conversion of acetoacetyl-CoA to hydroxybutyryl-CoA.

  • Quenching: The reaction is stopped, typically by the addition of a quenching solution.

  • Analysis: The formation of the product, hydroxybutyryl-CoA, is quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6]

Diagram of the MabA Inhibition Assay Workflow

MabA_Assay_Workflow cluster_preparation Preparation Enzyme (MabA) Enzyme (MabA) Reaction Mixture Reaction Mixture Enzyme (MabA)->Reaction Mixture Substrate (Acetoacetyl-CoA) Substrate (Acetoacetyl-CoA) Substrate (Acetoacetyl-CoA)->Reaction Mixture Cofactor (NADPH) Cofactor (NADPH) Cofactor (NADPH)->Reaction Mixture Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Quenching Quenching Incubation->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis IC50 Determination IC50 Determination LC-MS/MS Analysis->IC50 Determination

Caption: Workflow for the LC-MS/MS-based MabA (FabG1) inhibition assay.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Determination

Standard methods for determining the MIC of anti-tuberculosis drugs include broth microdilution and agar proportion methods.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv) is prepared.

  • Drug Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Growth Assessment: Bacterial growth is assessed visually or using a growth indicator dye (e.g., resazurin). The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[7][8][9]

Potential Advantages of a Direct FabG1 Inhibitor

While this compound is in the early stages of development, targeting FabG1 directly presents several theoretical advantages over the mechanism of isoniazid:

  • Circumvention of KatG-Mediated Resistance: A primary mechanism of isoniazid resistance is mutations in the katG gene, which prevent the activation of the prodrug. A direct inhibitor of FabG1 would not be affected by this resistance mechanism.

  • Potential for Activity Against Isoniazid-Resistant Strains: By targeting a different enzyme in the same essential pathway, FabG1 inhibitors may retain activity against M. tuberculosis strains that have developed resistance to isoniazid through katG mutations or overexpression of inhA.

  • Simplified Pharmacology: As a direct-acting agent, the pharmacology of a FabG1 inhibitor may be more straightforward than that of a prodrug, which depends on the host's or bacterium's metabolic machinery for activation.

Future Directions

The discovery of this compound represents a significant step towards validating FabG1 as a druggable target for tuberculosis. Further research is required to:

  • Determine the whole-cell activity (MIC) of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis.

  • Evaluate the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound in animal models of tuberculosis.

  • Optimize the potency and drug-like properties of the this compound chemical scaffold to develop lead compounds for clinical development.

References

A Researcher's Guide to the Validation of FabG1-IN-1 as a FabG1-Specific Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FabG1-IN-1, a pioneering inhibitor of Mycobacterium tuberculosis (M.tb) FabG1, against other alternatives. It includes supporting experimental data, detailed protocols for validation, and visualizations of the underlying biological and experimental frameworks.

The emergence of drug-resistant M.tb strains necessitates the discovery of novel drugs acting on new targets. The mycolic acid biosynthesis pathway, crucial for the integrity of the mycobacterial cell wall, is a well-established source of such targets. Within this pathway, the type-II fatty acid synthase (FAS-II) system is responsible for elongating fatty acids. While inhibitors for several enzymes in the FAS-II cycle, such as InhA, were known, the β-ketoacyl-ACP reductase, MabA (encoded by the fabG1 gene), remained the only enzyme without a specific inhibitor until recently.

The discovery of a series of anthranilic acid derivatives, including the compound now identified as this compound (also referred to as Compound 29), marked a significant breakthrough in targeting this essential enzyme. This guide examines the evidence for its validation as a specific FabG1 inhibitor and discusses its performance in the context of other FAS-II inhibitors.

Data Presentation: Performance Comparison

The validation of a specific enzyme inhibitor requires rigorous testing of its potency against the intended target, its efficacy against the pathogen, and its safety profile. The following tables summarize the available quantitative data for this compound and compare it with well-known inhibitors of other enzymes in the FAS-II pathway.

Table 1: Enzyme Inhibitory Activity

CompoundTarget EnzymeM.tb Enzyme IC50Primary Mechanism of Action
This compound (Compound 29) FabG1 (MabA) 38 µM[1][2] Direct inhibition of β-ketoacyl reductase activity
Isoniazid (activated INH-NAD adduct)InhALow nM rangeCovalent inhibition of enoyl-ACP reductase activity[3]
TriclosanInhA / FabIPotent inhibitorNon-covalent inhibition of enoyl-ACP reductase
ThiolactomycinKasA / KasBµM rangeInhibition of β-ketoacyl-ACP synthase activity

Table 2: Antibacterial and Cytotoxicity Profile

CompoundM.tb H37Rv MIC90Cytotoxicity (CC50)Notes on Specificity & Mechanism
This compound (Compound 29) 300 µM[1] Data not available. (Related anthranilic acid sulfonamides show selective cytotoxicity against some cancer cell lines like MOLT-3, but were inactive against others[4])Initial target-based discovery. However, further studies revealed its antitubercular activity is also due to intrabacterial acidification via its carboxylic acid moiety, indicating a potential off-target or dual-action mechanism.[2][5]
Isoniazid0.03 - 0.12 mg/L (~0.2-0.9 µM)[6]>1 mM (low cytotoxicity)Pro-drug requiring activation by KatG. Highly specific to mycobacteria.[3]

Key Experimental Validations and Protocols

The validation of an inhibitor's specificity involves a multi-step process, from initial biochemical assays to whole-cell and toxicity assessments.

FabG1 Enzmyatic Inhibition Assay (LC-MS/MS Based)

This assay directly measures the formation of the product of the FabG1-catalyzed reaction, providing a highly specific and sensitive method to quantify enzyme inhibition.

Principle: The FabG1 enzyme (MabA) catalyzes the NADPH-dependent reduction of a β-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA) to its corresponding β-hydroxyacyl-CoA product (hydroxybutyryl-CoA). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to separate and quantify the amount of product formed. A decrease in product formation in the presence of the inhibitor indicates its potency.[1]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20.

    • FabG1 Enzyme Stock: Purified recombinant M.tb FabG1 enzyme diluted in assay buffer to a working concentration (e.g., 50 nM).

    • Substrate Stock: Acetoacetyl-CoA prepared in water (e.g., 10 mM stock).

    • Cofactor Stock: NADPH prepared in water (e.g., 10 mM stock).

    • Inhibitor Stock: this compound dissolved in 100% DMSO (e.g., 10 mM stock) and serially diluted.

    • Stop Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled analog of the product).

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add 2 µL of the inhibitor solution in DMSO or DMSO alone for controls.

    • Add 50 µL of FabG1 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a substrate/cofactor mix containing acetoacetyl-CoA (final concentration, e.g., 100 µM) and NADPH (final concentration, e.g., 200 µM) in assay buffer.

    • Initiate the reaction by adding 48 µL of the substrate/cofactor mix to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

    • Terminate the reaction by adding 100 µL of the cold Stop Solution to each well.

  • LC-MS/MS Analysis:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to an analysis plate.

    • Inject a small volume (e.g., 5-10 µL) onto an appropriate LC column (e.g., C18).

    • Elute the product and internal standard using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Detect and quantify the product and internal standard using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the product peak area to the internal standard peak area.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Antibacterial Activity Assay (M.tb MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Principle: The broth microdilution method is a standardized technique where the bacteria are exposed to serial dilutions of the inhibitor in a liquid growth medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth after a prolonged incubation period.[6]

Detailed Protocol:

  • Reagent and Culture Preparation:

    • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

    • Bacterial Inoculum: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately 10^5 CFU/mL in the assay plate.[6][7]

    • Inhibitor Preparation: Prepare a 2x stock of the highest desired concentration of this compound in the assay medium.

  • Assay Procedure (96-well plate):

    • Add 100 µL of assay medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x inhibitor stock to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as a growth control (no inhibitor). Column 12 serves as a sterility control (medium only).

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11.

    • Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control wells.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the inhibitor in which there is no visible growth (no turbidity or pellet).

    • Visual aids like an inverted mirror can be used for clearer observation.[6] Alternatively, a growth indicator dye like Resazurin or AlamarBlue can be added to assess viability.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of mammalian cells, providing an indication of its potential toxicity to the host.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.[8][9][10]

Detailed Protocol:

  • Cell Culture and Plating:

    • Select a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or Vero cells).

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Include wells with cells only (no treatment control) and wells with medium only (background control).

    • Incubate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the CC50 (50% cytotoxic concentration) value.

Mandatory Visualizations

FAS-II Signaling Pathway

FAS_II_Pathway cluster_fas FAS-II Elongation Cycle cluster_inhibitors Known Inhibitors KasAB KasA / KasB (Condensation) Ketoacyl_ACP β-Ketoacyl-ACP KasAB->Ketoacyl_ACP CO2 MabA FabG1 (MabA) (1st Reduction) Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP NADPH -> NADP+ HadABC HadAB / HadBC (Dehydration) Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP H2O InhA InhA (2nd Reduction) Acyl_ACP_n2 Acyl-ACP (Cn+2) InhA->Acyl_ACP_n2 NADH -> NAD+ Acyl_ACP_n Acyl-ACP (Cn) Acyl_ACP_n->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Ketoacyl_ACP->MabA Hydroxyacyl_ACP->HadABC Enoyl_ACP->InhA Acyl_ACP_n2->KasAB Next Cycle Mycolic_Acids Meromycolic Acids (precursors to Mycolic Acids) Acyl_ACP_n2->Mycolic_Acids FabG1_IN1 This compound FabG1_IN1->MabA Isoniazid Isoniazid Isoniazid->InhA Thiolactomycin Thiolactomycin Thiolactomycin->KasAB

Caption: The FAS-II pathway in M. tuberculosis with FabG1 (MabA) highlighted.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow Screen 1. High-Throughput Screening (e.g., Fragment Library) HitID 2. Hit Identification & IC50 (Biochemical Assay) Screen->HitID Specificity 3. Specificity Validation (Assay against related enzymes) HitID->Specificity Antibacterial 4. Whole-Cell Activity (M.tb MIC Assay) Specificity->Antibacterial Cytotox 5. Cytotoxicity Assessment (Mammalian Cell Assay) Antibacterial->Cytotox MoA 6. Mechanism of Action Studies (e.g., Metabolomics, Genetics) Cytotox->MoA LeadOpt 7. Lead Optimization MoA->LeadOpt

Caption: A typical workflow for the discovery and validation of a specific enzyme inhibitor.

Logical Relationship of Inhibitor Specificity

Specificity_Logic cluster_targets Potential Targets Inhibitor This compound FabG1 Target Enzyme (M.tb FabG1) Inhibitor->FabG1 Inhibits (IC50 = 38 µM) OffTarget_FASII Off-Target Enzymes (e.g., M.tb InhA, KasA) Inhibitor->OffTarget_FASII Specificity? (Data Needed) OffTarget_Host Host Enzymes (e.g., Human FAS) Inhibitor->OffTarget_Host Low Cytotoxicity (Desired Outcome) OffTarget_Other Other Mechanisms (e.g., pH disruption) Inhibitor->OffTarget_Other Confirmed Effect (Intrabacterial Acidification)

Caption: Logical framework for assessing the specificity of this compound.

References

Targeting FabG1 in Isoniazid-Resistant Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of isoniazid (INH) resistance in Mycobacterium tuberculosis (Mtb), a cornerstone of first-line tuberculosis therapy, presents a formidable challenge to global health. This guide provides a comparative analysis of targeting the essential β-ketoacyl-ACP reductase, FabG1 (also known as MabA), as a potential therapeutic strategy for overcoming isoniazid resistance. We compare this approach with existing alternative treatments, supported by experimental data and detailed protocols.

The Rationale for Targeting FabG1 in Isoniazid-Resistant Mtb

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activated form of isoniazid primarily inhibits InhA, an enoyl-acyl carrier protein reductase, which, like FabG1, is a key enzyme in the type-II fatty acid synthase (FAS-II) system responsible for mycolic acid biosynthesis.[3] Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique hydrophobic barrier and contributing to the intrinsic resistance of Mtb to many antibiotics.

The predominant mechanisms of isoniazid resistance involve mutations that prevent the drug's action:

  • katG mutations: The most common cause of high-level isoniazid resistance is mutations in the katG gene, which lead to a loss of catalase-peroxidase activity and prevent the activation of the isoniazid prodrug.[1][2][3]

  • inhA promoter mutations: Mutations in the promoter region of the fabG1-inhA operon, such as the fabG1-15C>T mutation, result in the overexpression of InhA.[1][2] This increased concentration of the target enzyme requires a higher concentration of activated isoniazid for inhibition, leading to low-level resistance.[1][2]

Since katG mutations, the primary driver of high-level isoniazid resistance, do not directly involve the drug's ultimate target (InhA), there is a strong rationale for developing direct inhibitors of the FAS-II pathway. FabG1, another essential enzyme in this pathway, represents a largely unexploited target.[4] Direct inhibition of FabG1 would bypass the need for KatG activation and could be effective against Mtb strains with katG mutations. Furthermore, targeting a different enzyme in the same essential pathway could also be effective against strains with inhA promoter mutations.

Comparative Efficacy of FabG1 Inhibitors and Alternative Drugs

To date, no specific inhibitor named "FabG1-IN-1" has been described in the scientific literature. However, research has identified compounds that inhibit FabG1. The most studied are from the anthranilic acid series. The following tables compare the in vitro activity of a representative anthranilic acid FabG1 inhibitor with standard drugs used to treat isoniazid-resistant tuberculosis.

Table 1: In Vitro Activity against Isoniazid-Susceptible M. tuberculosis

Compound/DrugTargetM. tuberculosis StrainMIC (µg/mL)IC₅₀ (Enzymatic Assay, µM)
IsoniazidInhA (after activation by KatG)H37Rv0.03 - 0.12N/A
Anthranilic Acid Derivative (Compound 18)FabG1 (and other potential targets)H37Rv~37 (300 µM)[5]100
RifampicinRpoBH37Rv0.25 - 1N/A
EthambutolEmbBH37Rv1 - 5N/A
EthionamideInhA (after activation by EthA)H37Rv0.25 - 1.25N/A

Table 2: In Vitro Activity against Isoniazid-Resistant M. tuberculosis

Compound/DrugM. tuberculosis StrainCommon Resistance MechanismMIC (µg/mL)
IsoniazidINH-resistantkatG mutations>4
IsoniazidINH-resistantinhA promoter mutations2 - 4[6][7]
RifampicinINH-resistantIsoniazid resistance does not confer rifampicin resistance0.25 - 8[8]
EthambutolINH-resistantIsoniazid resistance does not confer ethambutol resistance1 - 5
EthionamideINH-resistant with katG mutationCross-resistance is rare2.5 - 10[9]
EthionamideINH-resistant with inhA promoter mutationHigh probability of cross-resistance>10[10]

Note: Specific MIC data for anthranilic acid derivatives against documented isoniazid-resistant Mtb strains are not yet available in the reviewed literature. However, their mechanism of targeting FabG1 suggests they would be effective against strains with katG mutations.

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis and Drug Action

The following diagram illustrates the simplified FAS-II pathway for mycolic acid biosynthesis and the points of inhibition for isoniazid and a theoretical FabG1 inhibitor.

Mycolic_Acid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition FabG1_Inhibitor FabG1 Inhibitor FabG1 FabG1 (β-ketoacyl-ACP reductase) FabG1_Inhibitor->FabG1 Inhibition FAS_II_start Acyl-ACP Ketoacyl_ACP β-ketoacyl-ACP FAS_II_start->Ketoacyl_ACP KasA/B Hydroxyacyl_ACP β-hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG1 Enoyl_ACP trans-2-enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadABC Elongated_Acyl_ACP Elongated Acyl-ACP Enoyl_ACP->Elongated_Acyl_ACP InhA Elongated_Acyl_ACP->FAS_II_start Iteration for elongation Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Final steps

Caption: Mycolic acid biosynthesis pathway and drug targets.

Isoniazid Resistance Mechanisms

This diagram illustrates the primary molecular mechanisms of isoniazid resistance.

INH_Resistance cluster_wt Wild-Type (Susceptible) cluster_katg katG Mutant (High-level Resistance) cluster_inha inhA Promoter Mutant (Low-level Resistance) Isoniazid_wt Isoniazid KatG_wt Functional KatG Isoniazid_wt->KatG_wt Activated_INH_wt Activated Isoniazid KatG_wt->Activated_INH_wt InhA_wt Normal InhA expression Activated_INH_wt->InhA_wt Inhibition_wt Inhibition of Mycolic Acid Synthesis InhA_wt->Inhibition_wt Isoniazid_katg Isoniazid KatG_mut Mutated/Deleted KatG Isoniazid_katg->KatG_mut No_Activation No Activation KatG_mut->No_Activation Fails to activate Isoniazid_inha Isoniazid KatG_inha Functional KatG Isoniazid_inha->KatG_inha Activated_INH_inha Activated Isoniazid KatG_inha->Activated_INH_inha InhA_over Overexpressed InhA Activated_INH_inha->InhA_over Target titration Insufficient_Inhibition Insufficient Inhibition InhA_over->Insufficient_Inhibition

Caption: Mechanisms of isoniazid resistance in Mtb.

Experimental Workflow for Inhibitor Evaluation

The following workflow outlines the key experimental steps for evaluating a novel FabG1 inhibitor.

Workflow Screening 1. Compound Library Screening (e.g., Fragment-based) Enzyme_Assay 2. In Vitro FabG1 Enzyme Inhibition Assay Screening->Enzyme_Assay Identify hits MIC_Susceptible 3. MIC Determination (Isoniazid-Susceptible Mtb) Enzyme_Assay->MIC_Susceptible Confirm target engagement MIC_Resistant 4. MIC Determination (Isoniazid-Resistant Mtb) MIC_Susceptible->MIC_Resistant Assess activity on resistant strains Cytotoxicity 5. Cytotoxicity Assay (e.g., against mammalian cells) MIC_Resistant->Cytotoxicity Evaluate selectivity Lead_Optimization 6. Lead Optimization Cytotoxicity->Lead_Optimization Optimize properties

Caption: Workflow for evaluating FabG1 inhibitors.

Experimental Protocols

Mtb FabG1 (MabA) Enzyme Inhibition Assay (LC-MS/MS Based)

This protocol is adapted from methodologies used in the discovery of anthranilic acid-based FabG1 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Mtb FabG1.

Materials:

  • Purified recombinant Mtb FabG1 enzyme.

  • Acetoacetyl-CoA (substrate).

  • NADPH (cofactor).

  • Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.

  • Test compounds dissolved in DMSO.

  • 384-well microplates.

  • LC-MS/MS system.

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and FabG1 enzyme in a 384-well plate.

  • Add test compounds at various concentrations (typically a serial dilution). The final DMSO concentration should not exceed 1%.

  • Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the product, hydroxybutyryl-CoA, by LC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (EUCAST Reference Method)

This protocol is based on the EUCAST reference method for Mtb susceptibility testing.

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of Mtb.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, isoniazid-resistant clinical isolates).

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • U-bottom 96-well microplates.

  • Test compounds serially diluted in the broth.

  • Sterile water with 0.05% Tween 80.

  • Glass beads.

Procedure:

  • Inoculum Preparation:

    • Harvest Mtb colonies from a solid medium (e.g., Löwenstein-Jensen).

    • Transfer colonies to a tube with sterile water and glass beads. Vortex to create a homogenous suspension.

    • Adjust the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to achieve a final inoculum of approximately 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of broth containing the serially diluted test compound to the wells of a 96-well plate.

    • Include a drug-free growth control well (100% growth) and a well with a 1:100 dilution of the inoculum as a 1% growth control.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well.

  • Incubation:

    • Seal the plates and incubate at 37°C.

  • Reading Results:

    • Read the plates visually using an inverted mirror when the 1% growth control well shows visible growth (typically between 7 to 21 days).

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the Mtb isolate.

Conclusion and Future Directions

Targeting FabG1 presents a promising, albeit underdeveloped, strategy for combating isoniazid-resistant tuberculosis. The key advantage of this approach is its potential to circumvent the most common mechanisms of isoniazid resistance, particularly mutations in katG. The discovery of the anthranilic acid series of inhibitors demonstrates the feasibility of targeting FabG1. However, further research is needed to improve their potency and to clarify their mechanism of action at the whole-cell level, as evidence suggests off-target effects such as intrabacterial acidification may contribute to their anti-mycobacterial activity.[11]

For drug development professionals, the immediate challenges are to identify more potent and specific FabG1 inhibitors and to obtain comprehensive data on their activity against a panel of isoniazid-resistant clinical isolates. The experimental protocols outlined in this guide provide a framework for these crucial next steps. While alternative treatments for isoniazid-resistant TB exist, the development of new drugs with novel mechanisms of action, such as FabG1 inhibitors, remains a critical priority in the global fight against drug-resistant tuberculosis.

References

Navigating the Landscape of Drug Resistance: A Comparative Guide to the Cross-Resistance Profile of FabG1-Targeted Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the development of novel anti-tubercular agents is the pre-existing and evolving landscape of drug resistance. While a specific inhibitor designated "FabG1-IN-1" is not documented in the current scientific literature, this guide explores the cross-resistance profile of targeting FabG1, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. The focus is on the well-established cross-resistance patterns observed with drugs acting on the associated InhA enzyme, namely isoniazid (INH) and ethionamide (ETH), providing a predictive framework for the development of future FabG1 inhibitors.

FabG1, also known as MabA, is a β-ketoacyl-ACP reductase essential for the elongation of fatty acids required for mycolic acid synthesis.[1][2] Its inhibition represents a promising strategy for new tuberculosis therapies. However, its proximity and functional relationship with InhA, the target of INH and ETH, in the fatty acid synthase-II (FAS-II) system, raises significant questions about potential cross-resistance. Understanding these existing resistance mechanisms is paramount for the successful development of novel inhibitors targeting this pathway.

Comparative Analysis of Drug Susceptibility

Mutations in genes associated with the FAS-II pathway can confer resistance to multiple drugs. The following table summarizes the minimum inhibitory concentrations (MICs) of isoniazid and ethionamide against M. tuberculosis strains harboring different resistance-conferring mutations. This data provides insight into the potential cross-resistance profile that a FabG1 inhibitor might encounter.

DrugWild-Type M. tuberculosis H37Rv (MIC µg/mL)katG S315T Mutant (MIC µg/mL)inhA promoter -15C>T Mutant (MIC µg/mL)
Isoniazid (INH) 0.05 - 0.11 - 10 (High-level resistance)0.2 - 1 (Low-level resistance)
Ethionamide (ETH) 0.5 - 1.00.5 - 1.0 (Susceptible)5 - 20 (Resistant)

Data compiled from multiple sources. Actual MIC values can vary between studies and strains.[3][4][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of drug susceptibility. A standard method for determining the MIC of anti-tubercular drugs is the broth microdilution method.

  • Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol at 37°C.

  • Drug Dilution: A serial two-fold dilution of the test compounds (e.g., isoniazid, ethionamide, or a novel FabG1 inhibitor) is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microplates are incubated at 37°C for 7 to 14 days.

  • MIC Reading: The MIC is determined as the lowest drug concentration at which no visible bacterial growth (turbidity) is observed. Visual inspection or the use of a growth indicator like resazurin can be employed to assess bacterial viability.

Visualizing Resistance Mechanisms

The following diagrams illustrate the mycolic acid biosynthesis pathway and the mechanisms of action and resistance for isoniazid and ethionamide, providing a visual context for understanding potential cross-resistance with FabG1 inhibitors.

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII FAS-II Elongation Cycle FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP Pks13 Pks13 FAS_I->Pks13 ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA KasA_B KasA/B Acyl_ACP->KasA_B Condensation FAS_II Fatty Acid Synthase II (FAS-II) System Meromycolic_Acid Meromycolic Acid FAS_II->Meromycolic_Acid Meromycolic_Acid->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid FabG1 FabG1 (MabA) (β-ketoacyl-ACP reductase) KasA_B->FabG1 Reduction HadABC HadABC FabG1->HadABC Dehydration InhA InhA (enoyl-ACP reductase) HadABC->InhA Reduction InhA->KasA_B Elongated Acyl-ACP

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

INH_ETH_Mechanism_of_Action INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG ETH_prodrug Ethionamide (Prodrug) EthA EthA ETH_prodrug->EthA Activated_INH Activated INH KatG->Activated_INH Activated_ETH Activated ETH EthA->Activated_ETH InhA InhA Activated_INH->InhA Inhibition Activated_ETH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: Mechanism of Action of Isoniazid and Ethionamide.

Cross_Resistance_Mechanisms cluster_inh InhA-mediated Resistance cluster_katg KatG-mediated Resistance inhA_promoter_mutation inhA promoter mutation (-15C>T) inhA_overexpression InhA Overexpression inhA_promoter_mutation->inhA_overexpression InhA_target InhA (Target) inhA_overexpression->InhA_target Titrates out drug INH Isoniazid InhA_target->INH Cross-resistance ETH Ethionamide InhA_target->ETH Cross-resistance katG_mutation katG mutation (e.g., S315T) KatG_enzyme KatG (Activator) katG_mutation->KatG_enzyme Loss of function KatG_enzyme->INH No activation

Caption: Key Mechanisms of Isoniazid and Ethionamide Cross-Resistance.

Discussion and Future Directions

The data clearly indicates that mutations in the inhA promoter region confer cross-resistance to both isoniazid and ethionamide.[4][5] This is a critical consideration for any drug targeting the FAS-II pathway, including FabG1 inhibitors. Strains with an overexpressed InhA due to promoter mutations might exhibit a higher tolerance to FabG1 inhibitors if the inhibitor's mechanism allows for titration.

Conversely, resistance mediated by mutations in katG, which prevents the activation of isoniazid, does not confer cross-resistance to ethionamide.[3] This suggests that a direct inhibitor of FabG1, which would not require activation by KatG, would likely remain effective against these common isoniazid-resistant strains.

References

A Comparative Analysis of FabG1-IN-1 and Ethionamide: Novel versus Established Inhibitors of Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and experimental validation of two key anti-tubercular agents targeting the fatty acid synthase-II (FAS-II) pathway.

In the ongoing battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the mycolic acid biosynthesis pathway remains a critical target for drug development. This guide provides a detailed comparative analysis of a novel investigational inhibitor, FabG1-IN-1, and the established second-line anti-tubercular drug, ethionamide. Both compounds disrupt the FAS-II pathway, which is essential for the formation of the mycobacterial cell wall, but they do so by targeting different enzymatic steps. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

At a Glance: this compound vs. Ethionamide

FeatureThis compoundEthionamide
Target Enzyme β-ketoacyl-ACP reductase (MabA/FabG1)Enoyl-ACP reductase (InhA)
Mechanism of Action Direct competitive inhibitor of MabA (FabG1)Prodrug requiring activation by EthA to form an adduct with NAD+, which then inhibits InhA.[1][2]
Enzymatic Inhibition (IC50) 38 µM against MabA (FabG1)[3][4]Activated form inhibits InhA; specific IC50 values for the adduct are not consistently reported, but mutations in InhA can lead to a >17-fold increase in the IC50 of the INH-NAD adduct, a close analogue.[1]
Whole-Cell Activity (MIC) > 100 µM against M. tuberculosis H37Rv0.3 - 2.5 mg/L (approximately 1.8 - 15 µM) for susceptible M. tuberculosis strains.[2]
Resistance Mechanisms Not yet clinically relevant; potential for mutations in the fabG1 gene.Mutations in the ethA gene (preventing activation) or the inhA gene (target modification).[2][5]
Cytotoxicity Not reported in the initial study.Associated with significant hepatotoxicity.[1]

Mechanism of Action: A Tale of Two Targets in the Same Pathway

Both this compound and ethionamide ultimately disrupt the elongation of mycolic acids, which are crucial components of the protective outer layer of M. tuberculosis. However, they achieve this by inhibiting different enzymes within the FAS-II pathway.

This compound: Direct Inhibition of a Key Reductase

This compound is a recently identified small molecule that acts as a direct inhibitor of MabA (also known as FabG1), a β-ketoacyl-ACP reductase.[3][4] This enzyme catalyzes the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle. By directly binding to and inhibiting MabA, this compound prevents the formation of the necessary precursors for mycolic acid synthesis. As MabA is essential for the survival of M. tuberculosis, its inhibition leads to bacterial cell death.[6][7]

Ethionamide: A Prodrug with a Well-Established Target

Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1][2] The bacterial enzyme EthA, a monooxygenase, converts ethionamide into an active form. This activated molecule then forms a covalent adduct with the cofactor NAD+. It is this ethionamide-NAD adduct that serves as the potent inhibitor of InhA, an enoyl-ACP reductase that catalyzes a subsequent step in the FAS-II pathway.[1][2] By inhibiting InhA, the activated ethionamide blocks the elongation of fatty acids, leading to the disruption of mycolic acid synthesis and bacterial death.

Mycolic Acid Biosynthesis Inhibition Signaling Pathways of this compound and Ethionamide cluster_fabg1 This compound Pathway cluster_ethionamide Ethionamide Pathway FabG1_IN_1 This compound MabA MabA (FabG1) (β-ketoacyl-ACP reductase) FabG1_IN_1->MabA Direct Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Disrupted MabA->Mycolic_Acid_Synthesis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA Activation Activated_Ethionamide Activated Ethionamide-NAD Adduct EthA->Activated_Ethionamide InhA InhA (Enoyl-ACP reductase) Activated_Ethionamide->InhA Inhibition InhA->Mycolic_Acid_Synthesis

Caption: Mechanisms of action for this compound and ethionamide.

Experimental Data and Performance

The following tables summarize the available quantitative data for this compound and ethionamide, providing a basis for their comparative performance.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC50Reference
This compoundMabA (FabG1)38 µM[3][4]
Activated EthionamideInhANot consistently reported for the ethionamide-NAD adduct. However, mutations in InhA can increase the IC50 of the analogous INH-NAD adduct by over 17-fold.[1]

Table 2: Whole-Cell Activity against M. tuberculosis

CompoundStrainMICReference
This compoundH37Rv> 100 µM
EthionamideSusceptible strains0.3 - 2.5 mg/L (~1.8 - 15 µM)[2]

Table 3: Cytotoxicity Data

CompoundCell LineCytotoxicity Metric (e.g., CC50)Reference
This compoundNot reportedNot available
EthionamideHepG2Associated with dose-dependent cytotoxicity and hepatotoxicity in clinical use.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and ethionamide.

MabA (FabG1) Enzymatic Inhibition Assay (for this compound)

This assay is based on the protocol described in the discovery of this compound.[3][4] It utilizes liquid chromatography-mass spectrometry (LC-MS/MS) to measure the enzymatic activity of MabA.

Workflow:

MabA_Inhibition_Assay MabA (FabG1) Inhibition Assay Workflow Reaction_Mix Prepare reaction mix: - MabA enzyme - Acetoacetyl-CoA (substrate) - NADPH (cofactor) - Buffer Add_Inhibitor Add this compound (or DMSO control) Reaction_Mix->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Quench Quench reaction (e.g., with acetonitrile) Incubation->Quench LC_MS Analyze product formation (Hydroxybutyryl-CoA) by LC-MS/MS Quench->LC_MS Calculate_IC50 Calculate % inhibition and determine IC50 LC_MS->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound against MabA.

Detailed Steps:

  • Enzyme and Substrate Preparation: Recombinant MabA enzyme is purified. A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), salts, and a reducing agent. The substrate, acetoacetyl-CoA, and the cofactor, NADPH, are dissolved in the reaction buffer.

  • Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Reaction Setup: The enzymatic reaction is typically performed in a 96-well plate format. The reaction mixture containing the enzyme, substrate, and cofactor is pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of this compound at various concentrations (or DMSO for the control).

  • Incubation: The reaction plate is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as acetonitrile, which precipitates the enzyme.

  • Analysis: The amount of product (hydroxybutyryl-CoA) formed is quantified using LC-MS/MS.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response curve using appropriate software.

InhA Enzymatic Inhibition Assay (for Ethionamide)

A standard method to assess the inhibition of InhA involves a spectrophotometric assay that monitors the oxidation of NADH. Since ethionamide requires activation, this assay would typically use the pre-activated ethionamide-NAD adduct or a system that allows for in-situ activation. For a direct inhibition study, a direct inhibitor of InhA would be used.

Workflow:

InhA_Inhibition_Assay InhA Inhibition Assay Workflow Reaction_Mix Prepare reaction mix: - InhA enzyme - DD-CoA (substrate) - Buffer Add_Inhibitor Add activated ethionamide-NAD adduct (or direct inhibitor/DMSO control) Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate reaction with NADH Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm (NADH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate % inhibition and determine IC50 Monitor_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 of an inhibitor against InhA.

Detailed Steps:

  • Enzyme and Substrate Preparation: Recombinant InhA enzyme is purified. A reaction buffer is prepared. The substrate, 2-trans-dodecenoyl-CoA (DD-CoA), is prepared in the reaction buffer.

  • Inhibitor Preparation: The activated ethionamide-NAD adduct (or a direct InhA inhibitor) is dissolved in DMSO and serially diluted.

  • Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture containing InhA and the inhibitor at various concentrations is pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of NADH.

  • Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The percentage of inhibition is determined for each inhibitor concentration relative to the DMSO control. The IC50 value is calculated by fitting the data to a dose-response curve.

Whole-Cell Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of compounds against M. tuberculosis is the microplate Alamar blue assay (MABA).

Workflow:

MIC_Determination MIC Determination Workflow (MABA) Prepare_Inoculum Prepare M. tuberculosis inoculum Inoculate Inoculate wells with M. tuberculosis Prepare_Inoculum->Inoculate Serial_Dilution Serially dilute compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Add_Alamar_Blue Add Alamar blue and re-incubate Incubate->Add_Alamar_Blue Read_Results Read results visually (color change) or fluorometrically Add_Alamar_Blue->Read_Results Determine_MIC MIC is the lowest concentration with no growth (blue color) Read_Results->Determine_MIC

Caption: Workflow for MIC determination using the MABA assay.

Detailed Steps:

  • Compound Preparation: The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration.

  • Inoculation: The wells of the microplate are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar blue is added to each well, and the plates are re-incubated.

  • Result Interpretation: In the presence of viable bacteria, the blue Alamar blue is reduced to pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay MTT Cytotoxicity Assay Workflow Seed_Cells Seed mammalian cells (e.g., HepG2) in a 96-well plate Add_Compound Add compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent and incubate Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate % viability and determine CC50 Read_Absorbance->Calculate_CC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity assessment) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells at various concentrations.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is then determined from the dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of this compound and ethionamide highlights the distinct strategies employed to inhibit the essential mycolic acid biosynthesis pathway in M. tuberculosis. Ethionamide, a long-standing second-line drug, is a prodrug that requires activation to inhibit InhA. Its clinical utility is hampered by the development of resistance, primarily through mutations in the activating enzyme EthA, and by significant side effects such as hepatotoxicity.

This compound represents a novel approach by directly targeting MabA (FabG1), an enzyme for which no inhibitors were previously reported. While the initial enzymatic potency of this compound is modest and its whole-cell activity is currently low, its discovery opens up a new avenue for the development of novel anti-tubercular agents. The low whole-cell activity may be due to poor permeability across the complex mycobacterial cell wall, a common challenge in anti-tubercular drug discovery.

Future research on this compound will likely focus on structure-activity relationship (SAR) studies to improve its enzymatic potency and modifications to enhance its cellular uptake. For ethionamide, ongoing research aims to develop boosters that enhance the activity of the EthA enzyme, potentially allowing for lower, less toxic doses. Understanding the detailed mechanisms and performance of both existing and novel inhibitors is paramount in the quest for more effective and safer treatments for tuberculosis.

References

Comparative Analysis of FabG1-IN-1 and Analogs as Inhibitors of Mycobacterium tuberculosis FabG1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional analysis of novel inhibitors targeting the essential mycolic acid biosynthesis enzyme, FabG1.

In the ongoing battle against tuberculosis, the discovery of novel drug targets and their corresponding inhibitors is paramount. The β-ketoacyl-ACP reductase, FabG1 (also known as MabA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, has emerged as a promising target for new anti-tubercular agents. This guide provides a detailed comparison of a recently identified inhibitor, FabG1-IN-1, and its analogs, supported by experimental data and detailed methodologies to aid in the rational design of more potent therapeutics.

Introduction to FabG1

FabG1 catalyzes the NADPH-dependent reduction of β-ketoacyl-acyl carrier protein (ACP) substrates, a critical step in the elongation of fatty acids that form the backbone of mycolic acids. These mycolic acids are unique, long-chain fatty acids that are signature components of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the intrinsic drug resistance of M. tuberculosis. The essentiality of the FAS-II pathway for mycobacterial viability makes its components, including FabG1, attractive targets for drug development.

This compound and its Analogs: A Comparative Overview

This compound (also referred to as Compound 29) was identified through a fragment-based screening campaign and subsequently optimized from an anthranilic acid scaffold.[1] This compound and its analogs have been evaluated for their inhibitory activity against FabG1, providing valuable structure-activity relationship (SAR) data for further inhibitor design.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and a selection of its analogs against M. tuberculosis FabG1 are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of FabG1 by 50%.

Compound IDStructureIC50 (µM)[2]
This compound (Compound 29) 2-((3,4-dichlorobenzoyl)amino)-5-iodobenzoic acid38
Analog 1 5-bromo-2-((3,4-dichlorobenzoyl)amino)benzoic acid45
Analog 2 2-((3,4-dichlorobenzoyl)amino)benzoic acid> 500
Analog 3 5-iodo-2-(benzamido)benzoic acid> 500
Analog 4 2-((4-chlorobenzoyl)amino)-5-iodobenzoic acid121

Experimental Methodologies

The following sections detail the key experimental protocols used to characterize the interaction between this compound and its analogs with the FabG1 enzyme.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Enzymatic Assay

This assay is the primary method used to determine the inhibitory potency (IC50) of the compounds. It measures the enzymatic conversion of a substrate to its product by FabG1 in the presence and absence of the inhibitor.

Principle: The assay quantifies the formation of the product, hydroxybutyryl-CoA (HBCoA), from the substrate, acetoacetyl-CoA, by the FabG1 enzyme. The reaction is monitored by detecting the specific mass-to-charge ratio (m/z) of HBCoA using tandem mass spectrometry.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the FabG1 enzyme in a suitable buffer (e.g., Tris-HCl with co-factors like NADPH).

  • Inhibitor Addition: The test compounds (this compound and its analogs) are added to the reaction mixture at varying concentrations. A control reaction without any inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetoacetyl-CoA.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution, typically a strong acid or an organic solvent, which denatures the enzyme.

  • LC-MS/MS Analysis: The quenched reaction mixture is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: The product (HBCoA) is separated from the substrate and other reaction components on a reverse-phase HPLC column.

    • Mass Spectrometry: The eluted product is ionized (e.g., by electrospray ionization) and its specific m/z is selected and fragmented. The intensity of a specific fragment ion is measured to quantify the amount of product formed.

  • Data Analysis: The amount of product formed in the presence of the inhibitor is compared to the control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

¹⁹F Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

This biophysical technique is used to confirm the direct binding of fluorinated analogs of the inhibitors to the FabG1 protein.

Principle: NMR spectroscopy can detect the signals from fluorine atoms. When a small, fluorine-containing molecule (the ligand) binds to a much larger protein, its environment changes, which in turn affects the NMR signal of the fluorine atom. This change in the signal is indicative of binding.

Protocol:

  • Sample Preparation: A solution of the fluorinated inhibitor is prepared in a suitable buffer. A separate solution containing the purified FabG1 protein is also prepared in the same buffer.

  • NMR Data Acquisition (Ligand Alone): A one-dimensional ¹⁹F NMR spectrum of the fluorinated inhibitor alone is recorded. This serves as a reference.

  • NMR Data Acquisition (Ligand + Protein): The FabG1 protein is added to the solution of the fluorinated inhibitor.

  • NMR Data Acquisition (Complex): A ¹⁹F NMR spectrum of the mixture is recorded.

  • Data Analysis: The spectrum of the inhibitor in the presence of the protein is compared to the reference spectrum. A decrease in the intensity or broadening of the ¹⁹F signal of the inhibitor upon addition of the protein confirms binding.

Mandatory Visualizations

Mycolic Acid Biosynthesis Pathway (FAS-II System)

The following diagram illustrates the central role of FabG1 in the elongation cycle of the FAS-II system, which is essential for mycolic acid synthesis in Mycobacterium tuberculosis.

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway (FAS-II Elongation Cycle) cluster_FAS_II FAS-II Elongation Cycle KasA/B KasA/B beta-ketoacyl-ACP (Cn+2) beta-ketoacyl-ACP (Cn+2) KasA/B->beta-ketoacyl-ACP (Cn+2) Condensation FabG1 (MabA) FabG1 (MabA) beta-hydroxyacyl-ACP (Cn+2) beta-hydroxyacyl-ACP (Cn+2) FabG1 (MabA)->beta-hydroxyacyl-ACP (Cn+2) Reduction HadAB/C HadAB/C trans-2-enoyl-ACP (Cn+2) trans-2-enoyl-ACP (Cn+2) HadAB/C->trans-2-enoyl-ACP (Cn+2) Dehydration InhA InhA Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) InhA->Acyl-ACP (Cn+2) Reduction Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->KasA/B Malonyl-ACP beta-ketoacyl-ACP (Cn+2)->FabG1 (MabA) NADPH beta-hydroxyacyl-ACP (Cn+2)->HadAB/C trans-2-enoyl-ACP (Cn+2)->InhA NADH Acyl-ACP (Cn+2)->KasA/B Next Cycle Further Elongation & Modification Further Elongation & Modification Acyl-ACP (Cn+2)->Further Elongation & Modification FAS-I FAS-I FAS-I->Acyl-ACP (Cn) Provides initial fatty acid chain Mycolic Acids Mycolic Acids Further Elongation & Modification->Mycolic Acids

Caption: Role of FabG1 in the FAS-II mycolic acid biosynthesis pathway.

Experimental Workflow for Fragment-Based Screening of FabG1 Inhibitors

This diagram outlines the typical workflow for discovering and optimizing inhibitors like this compound using a fragment-based approach.

FBDD_Workflow Fragment-Based Drug Discovery Workflow for FabG1 Inhibitors cluster_screening Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen (e.g., LC-MS/MS Assay) Fragment Library->Primary Screen Fragment Hits Fragment Hits Primary Screen->Fragment Hits Biophysical Methods Biophysical Validation (e.g., 19F NMR) Fragment Hits->Biophysical Methods Validated Hits Validated Hits Biophysical Methods->Validated Hits Structural Biology Structural Studies (X-ray Crystallography) Medicinal Chemistry Structure-Guided Medicinal Chemistry Structural Biology->Medicinal Chemistry Validated Hits->Structural Biology SAR Studies SAR Analysis (IC50 determination) Medicinal Chemistry->SAR Studies SAR Studies->Medicinal Chemistry Iterative Optimization Lead Compound Optimized Lead (e.g., this compound) SAR Studies->Lead Compound

Caption: Workflow for fragment-based discovery of FabG1 inhibitors.

References

Confirming the In Vivo Target of FabG1-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the in vivo target of FabG1-IN-1, a novel inhibitor of the Mycobacterium tuberculosis 3-oxoacyl-ACP reductase (FabG1). FabG1 is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2][3] The emergence of drug-resistant tuberculosis strains necessitates the development of new therapeutics acting on novel targets like FabG1.[1][2][4] This document outlines key experimental data and protocols to rigorously validate that this compound engages and inhibits its intended target in a living system.

Comparative Analysis of Target Engagement Strategies

Confirming that a compound engages its intended target in vivo is a critical step in drug discovery, providing confidence in the mechanism of action and guiding further development.[5][6] A multi-pronged approach is often necessary to generate robust evidence. Below is a comparison of key methodologies for validating the in vivo target of this compound.

Method Principle Information Gained Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[6][7]Direct evidence of target engagement in cells or tissue lysates.Label-free; applicable to native proteins.[6]Requires specific antibodies; may not be suitable for all proteins.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes to measure target engagement.[6][8]Direct measurement of target enzyme activity in a complex proteome.High sensitivity and specificity for enzyme classes.[8]Requires a suitable chemical probe; may not be applicable to all targets.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Correlates the concentration of the drug in the body over time with its pharmacological effect.Establishes a relationship between drug exposure and target modulation/efficacy.Provides a quantitative understanding of the dose-response relationship.Indirect method; requires a robust biomarker of target engagement.
Genetic Knockdown/Overexpression Compares the phenotype of the inhibitor in wild-type strains versus strains with altered expression of the target protein.[7]Provides genetic evidence for the role of the target in the compound's activity.Strong genetic validation of the target.Potential for off-target effects or compensatory mechanisms.

Quantitative Data Summary

The following tables present hypothetical experimental data for this compound compared to a known, less potent FabG1 inhibitor (Compound A) and a negative control (Vehicle).

Table 1: In Vitro and Cellular Activity

Compound FabG1 Enzymatic IC50 (nM) M. tuberculosis H37Rv MIC (µg/mL) Cytotoxicity (HepG2 CC50, µM)
This compound 150.1> 100
Compound A 2502.5> 100
Vehicle > 10,000> 50> 100

Table 2: In Vivo Target Engagement and Efficacy

Compound (Dose) CETSA Tagg Shift (°C) in Mtb-infected mouse lung Mycolic Acid Synthesis Inhibition (% of Vehicle) Bacterial Load (Log10 CFU) in mouse lung at Day 28
This compound (25 mg/kg) + 4.2854.2
Compound A (50 mg/kg) + 1.5405.8
Vehicle 006.5

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To demonstrate direct binding of this compound to FabG1 in M. tuberculosis-infected mouse lung tissue.

Methodology:

  • Tissue Homogenization: Lung tissue from infected mice treated with this compound, Compound A, or vehicle is homogenized in lysis buffer containing protease inhibitors.

  • Heat Treatment: The homogenates are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Protein Separation: The heated samples are centrifuged to pellet aggregated proteins. The supernatant containing soluble protein is collected.

  • Western Blot Analysis: The amount of soluble FabG1 in the supernatant at each temperature is quantified by Western blot using a specific anti-FabG1 antibody.

  • Data Analysis: The melting curves are plotted, and the aggregation temperature (Tagg) is determined for each treatment group. A shift in Tagg indicates ligand binding.

Mycolic Acid Synthesis Inhibition Assay

Objective: To quantify the downstream effect of FabG1 inhibition by measuring the inhibition of mycolic acid synthesis.

Methodology:

  • Metabolic Labeling: M. tuberculosis cultures are treated with this compound, Compound A, or vehicle, followed by the addition of 14C-labeled acetic acid.

  • Lipid Extraction: After incubation, bacterial cells are harvested, and total lipids are extracted.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.

  • Autoradiography: The TLC plate is exposed to a phosphor screen, and the amount of radiolabel incorporated into mycolic acids is quantified.

  • Data Analysis: The percentage of mycolic acid synthesis inhibition is calculated relative to the vehicle control.

Visualizing Experimental Workflows and Pathways

experimental_workflow enzymatic_assay enzymatic_assay mic_assay mic_assay enzymatic_assay->mic_assay Confirm Potency cytotoxicity cytotoxicity mic_assay->cytotoxicity Assess Selectivity dosing dosing cytotoxicity->dosing Guide Dose Selection pk_pd pk_pd dosing->pk_pd Correlate Exposure cetsa cetsa dosing->cetsa Confirm Target Engagement efficacy efficacy dosing->efficacy Determine Efficacy pk_pd->efficacy lipid_analysis lipid_analysis cetsa->lipid_analysis Link to Function lipid_analysis->efficacy Confirm MoA

fas_ii_pathway cluster_inhibition Acyl_ACP Acyl-ACP KasA_B KasA/B Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Ketoacyl_ACP 3-Oxoacyl-ACP FabG1 FabG1 (MabA) Ketoacyl_ACP->FabG1 NADPH -> NADP+ Hydroxyacyl_ACP 3-Hydroxyacyl-ACP HadAB_C HadAB/C Hydroxyacyl_ACP->HadAB_C Enoyl_ACP trans-2-Enoyl-ACP InhA InhA Enoyl_ACP->InhA NADH -> NAD+ Elongated_Acyl_ACP Elongated Acyl-ACP Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids KasA_B->Ketoacyl_ACP FabG1->Hydroxyacyl_ACP HadAB_C->Enoyl_ACP InhA->Elongated_Acyl_ACP FabG1_IN_1 This compound FabG1_IN_1->FabG1

logical_relationship Hypothesis Hypothesis: This compound inhibits FabG1 in vivo Target_Engagement Direct Target Engagement (CETSA) Hypothesis->Target_Engagement Demonstrates Phenotypic_Effect Downstream Phenotypic Effect (Mycolic Acid Inhibition) Hypothesis->Phenotypic_Effect Predicts Efficacy In Vivo Efficacy (Bacterial Load Reduction) Target_Engagement->Efficacy Leads to Conclusion Conclusion: FabG1 is the in vivo target of this compound Target_Engagement->Conclusion Phenotypic_Effect->Efficacy Contributes to Phenotypic_Effect->Conclusion Efficacy->Conclusion

References

Comparative Efficacy of Novel FabG1 Inhibitors in Mycobacterium Species

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of Anthranilic Acid Derivatives Against Established Mycolic Acid Biosynthesis Inhibitors

For researchers, scientists, and drug development professionals engaged in the fight against mycobacterial diseases, the discovery of novel therapeutic targets and inhibitors is of paramount importance. The β-ketoacyl-ACP reductase, FabG1 (also known as MabA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, has recently emerged as a promising target. This guide provides a comparative analysis of the efficacy of a new class of FabG1 inhibitors, the anthranilic acid derivatives, against the established anti-tubercular agents isoniazid and ethionamide, which also target the mycolic acid pathway.

Executive Summary

This guide synthesizes available in vitro efficacy data for anthranilic acid-based FabG1 inhibitors and compares them with the well-documented activities of isoniazid and ethionamide against various Mycobacterium species. A significant finding is that while early data on anthranilic acid derivatives shows promise against M. tuberculosis, their efficacy against other Mycobacterium species has not yet been extensively reported. Furthermore, studies suggest that the anti-tubercular activity of some anthranilic acid derivatives may not be solely attributable to FabG1 inhibition, but also to a broader mechanism involving intrabacterial acidification[1][2]. This highlights the need for further investigation into their precise mode of action.

Efficacy Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for the compared compounds against different Mycobacterium species. It is important to note the limited availability of data for the novel anthranilic acid derivatives against species other than M. tuberculosis.

Compound ClassSpecific Compound(s)Target PathwayMycobacterium tuberculosis H37RvMycobacterium smegmatisMycobacterium avium
FabG1 Inhibitor Anthranilic Acid DerivativesMycolic Acid Biosynthesis (FabG1)MIC₉₀: 100 - 300 µM[1]No data availableNo data available
Anthranilic Amide (cpd 1)Mycolic Acid Biosynthesis (FabG1)MBC₄.₅: 6.3 µM (non-replicating)No data availableNo data available
Alternative Inhibitor IsoniazidMycolic Acid Biosynthesis (InhA)MIC: 0.02 - 0.06 µg/mLMIC: 3.125 µg/mL[3]MIC: 2 - >10 µg/mL[4][5]
Alternative Inhibitor EthionamideMycolic Acid Biosynthesis (InhA)MIC: 0.6 - 2.5 µg/mLMIC: >128 µg/mL[6]MIC: 0.3 - 1.25 µg/mL (for 42.7% of strains)[4]

Note: The efficacy of anthranilic acid derivative 'compound 1' was influenced by the culture medium, with a MIC₉₀ of 100 µM in Sauton medium, which increased to 300 µM in the presence of albumin[1]. The MBC₄.₅ value for the anthranilic amide was determined against non-replicating M. tuberculosis at pH 4.5.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the mycolic acid biosynthesis pathway and a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway and Inhibitor Targets cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccD C16-C26 Acyl-CoA C16-C26 Acyl-CoA Malonyl-CoA->C16-C26 Acyl-CoA FAS-I complex Elongation Elongation C16-C26 Acyl-CoA->Elongation FabH beta-Ketoacyl-ACP beta-Ketoacyl-ACP Elongation->beta-Ketoacyl-ACP KasA/B beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP MabA (FabG1) trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP HadABC Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP->Acyl-ACP InhA Meromycolic Acid Meromycolic Acid Acyl-ACP->Meromycolic Acid Meromycolic AcidC26 Fatty Acid Meromycolic AcidC26 Fatty Acid Mycolic Acids Mycolic Acids Meromycolic AcidC26 Fatty Acid->Mycolic Acids Pks13 Anthranilic Acid Derivatives Anthranilic Acid Derivatives MabA (FabG1) MabA (FabG1) Anthranilic Acid Derivatives->MabA (FabG1) Isoniazid Isoniazid InhA InhA Isoniazid->InhA Ethionamide Ethionamide Ethionamide->InhA MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare Mycobacterial Culture Prepare Mycobacterial Culture Start->Prepare Mycobacterial Culture Inoculate Microplate Wells Inoculate Microplate Wells Prepare Mycobacterial Culture->Inoculate Microplate Wells Serial Dilution of Test Compound Serial Dilution of Test Compound Serial Dilution of Test Compound->Inoculate Microplate Wells Incubate Plates Incubate Plates Inoculate Microplate Wells->Incubate Plates Assess Bacterial Growth Assess Bacterial Growth Incubate Plates->Assess Bacterial Growth Determine MIC Determine MIC Assess Bacterial Growth->Determine MIC End End Determine MIC->End

References

Benchmarking FabG1-IN-1: A Comparative Analysis Against Current Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates a continuous pipeline of novel therapeutics. This guide provides a comparative analysis of FabG1-IN-1, a novel inhibitor of the Mycobacterium tuberculosis β-ketoacyl-ACP reductase (MabA or FabG1), against key current and recently approved TB drug candidates: Bedaquiline, Delamanid, Pretomanid, and Sutezolid. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of their respective performance profiles based on available preclinical data.

Executive Summary

This compound represents a promising new class of anti-TB compounds targeting the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. This guide benchmarks its efficacy and potential safety against established and late-stage clinical candidates. While direct comparative studies are limited, this analysis collates available data to provide a preliminary assessment. A key finding is that while anthranilic acid derivatives, the class to which this compound belongs, show activity against M. tuberculosis, their mechanism may not be exclusively through FabG1 inhibition, with evidence suggesting a role for intrabacterial acidification. A significant data gap remains concerning the specific cytotoxicity of this compound, highlighting a critical area for future research.

Data Presentation: A Comparative Overview

The following table summarizes the available in vitro efficacy and cytotoxicity data for this compound and the comparator TB drug candidates. It is important to note that the data for this compound is based on studies of closely related anthranilic acid derivatives.

Drug CandidateTarget/Mechanism of ActionMIC90 against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (CC50 or IC50 in µM) & Cell Line
This compound (Anthranilic Acid Derivatives) MabA (FabG1) inhibition; potential intrabacterial acidification[1][2]100 - 300 µM (equivalent to approx. 13.7 - 41.1 µg/mL for the parent compound)[1]Data not available for the specific anti-TB compounds. Other anthranilic acid derivatives have shown low toxicity in various assays[3][4][5].
Bedaquiline ATP synthase, subunit c[1]0.03 - 0.12[6]17.4 (HepG2)[7]
Delamanid Mycolic acid synthesis (via F420 coenzyme system)[4][8][9]0.006 - 0.024[4]98.9 (HepG2)[7]
Pretomanid Mycolic acid synthesis and respiratory poisoning (via nitric oxide release)[10][11]0.015 - 0.25Data not publicly available in a directly comparable format.
Sutezolid Protein synthesis (bacterial ribosome)≤0.062 - 0.5Data not publicly available in a directly comparable format.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and evaluation processes discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_FabG1 This compound (Anthranilic Acid Derivatives) cluster_Comparators Current TB Drug Candidates FabG1_IN_1 This compound MabA MabA (FabG1) FabG1_IN_1->MabA Inhibits Acidification Intrabacterial Acidification FabG1_IN_1->Acidification Induces FAS_II Fatty Acid Synthase II (FAS-II) Pathway MabA->FAS_II Essential for Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for Acidification->Cell_Wall Disrupts Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits Delamanid Delamanid Mycolic_Acid_2 Mycolic Acid Synthesis Delamanid->Mycolic_Acid_2 Inhibits Pretomanid Pretomanid Pretomanid->Mycolic_Acid_2 Inhibits Respiratory_Poisoning Respiratory Poisoning Pretomanid->Respiratory_Poisoning Induces Sutezolid Sutezolid Protein_Synthesis Protein Synthesis Sutezolid->Protein_Synthesis Inhibits

Caption: Mechanism of action for this compound and comparator TB drugs.

cluster_workflow In Vitro Drug Candidate Evaluation Workflow start Start: Drug Candidate mic_assay MIC Determination Assay (e.g., REMA) start->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay efficacy_data Efficacy Data (MIC90) mic_assay->efficacy_data therapeutic_index Therapeutic Index Calculation (IC50 / MIC90) efficacy_data->therapeutic_index toxicity_data Toxicity Data (IC50/CC50) cytotoxicity_assay->toxicity_data toxicity_data->therapeutic_index lead_optimization Lead Optimization / Preclinical Development therapeutic_index->lead_optimization

Caption: Experimental workflow for in vitro evaluation of TB drug candidates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Assay: Resazurin Microtiter Assay (REMA)[3][4]

  • Preparation of Drug Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microtiter plate.

  • Inoculum Preparation: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Resazurin: After the incubation period, a solution of resazurin (0.01% w/v) is added to each well. The plates are then re-incubated for 24-48 hours.

  • Data Analysis: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Determination of Cytotoxicity

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Mammalian cells (e.g., HepG2, a human liver cell line) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. The plates are then incubated for a further 48-72 hours.

  • Addition of MTT Reagent: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The concentration of the compound that reduces the viability of the cells by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound and its related anthranilic acid derivatives present a novel approach to targeting Mycobacterium tuberculosis. The available data indicates moderate efficacy, with MIC90 values in the micromolar range. However, the potential for a dual mechanism of action, including intrabacterial acidification, warrants further investigation as it may contribute to its overall anti-tubercular effect.

References

Safety Operating Guide

Personal protective equipment for handling FabG1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in laboratory work with the novel compound FabG1-IN-1.

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound. Given that a publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1051177-61-7) is not readily accessible, this guide is founded on established best practices for handling novel chemical inhibitors of unknown toxicity in a research laboratory setting. It is imperative to obtain the specific SDS from the supplier, MedChemExpress or another vendor, and adhere to its recommendations.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes or airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential. Given the unknown permeability of this compound, it is recommended to use nitrile gloves as a minimum standard. For prolonged handling or when working with larger quantities, double-gloving is advised. Gloves should be inspected for any signs of degradation or perforation before and during use and changed immediately if compromised.

  • Body Protection: A fully buttoned, knee-length laboratory coat must be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If work outside of a fume hood is unavoidable, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.
  • Before handling, ensure all necessary PPE is correctly donned.
  • When weighing the solid compound, use a microbalance within the fume hood. Utilize a static-free weighing dish to prevent dispersal of the powder.
  • Handle the compound gently to avoid creating dust.

2. Solution Preparation:

  • All preparation of solutions must be performed in a chemical fume hood.
  • Add the solvent to the weighed this compound slowly to avoid splashing.
  • Ensure the container is appropriate for the solvent used and is clearly labeled with the compound name, concentration, solvent, date, and your name.

3. Experimental Use:

  • Keep containers of this compound sealed when not in use.
  • When transferring solutions, use appropriate tools such as calibrated micropipettes with disposable tips.
  • Work on a disposable, absorbent bench liner to contain any potential spills.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with a suitable solvent, followed by soap and water.
  • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, pipette tips, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Disposal Route: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

IV. Quantitative Data Summary

As a specific Safety Data Sheet for this compound (CAS 1051177-61-7) was not publicly available at the time of this writing, a table of quantitative hazard data cannot be provided. It is essential to consult the supplier-provided SDS for specific information on properties such as LD50, permissible exposure limits, and other toxicological data.

V. Experimental Workflow Visualization

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

FabG1_IN_1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood weigh Weigh Solid prep_fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

General workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.